5'-Hydroxyequol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
65998-44-9 |
|---|---|
Molecular Formula |
C₁₅H₁₄O₄ |
Molecular Weight |
258.27 |
Synonyms |
Isoflavan-4’,5,7-triol; 3,4-dihydro-3-(4-Hydroxyphenyl)-2H-1-benzopyran-5,7-diol; 3-(4-Hydroxyphenyl)chroman-5,7-diol |
Origin of Product |
United States |
Foundational & Exploratory
5'-Hydroxyequol: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Hydroxyequol, a gut microbial metabolite of the soy isoflavone genistein, is emerging as a compound of significant interest in the fields of pharmacology and nutritional science. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details the biosynthetic pathway from its natural precursor, genistein, by specific intestinal bacteria, most notably Slackia isoflavoniconvertens. Furthermore, this document outlines the successful production of this compound using recombinant Escherichia coli systems, offering a scalable and controlled source for research and development. Detailed experimental protocols for the isolation and purification from these microbial cultures are provided, alongside a summary of its physicochemical and spectroscopic properties for analytical characterization. The guide also explores the biological activity of this compound, with a focus on its interaction with estrogen receptors and the downstream signaling pathways. This comprehensive resource aims to equip researchers, scientists, and drug development professionals with the essential knowledge to further investigate and potentially harness the therapeutic potential of this compound.
Discovery and Natural Occurrence
This compound is not a direct constituent of plant sources but is rather a metabolic product of the soy isoflavone, genistein, formed by the enzymatic action of specific gut microorganisms. The initial discovery of this compound is intrinsically linked to the broader research on the metabolism of phytoestrogens by the human gut microbiota.
While the related compound, equol, was first isolated from equine urine in 1932, the specific identification of this compound as a metabolite of genistein came much later with advancements in analytical techniques. The conversion of genistein to 5-hydroxy-equol is carried out by a limited number of intestinal bacteria, with Slackia isoflavoniconvertens being a key species capable of this biotransformation. This bacterium harbors the necessary enzymatic machinery to reduce genistein to its more biologically active metabolite, this compound.
The natural production of this compound is therefore dependent on both the dietary intake of genistein-rich foods, such as soybeans, and the presence of a specific gut microbiome composition. This inter-individual variability in gut microbiota contributes to the classification of individuals as "producers" or "non-producers" of these equol-like compounds, which may have implications for the health effects associated with soy consumption.
Due to the challenges in isolating sufficient quantities of this compound from natural human or animal sources, research has largely shifted towards its production through microbial fermentation and recombinant DNA technology.
Biosynthesis from Genistein
The biosynthesis of (-)-5'-Hydroxyequol from genistein is a multi-step enzymatic process carried out by certain gut bacteria. The pathway involves a series of reductions catalyzed by specific enzymes. A key organism in this conversion is Slackia isoflavoniconvertens, from which the necessary enzymes have been identified and characterized.[1][2][3][4]
The biosynthetic pathway involves the following key enzymes:
-
Daidzein Reductase (DZNR): This enzyme also acts on genistein, converting it to dihydrogenistein.
-
Dihydrodaidzein Reductase (DHDR): Further reduces dihydrogenistein.
-
Tetrahydrodaidzein Reductase (THDR): Catalyzes the subsequent reduction step.
-
Dihydrodaidzein Racemase (DDRC): This enzyme is crucial for the production of the specific (S)-enantiomer.
Recombinant E. coli strains have been engineered to express these enzymes, enabling the controlled and scalable production of (-)-5'-Hydroxyequol from genistein.
Quantitative Production Data
The use of recombinant E. coli has allowed for the quantification of this compound production. These systems provide a significant improvement in yield compared to isolation from natural microbial consortia.
| Production System | Substrate | Product | Yield (mg/L) | Productivity (mg/L/h) | Reference |
| Recombinant E. coli with compartmentalized enzyme expression | Genistein | (-)-5'-Hydroxyequol | 230 | 38 | [1][2] |
| Recombinant E. coli (missing final reductase) | Genistein | 5-Hydroxy-dehydroequol | 99 | Not Reported | [1][2] |
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of (-)-5'-Hydroxyequol from genistein.
Isolation and Purification from Recombinant E. coli
The following protocol provides a general framework for the isolation and purification of this compound from a recombinant E. coli culture broth. Optimization may be required based on the specific expression system and culture conditions.
Experimental Protocol: Isolation and Purification
1. Cell Culture and Induction:
- Culture the recombinant E. coli strain harboring the this compound biosynthesis genes in a suitable fermentation medium (e.g., LB or a defined minimal medium) supplemented with the appropriate antibiotic for plasmid maintenance.
- Induce gene expression at the optimal cell density (typically OD600 of 0.6-0.8) with an appropriate inducer (e.g., IPTG).
- Add the substrate, genistein, to the culture medium.
- Continue the fermentation under optimized conditions (temperature, shaking speed, and duration) to allow for the bioconversion of genistein to this compound.
2. Extraction:
- After the fermentation is complete, centrifuge the culture to separate the cell pellet from the culture supernatant.
- The this compound is typically found in the supernatant. Decant and collect the supernatant.
- Perform a liquid-liquid extraction of the supernatant using an organic solvent such as ethyl acetate. The volume of ethyl acetate should be equal to the volume of the supernatant.
- Mix vigorously and then allow the phases to separate.
- Collect the organic (ethyl acetate) phase. Repeat the extraction process two to three times to maximize the recovery of this compound.
- Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
- Perform preparative High-Performance Liquid Chromatography (HPLC) to purify the this compound.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
- Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 280 nm).
- Collect the fractions corresponding to the this compound peak.
- Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
4. Final Product Preparation:
- The purified this compound can be lyophilized to obtain a stable powder.
- Store the purified compound at -20°C or below in a desiccated environment to prevent degradation.
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of purified this compound is essential for its use in research and development. The following table summarizes its key physicochemical and spectroscopic properties.
| Property | Data | Reference |
| Chemical Formula | C₁₅H₁₄O₄ | |
| Molecular Weight | 258.27 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| UV-Vis (λmax) | Typically around 280 nm in methanol (characteristic of isoflavonoids) | |
| Mass Spectrometry (MS) | Exact mass and fragmentation patterns confirm the structure. | [5] |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra provide detailed structural information. |
Biological Activity and Signaling Pathways
This compound exhibits interesting biological activities, primarily related to its interaction with estrogen receptors (ERs). Unlike its precursor genistein or the related metabolite equol, which often show a preference for ERβ, studies have indicated that (-)-5'-Hydroxyequol displays a preference for ERα.[1][2] This suggests that this compound may act as a selective estrogen receptor modulator (SERM) with a distinct biological profile.
The binding of this compound to ERα can initiate a cascade of downstream signaling events. While the complete signaling network is still under investigation, the canonical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it can modulate the transcription of target genes.
Estrogen Receptor Signaling Pathway Diagram
Caption: Simplified estrogen receptor signaling pathway for this compound.
Conclusion and Future Directions
This compound represents a promising area of research within the study of soy isoflavone metabolites. Its unique biological activity, particularly its selectivity for ERα, distinguishes it from other well-studied phytoestrogens. The development of robust microbial production systems has made this once-elusive compound more accessible for in-depth investigation.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling: A more detailed understanding of the cellular signaling pathways activated by this compound is needed to fully comprehend its biological effects.
-
In Vivo Studies: While in vitro data is accumulating, more extensive in vivo studies in animal models are required to assess its pharmacokinetic profile, tissue distribution, and physiological effects.
-
Therapeutic Potential: The selective ERα activity of this compound warrants investigation into its potential therapeutic applications in hormone-related conditions.
-
Structure-Activity Relationship: Further studies on the structure-activity relationship of this compound and its derivatives could lead to the development of novel SERMs with improved efficacy and safety profiles.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic potential of this compound. The methodologies and data presented herein should facilitate further discovery and innovation in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
Structural Elucidation of 5'-Hydroxyequol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the enantiomers of 5'-Hydroxyequol, a significant metabolite of the soy isoflavone genistein. Due to the chiral nature of the equol backbone, this compound exists as two distinct enantiomers, (S)-5-Hydroxyequol and (R)-5-Hydroxyequol, which may exhibit different biological activities. This document outlines the key methodologies for the synthesis, separation, and spectroscopic characterization of these enantiomers, including detailed experimental protocols and data interpretation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Equol, a metabolite of the soy isoflavone daidzein, is a chiral molecule that has garnered significant interest for its potential health benefits.[1] The hydroxylated derivative, this compound, is formed from the metabolism of genistein by gut microflora.[2][3] The presence of a stereocenter at the C3 position of the chroman ring results in the existence of two enantiomers: (S)-5-Hydroxyequol and (R)-5-Hydroxyequol. The stereochemistry of these molecules can significantly influence their biological activity, making their individual characterization crucial for understanding their pharmacological effects. This guide details the critical steps and analytical techniques involved in the structural elucidation of these two important enantiomers.
Synthesis and Chiral Separation
The first step in the structural elucidation of the this compound enantiomers is their synthesis and subsequent separation. While racemic this compound can be synthesized, enantioselective synthesis provides a more direct route to the individual enantiomers.
Enantioselective Synthesis
An enantioselective synthesis approach for both (S)- and (R)-5-Hydroxyequol has been reported.[4] This method allows for the targeted production of each enantiomer with high enantiomeric excess.
Experimental Protocol: Enantioselective Synthesis of (S)- and (R)-5-Hydroxyequol (Adapted)
-
Note: This is a generalized protocol based on reported synthetic strategies for related compounds and should be optimized for specific laboratory conditions.
-
Starting Material: A suitable precursor, such as a substituted chalcone or isoflavone, is required.
-
Chiral Catalyst: A chiral catalyst, such as a chiral phase-transfer catalyst or a chiral ligand-metal complex, is used to induce stereoselectivity.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent at a controlled temperature. The specific conditions will depend on the chosen catalyst and substrate.
-
Purification: The synthesized enantiomer is purified using chromatographic techniques, such as column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral High-Performance Liquid Chromatography (HPLC) Separation
Experimental Protocol: Chiral HPLC Separation of Equol Enantiomers (Adaptable for this compound)
-
Column: A chiral stationary phase (CSP) column is essential. For equol, a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) has been used successfully.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation. For equol, a ratio of 90:10 (v/v) has been reported.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 280 nm) is suitable.
-
Temperature: The separation is usually performed at ambient temperature.
Spectroscopic Characterization
Once the individual enantiomers are obtained in pure form, their structures are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. While complete NMR data for (R)-5-Hydroxyequol is not available, the data for (S)-5-Hydroxyequol has been reported.[2][3]
Table 1: ¹H-NMR Spectroscopic Data for (S)-5-Hydroxyequol [2][3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2α | 4.17 | dd | 10.7, 4.7 |
| H-2β | 3.96 | t | 10.7 |
| H-3 | 3.12 | m | |
| H-4α | 2.89 | dd | 15.9, 4.9 |
| H-4β | 2.81 | dd | 15.9, 11.2 |
| H-6' | 7.10 | d | 8.4 |
| H-8' | 6.81 | d | 2.1 |
| H-2' | 6.78 | d | 8.4 |
| H-6 | 6.44 | d | 2.4 |
| H-8 | 6.30 | d | 2.4 |
| 5-OH | 9.42 | s | |
| 7-OH | 9.17 | s | |
| 4'-OH | 9.25 | s |
Experimental Protocol: NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Solvent: A deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄, is used to dissolve the sample.
-
Sample Preparation: A few milligrams of the purified enantiomer are dissolved in the deuterated solvent.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a critical technique for distinguishing between enantiomers. Enantiomers exhibit equal and opposite CD signals. It has been reported that (-)-5-hydroxy-equol, which is the (R)-enantiomer, displays an inverse circular dichroism spectrum to (S)-equol.[5][6] This confirms their enantiomeric relationship.
Table 2: Expected Circular Dichroism (CD) Characteristics of this compound Enantiomers
| Enantiomer | Expected Sign of Cotton Effect |
| (S)-5-Hydroxyequol | (+) or (-) depending on the electronic transition |
| (R)-5-Hydroxyequol | Opposite sign to the (S)-enantiomer |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Instrument: A CD spectropolarimeter is used for the analysis.
-
Solvent: A UV-transparent solvent, such as methanol or ethanol, is used.
-
Sample Preparation: A dilute solution of the purified enantiomer is prepared. The concentration should be optimized to give a signal within the linear range of the detector.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region (e.g., 200-400 nm). The data is usually presented as molar ellipticity [θ].
X-ray Crystallography
The unequivocal determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography. While the crystal structure of this compound has not been reported, the structure of the related compound, (-)-(S)-equol, has been determined. This structure can serve as a valuable reference for confirming the stereochemistry of the this compound enantiomers.
Visualizations
Workflow for Structural Elucidation
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricacies of 5'-Hydroxyequol Biosynthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the 5'-Hydroxyequol biosynthesis pathway within the gut microbiota. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic processes, key microbial players, quantitative production data, and relevant experimental methodologies.
Introduction: The Significance of this compound
This compound is a key metabolite of the soy isoflavone genistein, produced exclusively by the metabolic action of the gut microbiota.[1][2][3] Similar to the well-studied equol derived from daidzein, this compound is gaining attention for its potential biological activities, including its interaction with estrogen receptors.[4][5] Understanding its biosynthesis is crucial for elucidating its role in human health and developing novel therapeutic strategies.
The Biosynthetic Pathway of this compound
The conversion of genistein to this compound is a multi-step process mediated by a series of reductases analogous to those involved in equol production from daidzein.[1][6] The primary bacterial species known to carry out this transformation belong to the Coriobacteriaceae family, with Slackia isoflavoniconvertens being a key organism.[2][7]
The proposed pathway is as follows:
-
Genistein to Dihydrogenistein: The initial step involves the reduction of genistein to dihydrogenistein. This reaction is catalyzed by a daidzein reductase (DZNR), which exhibits substrate promiscuity and can act on genistein.[6]
-
Dihydrogenistein to Tetrahydrodaidzein-like intermediate: Dihydrogenistein is further reduced by a dihydrodaidzein reductase (DHDR).
-
Final Conversion to this compound: The final step is catalyzed by a tetrahydrodaidzein reductase (THDR), yielding this compound.
A dihydrodaidzein racemase (DDRC) is also believed to be essential for efficient conversion by ensuring the correct stereoisomer of the intermediate is available for the subsequent enzymatic step.[8]
Figure 1: The enzymatic conversion of genistein to this compound by gut microbiota.
Quantitative Analysis of this compound Production
Quantitative data on this compound production is crucial for understanding the efficiency of this metabolic pathway. The following tables summarize available data from studies using recombinant bacteria and gnotobiotic animal models.
| Parameter | Value | Organism/System | Reference |
| Yield | 230 mg/L | Recombinant E. coli | [5][9] |
| Productivity | 38 mg/L/h | Recombinant E. coli | [5][9] |
| Relative Concentration | Much lower than equol | Gnotobiotic rats with S. isoflavoniconvertens | [5] |
Table 1: Production of this compound in different experimental systems.
| Enzyme | Substrate (Reverse Reaction) | Km | Vmax | Organism | Reference |
| Daidzein Reductase (K-07020) | Dihydrodaidzein | 4.2 µM | 52.2 µM/h | Clostridium sp. ZJ6 | [10] |
Table 2: Enzyme kinetics of a daidzein reductase involved in the isoflavone conversion pathway.
Experimental Protocols
Anaerobic Cultivation of Slackia isoflavoniconvertens for Genistein Conversion
This protocol outlines the steps for cultivating Slackia isoflavoniconvertens and inducing the conversion of genistein.
Materials:
-
Slackia isoflavoniconvertens strain (e.g., DSM 22006)
-
Wilkins-Chalgren Anaerobe Broth (WCAB) or Brain Heart Infusion (BHI) broth[1]
-
Anaerobic chamber or system (e.g., with N₂/CO₂/H₂ atmosphere)
-
Genistein stock solution (in DMSO)
-
Sterile culture tubes and flasks
-
Incubator at 37°C
Procedure:
-
Media Preparation: Prepare WCAB or BHI broth according to the manufacturer's instructions. Dispense into culture tubes or flasks inside the anaerobic chamber to maintain anoxic conditions.
-
Inoculation: Inoculate the broth with a fresh culture of S. isoflavoniconvertens.
-
Induction: To induce the conversion enzymes, supplement the media with a sub-inhibitory concentration of genistein (e.g., 50-100 µM).
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).
-
Sampling: At desired time points, aseptically remove aliquots of the culture for analysis.
-
Sample Preparation for Analysis: Centrifuge the culture aliquots to pellet the bacteria. The supernatant can be directly used for HPLC-MS/MS analysis or stored at -80°C.
Figure 2: Workflow for anaerobic cultivation and genistein conversion.
HPLC-MS/MS Method for Quantification of this compound
This protocol provides a general framework for the analysis of this compound and related isoflavones.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for isoflavones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for genistein, dihydrogenistein, and this compound need to be determined using authentic standards.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of genistein, dihydrogenistein, and this compound of known concentrations to generate calibration curves.
-
Sample Injection: Inject the prepared standards and bacterial culture supernatants into the HPLC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode.
-
Quantification: Integrate the peak areas of the target analytes and quantify their concentrations using the calibration curves.
Signaling Pathways Influenced by this compound
This compound has been identified as a selective estrogen receptor α (ERα) antagonist.[4] This suggests that its biological effects are mediated, at least in part, through the modulation of ERα signaling pathways. While direct downstream targets of this compound are still under investigation, its antagonistic action on ERα implies an interference with the canonical estrogen signaling cascade.
In contrast, the related isoflavone metabolite, equol, is known to activate the Nrf2/ARE pathway via PI3K/Akt and estrogen receptors, leading to antioxidant responses.[13] It is plausible that this compound, through its interaction with ERα, could also influence similar or distinct signaling networks.
Figure 3: Proposed signaling pathway of this compound as an ERα antagonist.
Conclusion and Future Directions
The biosynthesis of this compound represents a significant metabolic capability of the gut microbiota with potential implications for human health. This guide provides a foundational understanding of the pathway, key microorganisms, and methodologies for its study. Future research should focus on:
-
Detailed Enzyme Kinetics: Elucidating the kinetic parameters (Km, Vmax) of the reductases for genistein and its intermediates.
-
Comparative Production Studies: Quantifying this compound production across a broader range of gut bacterial species.
-
Signaling Pathway Elucidation: Identifying the specific downstream targets and cellular responses modulated by this compound's interaction with ERα.
-
Clinical Relevance: Investigating the correlation between the presence of this compound-producing bacteria and specific health outcomes in human populations.
A deeper understanding of this intricate biosynthetic pathway will undoubtedly pave the way for novel applications in nutrition, medicine, and drug development.
References
- 1. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 7. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion [agris.fao.org]
- 8. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unraveling the Enigmatic Interaction of 5'-Hydroxyequol with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol, a gut microbial metabolite of the soy isoflavone genistein, has emerged as a molecule of significant interest in the field of endocrinology and drug discovery. Its structural similarity to estradiol suggests a potential interaction with estrogen receptors (ERs), key regulators of a myriad of physiological processes. However, the precise mechanism of action of this compound, particularly its receptor subtype selectivity and functional effects, has been a subject of scientific debate. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), presenting available quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways.
Core Mechanism of Action: An ERα-Selective Antagonist
Current evidence strongly indicates that (-)-5-hydroxy-equol, the biologically produced enantiomer, functions as a selective antagonist of estrogen receptor alpha (ERα).[1] This stands in contrast to its parent compound, genistein, and the related daidzein metabolite, S-equol, which generally exhibit a preference for ERβ.[2][3] The preferential binding to and inhibition of ERα suggests that this compound may have distinct physiological effects compared to other phytoestrogens.
Binding Affinity and Selectivity
The cornerstone of understanding this compound's action lies in its binding affinity for the two estrogen receptor subtypes. Studies have demonstrated that (-)-5-hydroxy-equol displays a higher binding affinity for ERα than for ERβ.[1] This preferential binding is a critical determinant of its biological activity.
Table 1: Estrogen Receptor Binding Affinity of (-)-5-Hydroxyequol and Comparator Compounds
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, %) | Ki (nM) |
|---|---|---|---|---|
| (-)-5-Hydroxyequol | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| S-Equol | ERα | - | - | - |
| ERβ | - | - | 16 | |
| R-Equol | ERα | - | - | 50 |
| ERβ | - | - | - |
Quantitative IC50, RBA, and Ki values for (-)-5-Hydroxyequol are not explicitly provided in the primary literature, though its higher affinity for ERα is established.[1]
Functional Activity: Antagonism of ERα
Beyond binding, the functional consequence of this compound's interaction with ERs is of paramount importance. Research has characterized (-)-5-hydroxy-equol as a potent antagonist of ERα.[1] This means that it binds to ERα but does not activate it; instead, it blocks the receptor, preventing the binding and subsequent action of endogenous estrogens like 17β-estradiol.
In contrast, a yeast two-hybrid (Y2H) assay, a different experimental system, reported that 5-hydroxyequol (5HE) did not show any agonistic response at concentrations ranging from 10⁻⁸ to 10⁻³ M.[2] This finding, while seemingly contradictory, may be explained by the different endpoints and cellular contexts of the assays. The Y2H assay primarily measures ligand-induced receptor dimerization and interaction with coactivators, which is characteristic of agonist activity. The lack of response in this assay is consistent with this compound being an antagonist, as antagonists typically do not promote these interactions.
Table 2: Functional Activity of (-)-5-Hydroxyequol at Estrogen Receptors
| Compound | Assay Type | Receptor | Activity | EC50/IC50 (nM) |
|---|---|---|---|---|
| (-)-5-Hydroxyequol | Luciferase Reporter Gene Assay | ERα | Antagonist | Data not available |
| ERβ | Data not available | Data not available | ||
| 5-Hydroxyequol | Yeast Two-Hybrid Assay | ERα & ERβ | No Agonist Response | Not Active |
Quantitative antagonist IC50 values for (-)-5-Hydroxyequol are not explicitly provided in the primary literature.[1]
Signaling Pathways
The interaction of this compound with estrogen receptors initiates a cascade of molecular events. As an ERα antagonist, its primary mechanism involves blocking the canonical estrogen signaling pathway mediated by this receptor subtype.
Classical Estrogen Receptor Signaling Pathway (Agonist-Mediated)
Caption: Agonist-mediated classical estrogen receptor signaling pathway.
Antagonistic Action of this compound on ERα
Caption: Antagonistic mechanism of this compound on ERα signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the interaction of this compound with estrogen receptors.
Competitive Radiometric Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki of this compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
(-)-5-Hydroxyequol
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite slurry (for separating bound from free ligand)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of unlabeled (-)-5-Hydroxyequol or unlabeled 17β-estradiol (for the standard curve) are added to the incubation mixtures.
-
The mixture is incubated to reach equilibrium.
-
The receptor-ligand complexes are separated from the unbound ligand using a hydroxyapatite slurry, which binds the receptors.
-
The radioactivity of the bound [³H]-17β-estradiol is measured using a scintillation counter.
-
The concentration of (-)-5-Hydroxyequol that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radiometric estrogen receptor binding assay.
Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional activity (agonist or antagonist) of a compound by measuring the expression of a reporter gene (luciferase) that is under the control of an estrogen-responsive element (ERE).
Objective: To assess whether this compound acts as an agonist or antagonist of ERα and ERβ.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293) transiently or stably transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an ERE linked to the luciferase gene.
-
-
Cell culture medium and reagents.
-
(-)-5-Hydroxyequol.
-
17β-estradiol (agonist control).
-
ICI 182,780 (fulvestrant, antagonist control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure for Antagonist Activity:
-
Transfected cells are seeded in multi-well plates.
-
Cells are treated with a fixed, sub-maximal concentration of 17β-estradiol to induce luciferase expression.
-
Concurrently, cells are treated with increasing concentrations of (-)-5-Hydroxyequol.
-
After an incubation period, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to luciferase activity, is measured using a luminometer.
-
A decrease in luminescence in the presence of this compound indicates antagonistic activity. The IC50 value is determined from the dose-response curve.
Caption: Workflow for an estrogen receptor luciferase reporter gene assay in antagonist mode.
Conclusion and Future Directions
The available evidence positions (-)-5-Hydroxyequol as a selective ERα antagonist. This distinct mechanism of action differentiates it from other well-studied phytoestrogens and suggests its potential for development as a therapeutic agent in conditions where ERα signaling is implicated, such as certain types of cancer.
However, a comprehensive understanding of its pharmacological profile requires further investigation. Key areas for future research include:
-
Determination of precise binding affinities (Ki) and functional antagonist potencies (IC50) for both ERα and ERβ. This quantitative data is essential for a complete pharmacological characterization.
-
Elucidation of the downstream gene expression changes induced by this compound in various cell types to understand its impact on cellular function.
-
In vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound and to validate its in vitro mechanism of action in a physiological context.
A more complete dataset will be crucial for fully harnessing the potential of this compound in drug development and for clarifying its role in human health.
References
- 1. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
A Technical Guide to the Biological Significance of 5'-Hydroxyequol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Hydroxyequol, a gut microbial metabolite of the soy isoflavone genistein, is emerging as a molecule of significant interest in the fields of pharmacology and nutritional science. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its interactions with estrogen receptors, its antioxidant and anti-inflammatory properties, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural compound.
Introduction
Isoflavones, abundant in soy products, are well-recognized for their potential health benefits, which are largely attributed to their estrogenic and antioxidant activities. Upon ingestion, these compounds are metabolized by the gut microbiota into various metabolites, often with enhanced biological activity. One such metabolite, this compound, is produced from the bio-transformation of genistein. Structurally, it is an isoflavandiol, and the naturally occurring form is the (-)-5-hydroxy-equol enantiomer.[1][2] This guide delves into the known biological significance of this compound, providing a technical resource for researchers exploring its therapeutic potential.
Biosynthesis of (-)-5'-Hydroxyequol
(-)-5'-Hydroxyequol is not found in plants but is synthesized from genistein by specific gut bacteria, such as Slackia isoflavoniconvertens.[3][4][5] This biotransformation can also be achieved using recombinant Escherichia coli strains engineered to express the necessary enzymes. This microbial conversion is a critical step in unlocking the biological activities of dietary genistein.
Enzymatic Pathway
The biosynthesis of (-)-5'-Hydroxyequol from genistein involves a series of reduction reactions catalyzed by enzymes from gut bacteria. Recombinant E. coli expressing daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC) have been successfully used for this conversion.[3][4][5]
Biological Activities and Mechanisms of Action
Estrogen Receptor Modulation
A key biological feature of this compound is its interaction with estrogen receptors (ERs). Unlike its precursor, genistein, which shows a preference for ERβ, (-)-5'-Hydroxyequol exhibits a higher binding affinity for ERα.[3][6] This suggests that this compound may act as a selective ERα modulator (SERM), potentially with antagonistic effects.[3]
The interaction of this compound with ERα and ERβ has been quantified using various assays. The data below summarizes its activity in comparison to other relevant isoflavones.
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | ERβ/ERα Ratio | Reference |
| 17β-Estradiol | ~0.2 | ~0.2 | 1 | [7] |
| Genistein | >1000 | ~30 | >0.03 | [7] |
| (-)-5'-Hydroxyequol | Not Agonistic | Not Agonistic | - | [7] |
Note: In the cited study, (-)-5'-Hydroxyequol did not show significant agonistic activity in the yeast two-hybrid assay, suggesting a potential antagonistic role.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties. This activity is attributed to its chemical structure, which allows it to effectively scavenge free radicals.
The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | DPPH Scavenging EC50 (µM) | Reference |
| This compound | 7-11 | [7] |
| 3'-Hydroxydaidzein | >11 | [7] |
| (S)-Equol | >11 | [7] |
Anti-inflammatory Effects
This compound is also known to possess anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Research suggests that the anti-inflammatory effects of isoflavones, including likely metabolites like this compound, are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Experimental Protocols
Whole-Cell Bioconversion of Genistein to (-)-5'-Hydroxyequol
This protocol is adapted from methodologies for producing isoflavone metabolites using recombinant E. coli.[4][5]
4.1.1. Materials
-
Recombinant E. coli BL21(DE3) expressing daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Genistein.
-
Potassium phosphate buffer (200 mM, pH 8.0).
-
Glucose.
-
Ethyl acetate.
-
Silica gel for column chromatography.
4.1.2. Protocol
-
Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 100 mL of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with potassium phosphate buffer.
-
Resuspend the cell pellet in the reaction buffer (potassium phosphate buffer with 2% glucose) to an OD600 of 20.
-
Add genistein (e.g., 1 mM) to the cell suspension.
-
Incubate the reaction mixture at 30-37°C with shaking for 24-48 hours.
-
Monitor the conversion of genistein to this compound by HPLC or LC-MS.
-
After the reaction, extract the product with an equal volume of ethyl acetate.
-
Concentrate the organic phase and purify this compound using silica gel column chromatography.
Yeast Two-Hybrid (Y2H) Assay for ERα-SRC1 Interaction
This protocol outlines a method to assess the effect of this compound on the interaction between the estrogen receptor α (ERα) ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC1).[7]
4.2.1. Materials
-
Saccharomyces cerevisiae strain AH109 or a similar reporter strain.
-
Bait plasmid: pGBKT7 containing the ERα-LBD.
-
Prey plasmid: pGADT7 containing the SRC1 receptor interaction domain.
-
Appropriate yeast growth media (SD/-Trp/-Leu for selection of transformants, SD/-Trp/-Leu/-His/-Ade for interaction selection).
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase assay.
-
Z-buffer.
4.2.2. Protocol
-
Co-transform the yeast reporter strain with the bait and prey plasmids.
-
Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.
-
Grow selected colonies in liquid SD/-Trp/-Leu medium overnight.
-
Perform a quantitative liquid β-galactosidase assay using ONPG as a substrate to measure the strength of the interaction in the presence of varying concentrations of this compound.
-
Incubate the cell lysate with ONPG and measure the absorbance at 420 nm over time.
-
Calculate β-galactosidase units to quantify the interaction strength.
DPPH Radical Scavenging Assay
A standard method to evaluate the antioxidant activity of a compound.
4.3.1. Materials
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol or ethanol.
-
This compound and a positive control (e.g., ascorbic acid).
-
96-well microplate.
-
Spectrophotometer.
4.3.2. Protocol
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add a specific volume of the sample or control to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
4.4.1. Materials
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Griess reagent for nitric oxide (NO) measurement.
-
ELISA kits for TNF-α and IL-6.
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies).
4.4.2. Protocol
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed the cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Measure cell viability using an MTT assay to rule out cytotoxicity.
-
Determine the concentration of NO in the culture supernatant using the Griess reagent.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
For Western blot analysis of NF-κB and MAPK pathways, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK.
Conclusion
This compound, a metabolite of genistein, displays a unique biological profile characterized by its preferential binding to ERα, and its potent antioxidant and anti-inflammatory activities. These properties suggest its potential as a therapeutic agent for a range of conditions, including hormone-dependent disorders and inflammatory diseases. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this intriguing natural compound. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved whole‐cell biotransformation system for (S)‐equol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
Preliminary Cytotoxicity Studies of 5'-Hydroxyequol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Hydroxyequol, a metabolite of the soy isoflavone genistein, is a compound of growing interest for its potential biological activities.[1][2][3] While research has primarily focused on its synthesis, antioxidant, and estrogenic properties, its cytotoxic potential remains largely unexplored.[1][4] This technical guide provides a comprehensive overview of the current landscape and a proposed framework for the preliminary cytotoxic evaluation of this compound. Drawing on data from its parent compound, equol, and other related isoflavones, this document outlines potential mechanisms of action and details robust experimental protocols for in-vitro assessment. Furthermore, it visualizes key signaling pathways and experimental workflows to aid researchers in designing and executing studies to elucidate the cytotoxic profile of this compound.
Introduction to this compound
This compound is an isoflavandiol formed through the metabolism of genistein by gut microorganisms.[2][3][5] Its synthesis has been achieved in recombinant E. coli expressing specific reductases and a racemase.[2][3] Unlike (S)-equol, which shows a binding preference for estrogen receptor (ER) β, (-)-5-hydroxy-equol exhibits a preference for ERα.[2][3] Beyond its estrogenic activity, studies have highlighted the antioxidative effects of hydroxyequol derivatives.[1][4] However, to date, there is a notable absence of direct studies investigating the cytotoxic properties of this compound.
Cytotoxicity of Equol and Related Isoflavones: A Proxy
In the absence of direct data on this compound, we can infer potential cytotoxic activities by examining its parent compound, equol, and the structurally related isoflavone, genistein.
Equol has demonstrated anticancer effects by inhibiting the proliferation of various cancer cell lines, including HeLa (human cervical cancer) and B16 (mouse melanoma), in an estrogen receptor-independent manner.[6] Some studies suggest that equol can enhance the cytotoxic effects of other compounds, such as genistein, in breast cancer cells.[7] However, the effects of equol can be complex, with some research indicating it may also promote cancer cell viability under certain conditions, potentially through the upregulation of c-Myc and eIF4G.[8][9]
Genistein has been more extensively studied and is known to induce apoptosis and inhibit the proliferation of various cancer cells, including human ovarian carcinoma cells.[7]
Table 1: Summary of In Vitro Effects of Equol on Cancer Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| MCF-7 (ER+) | Low Concentrations | Stimulated Growth | [7] |
| MDA-MB-231 (ER-) | Not Specified | Inhibition of Proliferation | [7] |
| HeLa | Not Specified | Inhibition of Proliferation | [6] |
| B16 | Not Specified | Inhibition of Proliferation | [6] |
| MDA-MB-435 (ER-) | Not Specified | Increased Cell Viability | [8][9][10] |
Proposed Experimental Workflow for Cytotoxicity Assessment
To systematically evaluate the preliminary cytotoxicity of this compound, a multi-assay approach is recommended. This workflow will provide a comprehensive initial profile of the compound's effects on cell viability, membrane integrity, and induction of apoptosis.
Caption: A phased approach to the in vitro cytotoxicity assessment of this compound.
Experimental Protocols
-
Cell Lines: Select a panel of cancer cell lines, including both hormone-dependent (e.g., MCF-7) and hormone-independent (e.g., MDA-MB-231) breast cancer cells, as well as other relevant lines such as HeLa.
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[11]
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[11][12][13]
-
After treatment, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing the substrate and cofactor according to the manufacturer's instructions (e.g., a commercially available LDH cytotoxicity kit).
-
Add the supernatant to the reaction mixture in a new 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution.
-
Measure the absorbance at 490 nm.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Following treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways for Investigation
The cytotoxic effects of many anticancer compounds, including isoflavones, are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of related compounds, the following pathways are prime candidates for investigation in the context of this compound's potential cytotoxicity.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[14][15][16][17][18] Its overactivation is a common feature in many cancers.[18] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: The PI3K/Akt signaling pathway in cell survival and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and apoptosis.[19][20][21][22][23] The roles of these pathways in cancer are complex, with ERK often being pro-proliferative, while JNK and p38 are typically activated by cellular stress and can promote apoptosis.[19][20][21]
Caption: Overview of the MAPK signaling cascade in cellular responses.
Conclusion
While direct evidence for the cytotoxicity of this compound is currently lacking, its structural similarity to other bioactive isoflavones suggests that it may possess anticancer properties. The experimental framework and mechanistic insights provided in this guide offer a robust starting point for researchers to systematically investigate the cytotoxic potential of this promising compound. Future studies should focus on executing these preliminary assays, and if cytotoxic activity is observed, proceed to more in-depth mechanistic studies, including analysis of the PI3K/Akt and MAPK signaling pathways, and ultimately, in vivo validation.
References
- 1. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. soy-isoflavone-metabolite-equol-inhibits-cancer-cell-proliferation-in-a-pap-associated-domain-containing-5-dependent-and-an-estrogen-receptor-independent-manner - Ask this paper | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Equol, an Isoflavone Metabolite, Regulates Cancer Cell Viability and Protein Synthesis Initiation via c-Myc and eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Microbial Genesis of 5'-Hydroxyequol: A Technical Guide to its Formation from Dietary Precursors
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5'-Hydroxyequol, a metabolite of the soy isoflavone genistein. As scientific interest in the biological activities of isoflavone metabolites grows, a comprehensive understanding of their formation and analysis is crucial. This document outlines the microbial biotransformation of genistein into this compound, presents quantitative data on the precursor's presence in food sources, details relevant experimental protocols, and visualizes the key biological pathways involved. It is important to note that This compound is not found naturally in food sources ; its presence in biological systems is a direct result of the metabolic activity of the gut microbiome on dietary genistein.
Quantitative Analysis of Genistein in Soy-Based Food Products
The precursor to this compound, genistein, is a prominent isoflavone found in soy and soy-derived products. The concentration of genistein can vary significantly depending on the type of product, processing methods, and brand. The following tables summarize the genistein content in common soy foods.
Table 1: Genistein and Daidzein/Glycitein Content in Various Tofu Brands
| Tofu Brand Category | Genistein (mg/g wet weight) | Daidzein/Glycitein (mg/g wet weight) |
| Brand A | 0.07 - 0.34 | 0.10 - 0.24 |
| Brand B | 0.187 - 0.216 | 0.073 - 0.098 |
Data compiled from multiple commercial brands. Variability exists between batches of the same brand.[1][2]
Table 2: Genistein Content in Soy Milk and Other Soy Products
| Soy Product | Genistein Content |
| Commercial Soy Drink | 21.0 µg/g wet weight |
| Soy Milk (various brands) | 17.58 ± 8.38 µg/mL |
| Soy Protein Isolate (SPI) | 89.67 ± 5.16 mg/100g |
| Spray Dried Soy Milk Powder (SMP) | 72.34 ± 0.27 mg/100g |
| Fermented Soybean Milk (after 12h) | Increased from initial concentration |
Concentrations can vary based on brand and processing.[2][3][4][5]
Microbial Biotransformation of Genistein to this compound
The conversion of genistein to this compound is a multi-step process mediated by specific anaerobic bacteria residing in the human gut. The primary bacterium identified as capable of this biotransformation is Slackia isoflavoniconvertens. This process involves a series of enzymatic reductions.
The key enzymes involved in the analogous conversion of daidzein to equol have been identified in Slackia isoflavoniconvertens and are believed to also be involved in the metabolism of genistein. These include:
-
Daidzein Reductase (DZNR): Catalyzes the initial reduction of the isoflavone.
-
Dihydrodaidzein Reductase (DHDR): Involved in a subsequent reduction step.
-
Tetrahydrodaidzein Reductase (THDR): Catalyzes a further reduction.
The biosynthetic pathway from genistein to this compound is illustrated below.
References
Initial Screening of 5'-Hydroxyequol for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol, a hydroxylated metabolite of the soy isoflavone genistein, is emerging as a compound of significant interest for its potential therapeutic applications. As a member of the equol family of molecules, it shares structural similarities with endogenous estrogens, allowing it to interact with estrogen receptors and other biological targets. This technical guide provides a comprehensive overview of the initial screening of this compound, summarizing its known biological activities, the experimental methods used to assess its potential, and the putative signaling pathways through which it may exert its effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Quantitative Biological Activity
The therapeutic potential of this compound has been primarily evaluated through in vitro assays assessing its antioxidant and estrogenic activities. The following tables summarize the key quantitative data available to date.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | EC50 (μM) | Source |
| This compound | DPPH Radical Scavenging | 7-11 | [1] |
| 3'-Hydroxyequol | DPPH Radical Scavenging | 7-11 | [1] |
| 6-Hydroxyequol | DPPH Radical Scavenging | 7-11 | [1] |
| 3'-Hydroxydaidzein | DPPH Radical Scavenging | >11 | [1] |
EC50: Half-maximal effective concentration. A lower EC50 value indicates greater antioxidant potency.
Table 2: Estrogenic Activity of this compound and Related Compounds
| Compound | Estrogen Receptor (ER) Target | Activity | EC50 | Source |
| This compound | ERα | Antagonist | No agonistic response up to 10⁻³ M | [1] |
| This compound | ERβ | - | No agonistic response up to 10⁻³ M | [1] |
| (S)-equol | ERα | Agonist | ~200 nM | [1] |
| (S)-equol | ERβ | Agonist | ~150 nM | [1] |
| 17β-estradiol | ERα | Agonist | ~0.2 nM | [1] |
| 17β-estradiol | ERβ | Agonist | ~0.2 nM | [1] |
EC50: Half-maximal effective concentration for agonistic activity. This compound has been reported to have a higher binding affinity for ERα than ERβ, suggesting it is an ERα-selective antagonist.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key assays used in the initial screening of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge free radicals.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound: Dissolve this compound and reference compounds (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a defined volume of the test compound dilutions.
-
Add the DPPH working solution to each well/cuvette.
-
Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]
Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Activity
The Y2H assay is a powerful tool to study protein-protein interactions and can be adapted to screen for compounds that modulate the binding of a nuclear receptor to its coactivators in a ligand-dependent manner.
Principle: This assay utilizes the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and an activation domain (AD). In this system, the estrogen receptor ligand-binding domain (ER-LBD) is fused to the DBD of a transcription factor (e.g., GAL4), and a coactivator protein (e.g., SRC1) is fused to the AD. If the test compound binds to the ER-LBD and induces a conformational change that promotes interaction with the coactivator, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene (e.g., lacZ, which encodes β-galactosidase), leading to a measurable output.
Protocol:
-
Yeast Strain and Plasmids:
-
Use a yeast strain (e.g., Saccharomyces cerevisiae Y190) that contains a reporter gene (e.g., GAL1-lacZ) and auxotrophic markers for plasmid selection.
-
Co-transform the yeast with two plasmids: one expressing the ER-LBD fused to the GAL4-DBD and another expressing the coactivator fused to the GAL4-AD.
-
-
Yeast Culture and Treatment:
-
Select co-transformed yeast on appropriate dropout media.
-
Grow the yeast culture to a suitable optical density.
-
Aliquot the yeast culture into a 96-well plate and treat with various concentrations of this compound, a known agonist (e.g., 17β-estradiol), and a vehicle control.
-
-
Incubation: Incubate the cultures at 30°C for a specified period to allow for ligand binding, receptor-coactivator interaction, and reporter gene expression.
-
β-Galactosidase Assay:
-
Lyse the yeast cells to release the β-galactosidase enzyme.
-
Add a substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG) or o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measure the colorimetric change using a spectrophotometer.
-
-
Data Analysis: The β-galactosidase activity is proportional to the strength of the ER-coactivator interaction. Plot the activity against the compound concentration to determine the EC50 for agonists or IC50 for antagonists (in the presence of a known agonist).[3][4][5]
Signaling Pathways and Mechanisms of Action
Based on the initial screening data and the known activities of related isoflavones like equol, several signaling pathways are hypothesized to be modulated by this compound.
Antioxidant and Anti-inflammatory Pathways
This compound's antioxidant properties likely contribute to its anti-inflammatory effects. One of the key pathways involved in the cellular antioxidant response is the Nrf2-ARE pathway. S-equol has been shown to activate this pathway.[6] It is plausible that this compound shares this mechanism. Additionally, the anti-inflammatory effects of isoflavones are often mediated through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. S-equol has been shown to inhibit nitric oxide production in astrocytes, a key inflammatory mediator.[7][8]
Caption: Putative antioxidant and anti-inflammatory signaling pathways of this compound.
Estrogen Receptor Signaling
This compound's interaction with estrogen receptors suggests its potential as a selective estrogen receptor modulator (SERM). Its reported antagonistic activity at ERα indicates it could be investigated for conditions where blocking estrogenic action is beneficial.
Caption: Antagonistic action of this compound on Estrogen Receptor α signaling.
Experimental Workflow for Initial Screening
A logical workflow is essential for the efficient preliminary evaluation of a compound's therapeutic potential.
Caption: A typical workflow for the initial screening of a therapeutic compound.
Pharmacokinetics and Safety
Pharmacokinetics
Specific pharmacokinetic data for this compound is limited. However, studies on its precursor, equol, provide some insights. S-(-)equol is rapidly absorbed after oral administration, with a plasma elimination half-life of approximately 8 hours.[9] It has a high systemic bioavailability, with up to 82% of the dose excreted in the urine.[9] In a study with gnotobiotic rats, 5-hydroxy-equol was detected in intestinal contents, feces, and urine after administration of genistein, but not in the plasma, suggesting it may be present in lower concentrations than equol.[2]
Safety and Toxicity
There is no specific toxicity data available for this compound. However, studies on an equol-rich soy product (SE5-OH) have shown a favorable safety profile. The oral LD50 in rats is greater than 4,000 mg/kg.[10] In a 91-day subchronic toxicity study, the no-observed-adverse-effect-level (NOAEL) was determined to be 2,000 mg/kg/day.[3] Furthermore, SE5-OH was found to be non-genotoxic in a battery of tests, including the Ames test and in vivo micronucleus assay.[3][10] While these data are for an equol-rich mixture, they provide an initial indication that equol and its derivatives may have a low toxicity profile.
Conclusion
This compound demonstrates promising therapeutic potential, primarily attributed to its antioxidant and selective estrogen receptor antagonist activities. The initial in vitro screening data summarized in this guide provide a strong rationale for further investigation. Future research should focus on obtaining more comprehensive quantitative data for its anti-inflammatory effects, elucidating the specific molecular mechanisms underlying its activity on key signaling pathways, and conducting detailed pharmacokinetic and toxicological studies to fully characterize its profile as a potential drug candidate. This foundational knowledge will be critical for advancing this compound through the drug discovery and development pipeline.
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity and genotoxicity of SE5-OH, an equol-rich product produced by Lactococcus garvieae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]
- 7. S-Equol, a Major Isoflavone from Soybean, Inhibits Nitric Oxide Production in Lipopolysaccharide-Stimulated Rat Astrocytes Partially via the GPR30-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
absorption, distribution, metabolism, and excretion (ADME) profile of 5'-Hydroxyequol
An In-depth Technical Guide to the ADME Profile of 5'-Hydroxyequol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, a metabolite of the soy isoflavone genistein. This document synthesizes available data to inform research and drug development activities.
Introduction
This compound is an isoflavandiol formed through the metabolic action of gut microbiota on the soy isoflavone genistein.[1][2] Like its structural analog equol, which is derived from daidzein, this compound is of significant interest to the scientific community due to its potential biological activities, including its interaction with estrogen receptors.[1][3] Understanding the ADME profile of this compound is critical for evaluating its potential as a therapeutic agent or nutraceutical.
Absorption
Currently, there is limited direct data on the absorption kinetics of orally administered this compound. However, studies on its formation and detection in biological systems provide some insights.
In a study involving gnotobiotic rats colonized with the human intestinal bacterium Slackia isoflavoniconvertens, 5-hydroxy-equol was detected in intestinal contents, feces, and urine after the rats were fed a diet containing genistein.[4] Notably, 5-hydroxy-equol was not detected in the plasma of these rats, which suggests that its absorption from the gut may be limited, or that it is rapidly metabolized and/or cleared from the systemic circulation.[4] In contrast, equol was detected in the plasma of these same rats, indicating that it is more readily absorbed.[4]
The primary site of this compound formation is the colon, where gut bacteria metabolize genistein.[3][5] Therefore, any systemic exposure to this compound would necessitate its absorption from the large intestine.
Distribution
Specific studies detailing the tissue distribution of this compound are not currently available. The absence of detectable levels of 5-hydroxy-equol in the plasma of gnotobiotic rats, despite its presence in the gut and excreta, suggests that its distribution to peripheral tissues may be minimal.[4]
For related compounds like equol, pharmacokinetic studies have been conducted. For instance, after oral administration of S-(-)equol to postmenopausal women, it was found to be rapidly absorbed and achieved high plasma concentrations.[6] However, it is important to note that the structural difference of the additional hydroxyl group in this compound could significantly alter its physicochemical properties and, consequently, its distribution profile.
Plasma Protein Binding:
There is no specific data on the plasma protein binding of this compound. Generally, flavonoids and their metabolites can bind to plasma proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[7][8] The extent of this binding influences the free fraction of the compound available to exert its biological effects.
Metabolism
The primary metabolic pathway leading to the formation of this compound is the reduction of genistein by gut microorganisms.[1][2][3][4][5] Bacteria such as Slackia isoflavoniconvertens are capable of this conversion.[4]
dot
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 4. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of S-(-)equol administered as SE5-OH tablets to healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Characterization of Plasma Protein Binding and the Effect of the Vehicle of Docetaxel Formulations [scielo.org.mx]
In Silico Modeling of 5'-Hydroxyequol Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Hydroxyequol (5HE), a metabolite of the soy isoflavone genistein, is emerging as a molecule of interest in the field of endocrinology and drug discovery. Its structural similarity to endogenous estrogens suggests potential interactions with nuclear receptors, positioning it as a candidate for further investigation as a selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the current understanding of this compound's receptor binding profile, with a focus on in silico modeling approaches. We consolidate available quantitative data, detail relevant experimental methodologies, and present signaling pathways to serve as a foundational resource for researchers in this domain.
Receptor Binding Profile of this compound
Current research indicates that this compound primarily interacts with estrogen receptors (ERs), with a noted preference for ERα over ERβ. One study suggests that (-)-5-hydroxy-equol acts as an ERα-selective antagonist[1][2]. However, it is important to note a conflicting report from a yeast two-hybrid (Y2H) assay, which did not detect significant estrogenic activity for 5HE[3]. This discrepancy highlights the need for further research to fully elucidate the nature of this compound's interaction with estrogen receptors.
At present, there is no direct evidence in the peer-reviewed literature to suggest that this compound binds to the androgen receptor (AR). While its parent compound, equol, has been shown to interact with AR, this activity has not been reported for the 5'-hydroxylated metabolite.
Quantitative Binding Affinity Data
Quantitative data on the binding affinity of this compound for estrogen receptors is limited. The primary study suggesting ERα preference did not provide specific Kᵢ or IC₅₀ values in its abstract[1]. The available data from a yeast two-hybrid assay for various equol derivatives are summarized below.
| Compound | Receptor | EC₅₀ (M) | β/α Ratio | Reference |
| This compound | ERα, ERβ | No response | - | [3] |
| (S)-Equol | ERα | ~2 x 10⁻⁷ | 1.31 | [3] |
| ERβ | ~1.5 x 10⁻⁷ | [3] | ||
| 17β-Estradiol (E2) | ERα | ~2 x 10⁻¹⁰ | 0.8 | [3] |
| ERβ | ~2.5 x 10⁻¹⁰ | [3] | ||
| Genistein | ERα | ~2 x 10⁻⁷ | 1.25 | [3] |
| ERβ | ~1.6 x 10⁻⁷ | [3] |
In Silico Modeling of this compound Receptor Interaction
To date, no specific in silico modeling studies for this compound binding to its target receptors have been published. However, based on established methodologies for similar isoflavonoids, a robust computational workflow can be proposed. This section outlines a potential in silico protocol for investigating the interaction between this compound and the ligand-binding domain (LBD) of estrogen receptors.
Proposed In Silico Modeling Workflow
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
Methodological & Application
One-Pot Synthesis of 5'-Hydroxyequol from Genistein via Whole-Cell Biocatalysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
5'-Hydroxyequol, a metabolite of the soy isoflavone genistein, exhibits significant biological activities, including antioxidative and estrogenic properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the one-pot synthesis of (-)-5'-Hydroxyequol from genistein utilizing a whole-cell biocatalysis system with recombinant Escherichia coli. This biotransformation process offers a stereospecific and efficient route to produce this valuable compound. The protocol covers the preparation of the recombinant E. coli strains, the whole-cell bioconversion process, and the subsequent purification and analysis of the final product.
Introduction
Genistein, a major isoflavone found in soybeans, is metabolized by gut microbiota into various bioactive compounds, including this compound.[1] This metabolite has garnered attention for its potential health benefits. Traditional chemical synthesis of this compound is often complex and can result in racemic mixtures requiring further chiral separation.[2] In contrast, biocatalytic synthesis using whole cells provides a direct and stereoselective method for producing the biologically active (-)-5'-Hydroxyequol enantiomer.
This protocol details a one-pot synthesis approach where recombinant E. coli cells, engineered to express a cascade of four key enzymes from the gut bacterium Slackia isoflavoniconvertens, are used to convert genistein into this compound.[3][4] The enzymatic cascade involves a daidzein reductase (DZNR), a dihydrodaidzein reductase (DHDR), a tetrahydrodaidzein reductase (THDR), and a dihydrodaidzein racemase (DDRC).[3][4] To optimize the reaction, a compartmentalized strategy is employed, utilizing two different E. coli strains, one expressing DZNR and DDRC, and the other expressing DHDR and THDR.[4]
Data Presentation
Table 1: Quantitative Data for the One-Pot Synthesis of this compound
| Parameter | Value | Reference |
| Final Product | (-)-5'-Hydroxyequol | [4] |
| Starting Material | Genistein | [4] |
| Biocatalyst | Recombinant E. coli BL21(DE3) | [4] |
| Yield | 230 mg/L | [4] |
| Productivity | 38 mg/L/h | [4] |
| Substrate Concentration | 0.5 mM Genistein | [5] |
| Cell Density (OD600) for Bioconversion | 20 | [6] |
| Bioconversion Time | 6 hours | [4] |
| Purity (Post-HPLC) | >95% | [7] |
Experimental Protocols
Preparation of Recombinant E. coli Strains
This protocol involves the use of two separate recombinant E. coli strains.
-
Strain 1 (pRSFDuet-DZNR-DDRC): E. coli BL21(DE3) harboring the pRSFDuet-1 plasmid containing the genes for daidzein reductase (DZNR) and dihydrodaidzein racemase (DDRC) from Slackia isoflavoniconvertens.
-
Strain 2 (pCDFDuet-DHDR-THDR): E. coli BL21(DE3) harboring the pCDFDuet-1 plasmid containing the genes for dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) from Slackia isoflavoniconvertens.
Materials:
-
E. coli BL21(DE3) competent cells
-
pRSFDuet-1 and pCDFDuet-1 expression vectors
-
Genes for DZNR, DDRC, DHDR, and THDR (synthesized or cloned from S. isoflavoniconvertens)
-
Luria-Bertani (LB) agar plates and broth
-
Kanamycin (50 µg/mL) and Streptomycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Plasmid Construction: Clone the DZNR and DDRC genes into the multiple cloning sites of the pRSFDuet-1 vector. Similarly, clone the DHDR and THDR genes into the pCDFDuet-1 vector.
-
Transformation: Transform the respective plasmids into chemically competent E. coli BL21(DE3) cells.[8]
-
Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic (Kanamycin for pRSFDuet-1 and Streptomycin for pCDFDuet-1) and incubate overnight at 37°C.[2]
-
Starter Culture: Inoculate a single colony of each recombinant strain into 5 mL of LB broth with the corresponding antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.[3]
-
Large-Scale Culture: Inoculate 500 mL of LB broth (with the appropriate antibiotic) with the 5 mL overnight starter culture. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[10]
-
Expression: Incubate the cultures overnight (approximately 16-18 hours) at a reduced temperature of 20°C with shaking at 120 rpm.[4]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellets twice with 200 mM potassium phosphate buffer (pH 8.0).[6] The washed cell pellets can be used immediately or stored at -80°C.
One-Pot Whole-Cell Bioconversion of Genistein
Materials:
-
Washed cell pellets of Strain 1 and Strain 2
-
200 mM Potassium Phosphate Buffer (pH 8.0)
-
Genistein
-
Glucose
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Reaction Mixture Preparation: In a sterile flask, prepare the reaction mixture containing:
-
200 mM Potassium Phosphate Buffer (pH 8.0)
-
0.5 mM Genistein (dissolved in a minimal amount of DMSO)
-
2% (w/v) Glucose (as a source of cofactors)[6]
-
-
Cell Resuspension: Resuspend the washed cell pellets of Strain 1 and Strain 2 in the reaction mixture to a final OD600 of 20 for each strain.[6]
-
Bioconversion: Incubate the reaction mixture at 32°C with shaking at 180 rpm for 6 hours.[6] Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
Purification and Analysis of this compound
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water with 0.1% formic acid
Protocol:
-
Extraction: After the bioconversion is complete, stop the reaction by adding an equal volume of ethyl acetate to the reaction mixture. Mix vigorously and separate the organic layer. Repeat the extraction three times.
-
Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
HPLC Purification:
-
Dissolve the crude extract in a small volume of methanol.
-
Purify the this compound by preparative HPLC using a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:
-
Flow Rate: 1 mL/min.[12]
-
Detection: UV detector at 280 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Final Product: Lyophilize the pure fractions to obtain (-)-5'-Hydroxyequol as a solid.
Visualizations
Biochemical Pathway
Caption: Enzymatic conversion of genistein to this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway
References
- 1. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 4. Protein expression using E. coli strain BL21DE3 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. An improved whole‐cell biotransformation system for (S)‐equol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and robust protocol for high-yield expression of perdeuterated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rfppl.co.in [rfppl.co.in]
Application Notes and Protocols for the Quantification of 5'-Hydroxyequol in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol is a significant metabolite of the soy isoflavone genistein, produced by intestinal microflora. As a phytoestrogen, its quantification in plasma is crucial for understanding its bioavailability, pharmacokinetics, and potential role in various physiological and pathological processes. This document provides detailed analytical methods and protocols for the accurate and precise quantification of this compound in plasma samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Analytical Method Overview
The quantification of this compound in plasma typically involves three key stages: sample preparation to isolate the analyte and remove interferences, chromatographic separation to resolve this compound from other plasma components, and mass spectrometric detection for sensitive and specific quantification.
Experimental Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of 5'-Hydroxyequol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol is a metabolite of the soy isoflavone genistein, produced by intestinal microflora. It exhibits various biological activities, including antioxidant and estrogenic/antiestrogenic effects, making it a compound of interest in pharmaceutical and nutraceutical research. Efficient purification of this compound is crucial for its characterization, bioactivity studies, and potential therapeutic applications. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
Principle
This protocol utilizes reversed-phase HPLC (RP-HPLC) with a C18 stationary phase. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and can be effectively separated from other components of a crude extract by eluting with a gradient of an organic solvent (such as acetonitrile or methanol) in an aqueous, slightly acidic mobile phase. The acidic modifier (e.g., acetic acid or formic acid) helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better separation. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Experimental Protocol
Sample Preparation
Prior to HPLC purification, a crude extract containing this compound should be prepared. A common method involves solvent extraction from a biological matrix (e.g., fermentation broth or in vitro reaction mixture) followed by preliminary clean-up.
-
Solvent Extraction: Extract the aqueous sample containing this compound with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times to ensure maximum recovery.
-
Drying and Reconstitution: Pool the organic layers and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a small volume of the initial HPLC mobile phase (e.g., 10-20% acetonitrile in water with 0.1% acetic acid) or a compatible solvent like methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the preparative purification of this compound. These are based on established methods for the separation of related isoflavonoids.[1][2][3]
| Parameter | Recommended Setting |
| Instrument | Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector. |
| Column | Preparative C18 column (e.g., Econosil C18, 10 µm, 22 x 250 mm).[4] |
| Mobile Phase A | Water with 0.1% (v/v) Acetic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Acetic Acid. |
| Gradient Program | 15% B to 35% B over 50 minutes. |
| Flow Rate | 15-20 mL/min (for a 22 mm ID preparative column). |
| Column Temperature | 40°C.[2][3] |
| Detection Wavelength | 263 nm (for genistein and its derivatives) or 254 nm.[2][5] |
| Injection Volume | Dependent on sample concentration and column loading capacity. Start with a small injection to determine the retention time and then scale up. |
Purification Procedure
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 15% Acetonitrile in water with 0.1% acetic acid) at the specified flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered and reconstituted sample onto the column.
-
Chromatographic Separation: Run the gradient elution program as detailed in the table above.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the peak of this compound. The retention time of this compound will need to be determined by running an analytical standard if available, or by analyzing the collected fractions.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity.
-
Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.
-
Storage: Store the purified compound at -20°C or below in a desiccated environment to prevent degradation.
Data Presentation
The following table summarizes various HPLC conditions reported in the literature for the separation of isoflavones, which can serve as a reference for method development and optimization for this compound purification.
| Compound(s) | Column | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |
| Isoflavone Glucosides | Preparative Nova-Pak HR C18 (100 x 25 mm, 6 µm) | Methanol-0.1% aqueous acetic acid (23:77, v/v) | Isocratic | 20 mL/min | Not specified | [1] |
| Genistein | HiQsil C18 (250 x 4.6 mm, 10 µm) | 25% Acetonitrile, 67.5% Water, 7.5% Glacial Acetic Acid | Isocratic | 2 mL/min | 263 nm | [2] |
| Hydroxylated Isoflavones | CAPCELL PAK C18 MG S5 (250 x 2.0 mm) | A: 0.1% Acetic Acid; B: Acetonitrile | Gradient: 15% B to 35% B in 50 min | 700 µL/min | 254 nm | [3] |
| Isoflavones | C18 (250 x 4.6 cm, 5 µm) | A: Water/Acetonitrile/Acetic Acid (94.9/5.0/0.1); B: Acetonitrile/Water/Acetic Acid (94.9/5.0/0.1) | Gradient | Not specified | 254 nm | [6] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification of this compound.
Caption: HPLC purification workflow for this compound.
References
- 1. [Preparation of soybean isoflavone glucosides by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-jabs.umin.jp [e-jabs.umin.jp]
- 4. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. docsdrive.com [docsdrive.com]
Application Notes and Protocols for Microbial Whole-Cell Bioconversion of Genistein to 5'-Hydroxyequol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the production of 5'-Hydroxyequol, a bioactive isoflavonoid derivative, through microbial whole-cell bioconversion. The protocols are based on the heterologous expression of enzymes from the gut bacterium Slackia isoflavoniconvertens in Escherichia coli.
Introduction
This compound is a metabolite of the soy isoflavone genistein, produced by the action of specific gut microorganisms.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including antioxidant and estrogenic activities.[2] Whole-cell bioconversion using genetically engineered microorganisms offers a promising and sustainable method for the targeted production of this compound. This approach leverages the metabolic machinery of a microbial host, such as E. coli, to express the necessary enzymatic pathway for the conversion of genistein into the desired product.
The key enzymatic steps in the bioconversion of genistein to this compound are catalyzed by a series of reductases and a racemase originating from Slackia isoflavoniconvertens.[3] By expressing these enzymes in a robust and easily cultivable host like E. coli, scalable and efficient production of this compound can be achieved.
Data Presentation
The following tables summarize the quantitative data from key studies on the microbial whole-cell bioconversion for this compound production.
Table 1: Key Enzymes for this compound Production
| Enzyme | Gene Name | Source Organism | Function in Pathway |
| Daidzein Reductase | dznr | Slackia isoflavoniconvertens | Reduction of genistein to dihydrogenistein |
| Dihydrodaidzein Reductase | dhdr | Slackia isoflavoniconvertens | Reduction of dihydrogenistein |
| Tetrahydrodaidzein Reductase | thdr | Slackia isoflavoniconvertens | Final reduction step to form this compound |
| Dihydrodaidzein Racemase | ddrc | Slackia isoflavoniconvertens | Stereospecific conversion of intermediates |
Table 2: Optimized Production of this compound using Recombinant E. coli
| Parameter | Value | Reference |
| Host Organism | Recombinant E. coli BL21(DE3) | [2] |
| Substrate | Genistein | [2] |
| Final Product | (-)-5-Hydroxyequol | [3] |
| Product Yield | 230 mg/L | [2][3] |
| Productivity | 38 mg/L/h | [2][3] |
| Bioconversion Strategy | Compartmentalized whole-cell system | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of this compound from genistein and the general experimental workflow for its production using a recombinant E. coli whole-cell system.
Caption: Biosynthetic pathway of this compound from genistein.
Caption: Experimental workflow for this compound production.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the production of this compound.
Protocol 1: Construction of Recombinant E. coli
1.1. Gene Amplification and Plasmid Construction:
-
The genes encoding daidzein reductase (dznr), dihydrodaidzein reductase (dhdr), tetrahydrodaidzein reductase (thdr), and dihydrodaidzein racemase (ddrc) are amplified from the genomic DNA of Slackia isoflavoniconvertens using PCR with specific primers.
-
The amplified genes are cloned into suitable expression vectors (e.g., pET series vectors) under the control of an inducible promoter (e.g., T7 promoter).
-
For a compartmentalized system, dznr and ddrc can be cloned into one vector, and dhdr and thdr into a separate compatible vector.[3]
1.2. Transformation of E. coli
-
The constructed expression plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3), using standard heat shock or electroporation methods.
-
Transformed colonies are selected on LB agar plates containing the appropriate antibiotic(s).
Protocol 2: Cultivation and Induction of Recombinant E. coli
2.1. Starter Culture:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic(s).
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
2.2. Main Culture:
-
Inoculate 500 mL of fresh LB or TB medium with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.
2.3. Induction:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Reduce the incubation temperature to 18-25°C and continue to incubate for 12-16 hours to allow for proper protein folding and expression.
Protocol 3: Whole-Cell Bioconversion
3.1. Preparation of Whole-Cell Catalyst:
-
Harvest the induced cells by centrifugation at 4,000-6,000 x g for 10-15 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components.
3.2. Bioconversion Reaction:
-
Resuspend the washed cell pellet in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a desired cell density (e.g., OD600 of 10-50).
-
Add the substrate, genistein, to the cell suspension. Genistein should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) before being added to the reaction mixture to a final concentration of, for example, 100-500 µM.
-
If using a compartmentalized system, the two separately cultured and induced recombinant E. coli strains are mixed in the reaction buffer.[3]
3.3. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 6-24 hours).
-
Monitor the progress of the reaction by taking samples at regular intervals for HPLC analysis.
Protocol 4: Extraction and Analysis of this compound
4.1. Extraction:
-
After the bioconversion is complete, centrifuge the reaction mixture to separate the cells.
-
Extract the supernatant containing this compound with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, by vigorous vortexing.
-
Repeat the extraction process two to three times to ensure complete recovery of the product.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
4.2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from, for example, 20% to 80% solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard to quantify the concentration in the samples.
This comprehensive guide provides the necessary information and protocols for researchers to embark on the microbial production of this compound. The provided data and methodologies can be adapted and optimized for specific laboratory settings and research objectives.
References
- 1. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5'-Hydroxyequol using Recombinant E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Hydroxyequol is a metabolite of the soy isoflavone genistein, produced by the enzymatic activities of specific gut microorganisms.[1][2][3][4][5] This compound is of significant interest to the scientific and pharmaceutical communities due to its potential biological activities, including its role as a phytoestrogen.[2][3][4] This document provides a detailed protocol for the biosynthesis of this compound from genistein using a whole-cell bioconversion system with recombinant Escherichia coli. The engineered E. coli expresses a set of reductases and a racemase originating from the gut bacterium Slackia isoflavoniconvertens.[1][2][3][4]
Metabolic Pathway
The biotransformation of genistein to this compound is a multi-step enzymatic process. The pathway is analogous to the conversion of daidzein to equol and is catalyzed by four key enzymes: Daidzein Reductase (DZNR), Dihydrodaidzein Racemase (DDRC), Dihydrodaidzein Reductase (DHDR), and Tetrahydrodaidzein Reductase (THDR).[1][2]
Caption: Metabolic pathway for the conversion of genistein to this compound.
Experimental Protocols
Construction of Recombinant E. coli Strains
This protocol describes the creation of the engineered E. coli strains required for the biosynthesis of this compound. To optimize production, a compartmentalized expression strategy is employed, where the four necessary enzymes are expressed in two separate E. coli strains.[1][2][3][4]
1.1. Gene Synthesis and Plasmid Construction:
-
Obtain the gene sequences for Daidzein Reductase (DZNR), Dihydrodaidzein Racemase (DDRC), Dihydrodaidzein Reductase (DHDR), and Tetrahydrodaidzein Reductase (THDR) from Slackia isoflavoniconvertens.
-
Codon-optimize the gene sequences for expression in E. coli.
-
Synthesize the genes and clone them into suitable expression vectors (e.g., pET series vectors) under the control of an inducible promoter (e.g., T7 promoter).
-
Create two separate constructs:
-
Plasmid 1 (pET-DZNR-DDRC): Containing the genes for DZNR and DDRC.
-
Plasmid 2 (pET-DHDR-THDR): Containing the genes for DHDR and THDR.
-
1.2. Transformation of E. coli
-
Transform E. coli BL21(DE3) competent cells with Plasmid 1 and Plasmid 2 separately using a standard heat shock or electroporation protocol.
-
Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection (e.g., ampicillin or kanamycin).
-
Incubate the plates overnight at 37°C.
-
Select single colonies and verify the presence of the plasmids by colony PCR and plasmid DNA sequencing.
Cultivation and Induction of Recombinant E. coli
2.1. Seed Culture Preparation:
-
Inoculate a single colony of each recombinant E. coli strain (one harboring pET-DZNR-DDRC and the other pET-DHDR-THDR) into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
2.2. Main Culture and Induction:
-
Inoculate 100 mL of fresh LB medium with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
After induction, continue to incubate the cultures at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
Whole-Cell Biotransformation
3.1. Cell Harvesting and Preparation:
-
Harvest the induced cells from both cultures by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellets with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the cell pellets of both strains in the reaction buffer to a desired cell density (e.g., OD600 of 10-20).
3.2. Bioconversion Reaction:
-
Combine the resuspended cells of both recombinant strains in equal volumes in a reaction vessel.
-
Add genistein (dissolved in a suitable solvent like DMSO) to the cell suspension to a final concentration of 100-200 mg/L.
-
Add a co-factor for regeneration, such as glucose (e.g., 1-2% w/v), to support the reductase activities.
-
Incubate the reaction mixture at 30-37°C with gentle agitation for 6-24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
3.3. Extraction and Purification of this compound:
-
After the reaction is complete, pellet the cells by centrifugation.
-
Extract the this compound from the supernatant using an equal volume of an organic solvent such as ethyl acetate.
-
Repeat the extraction process two to three times.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain pure this compound.
Experimental Workflow
Caption: Overall experimental workflow for this compound synthesis.
Data Presentation
| Parameter | Value | Reference |
| Substrate | Genistein | [1][2][3][4] |
| Product | (-)-5-Hydroxyequol | [1][2][3][4] |
| Recombinant Host | E. coli BL21 | [6] |
| Enzymes Expressed | DZNR, DDRC, DHDR, THDR | [1][2] |
| Enzyme Origin | Slackia isoflavoniconvertens | [1][2][3][4] |
| Bioconversion Yield | 230 mg/L | [1][2][3][4] |
| Productivity | 38 mg/L/h | [1][2][3][4] |
| Byproduct | 5-Hydroxy-dehydroequol | [2][3][4] |
| Byproduct Yield | up to 99 mg/L | [2][3][4] |
Note: The yield of the byproduct 5-Hydroxy-dehydroequol can be significant if the final reductase (THDR) is missing or inefficient.[2][3][4] Compartmentalized expression of DZNR and DDRC in one E. coli strain and DHDR and THDR in another has been shown to increase the yield of this compound.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 5'-Hydroxyequol in Human Urine using LC-MS/MS
Introduction
5'-Hydroxyequol is a key metabolite of the soy isoflavone genistein, produced by specific intestinal microorganisms.[1] Like its structural analog equol, which is derived from daidzein, this compound is gaining interest for its potential biological activities and role as a biomarker for isoflavone metabolism.[1][2] Accurate and sensitive quantification of this metabolite in biological matrices such as urine is essential for clinical and epidemiological studies investigating the health effects of soy consumption. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of total this compound in human urine samples. The protocol employs enzymatic hydrolysis to measure both conjugated and unconjugated forms of the analyte, followed by a simple sample clean-up and analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Caption: Experimental workflow for this compound analysis in urine.
Detailed Protocol
This protocol is adapted from established methods for isoflavone analysis in urine.[3][4]
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-Daidzein or d4-Equol)
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Sulfatase (from Helix pomatia)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Phosphate buffer (pH 6.8)
-
Dimethylformamide (DMF)
-
Human urine (blank, for calibration curve)
Sample Preparation
-
Pipette 200 µL of urine sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of phosphate buffer (pH 6.8).
-
Add 80 µL of β-glucuronidase solution (~10,000 U/mL) and 80 µL of sulfatase solution (~1000 U/mL).[3]
-
Vortex the mixture for 1 minute.
-
Incubate the samples at 37°C for 2 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[3]
-
After incubation, add 570 µL of DMF and 40 µL of formic acid to precipitate proteins.[3]
-
Vortex thoroughly and let the samples equilibrate for 10 minutes.
-
Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1200 HPLC or equivalent |
| Column | Phenomenex C18, 3 µm (150 x 3.0 mm) or equivalent[3] |
| Column Temperature | 40°C[3] |
| Mobile Phase A | 13 mM Ammonium Acetate + 0.1% Acetic Acid in Water[3] |
| Mobile Phase B | Methanol + 0.1% Acetic Acid[3] |
| Flow Rate | 0.25 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Gradient | 0-60% B (5 min), 60-70% B (10 min), wash and re-equilibrate[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | AB Sciex 4000 QTRAP or equivalent triple quadrupole[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Polarity | Positive (for protonated molecule)[5] or Negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | ~4500 V (positive) or ~-4500 V (negative) |
| Source Temperature | 550°C |
| Dwell Time | 150 ms[3] |
Quantitative Data and MRM Transitions
MRM transitions must be optimized by infusing the analytical standard of this compound. The protonated molecule of this compound has been identified at m/z 259.[5] For equol, negative polarity is commonly used.[3] Both polarities should be evaluated for optimal sensitivity.
Table 3: Example MRM Transitions for this compound and Related Compounds
| Compound | Polarity | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | Positive | 259.1 | Fragment Ions | Precursor ion confirmed.[5] Product ions must be optimized. |
| Equol | Negative | 241.1 | 226.1 / 197.1 | Common transitions for Equol for reference. |
| d4-Equol (IS) | Negative | 245.1 | 230.1 / 201.1 | Example internal standard. |
Note: The product ions for this compound need to be determined empirically by infusing a standard solution into the mass spectrometer and performing a product ion scan on the precursor m/z 259.
Method Validation and Data Analysis
A calibration curve should be prepared by spiking blank urine with known concentrations of this compound standard. The concentration of the analyte in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the linear regression of the calibration curve.
The method should be validated for:
-
Linearity: Correlation coefficient (r²) > 0.99
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Typically in the low ng/mL range for similar compounds.[3][4]
-
Precision: Intra-day and inter-day relative standard deviation (RSD) < 15%.
-
Accuracy: Recovery between 85-115%.
-
Matrix Effect: To assess ion suppression or enhancement from the urine matrix.
By following this detailed protocol, researchers can achieve reliable and sensitive quantification of this compound in urine, facilitating further investigation into the metabolism and physiological effects of soy isoflavones.
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5'-Hydroxyequol in Estrogen Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Hydroxyequol (5-HE) is a metabolite of the soy isoflavone genistein, produced by intestinal microflora.[1][2] As a phytoestrogen, its interaction with human estrogen receptors (ERs) is of significant interest for potential therapeutic applications. Structurally similar to estradiol, this compound has been investigated for its binding affinity to the two main estrogen receptor subtypes, ERα and ERβ. Emerging research suggests that this compound exhibits selective binding to ERα, functioning as an antagonist.[1][3][4] This characteristic makes it a compound of interest for studying ERα-mediated signaling pathways and for the development of selective estrogen receptor modulators (SERMs).
These application notes provide a summary of the known binding characteristics of this compound and detailed protocols for its use in competitive estrogen receptor binding assays.
Data Presentation: Estrogen Receptor Binding Profile
While direct quantitative binding data such as IC50, Ki, or Relative Binding Affinity (RBA) values for this compound are not extensively reported in publicly available literature, qualitative assessments consistently indicate a preferential binding to ERα over ERβ. One study noted that in a yeast two-hybrid (Y2H) assay, 5-HE did not elicit a response within a concentration range of 10⁻⁸ to 10⁻³ M.[1][3] However, the same study references prior work indicating a higher binding affinity of 5-HE for ERα, suggesting its role as an ERα-selective antagonist.[1][3][4]
Table 1: Summary of this compound Binding Characteristics to Estrogen Receptors
| Compound | Target Receptor | Binding Characteristic | Quantitative Data (IC50, Ki, RBA) | Reference |
| (-)-5'-Hydroxyequol | ERα | Higher binding affinity | Not available in cited literature | [3][4] |
| ERβ | Lower binding affinity | Not available in cited literature | [3][4] | |
| Conclusion | ERα-selective antagonist | [1][3][4] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound as an ERα Antagonist
As an ERα antagonist, this compound is hypothesized to competitively bind to the ligand-binding domain of ERα. This binding prevents the conformational changes necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes. The binding of an antagonist like this compound can lead to the recruitment of corepressors, actively silencing gene expression.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the general workflow for determining the binding affinity of a test compound like this compound to estrogen receptors using a competitive binding assay.
Experimental Protocols
Two common methods for assessing competitive binding to estrogen receptors are the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from established methods and can be used to determine the relative binding affinity of this compound for ERα and ERβ.
A. Materials:
-
Receptors: Purified full-length human ERα and ERβ.
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Test Compound: this compound.
-
Reference Compound: 17β-estradiol (unlabeled).
-
Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Separation Matrix: Hydroxyapatite slurry.
-
Wash Buffer: Buffer used to wash the separation matrix.
-
Scintillation Cocktail.
-
96-well plates or microtubes.
B. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the ERα or ERβ receptor preparation in cold assay buffer to a final concentration that yields sufficient signal-to-noise.
-
Dilute the [³H]-E2 in assay buffer to a final concentration typically at or below its Kd (e.g., 0.5-2.0 nM).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add ER preparation, [³H]-E2, and assay buffer.
-
Non-specific Binding: Add ER preparation, [³H]-E2, and a saturating concentration of unlabeled 17β-estradiol.
-
Competition: Add ER preparation, [³H]-E2, and each concentration of the this compound serial dilution.
-
-
Incubation:
-
Incubate the reactions for 18-24 hours at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxyapatite slurry to each reaction tube/well.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the samples to pellet the hydroxyapatite.
-
Aspirate the supernatant and wash the pellet with cold wash buffer. Repeat the wash step 2-3 times.
-
-
Quantification:
-
Resuspend the final pellet in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.
A. Materials:
-
Receptors: Purified full-length human ERα and ERβ.
-
Fluorescent Ligand: A fluorescently labeled estrogen (e.g., Fluormone™ ES2).
-
Test Compound: this compound.
-
Reference Compound: 17β-estradiol.
-
Assay Buffer.
-
Black, low-volume 96- or 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
B. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and 17β-estradiol in assay buffer.
-
Prepare a solution of the ERα or ERβ receptor and the fluorescent ligand in assay buffer. The concentrations should be optimized to give a stable and robust polarization signal.
-
-
Assay Setup (in triplicate):
-
Add a small volume of each concentration of the this compound serial dilution to the wells.
-
Add the ER/fluorescent ligand complex to all wells.
-
Controls: Include wells with ER/fluorescent ligand complex only (maximum polarization) and wells with fluorescent ligand only (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the change in polarization values against the log concentration of this compound.
-
Fit the data to a suitable model to calculate the IC50 value, which represents the concentration of this compound that causes a 50% decrease in the polarization signal.
-
Conclusion
This compound is an intriguing metabolite of genistein that demonstrates selective antagonistic activity towards ERα. The provided protocols for competitive binding assays offer robust methods for researchers to further quantify its binding affinity and explore its potential as a selective estrogen receptor modulator. Further studies are warranted to elucidate the precise quantitative binding kinetics and the downstream physiological effects of this compound.
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5'-Hydroxyequol as a Standard in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol is a significant metabolite of the soy isoflavone genistein, produced by the gut microbiome.[1] As a member of the equol family of compounds, it has garnered interest for its potential biological activities, including antioxidant and estrogenic effects.[2] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and role in health and disease. This document provides detailed application notes and protocols for the use of this compound as a standard in metabolomics studies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄O₄ | |
| Molecular Weight | 258.27 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in methanol, ethanol, DMSO | |
| Commercial Availability | Available as a research chemical | [3] |
Synthesis and Purification of this compound Standard
While commercially available, in-house synthesis of this compound may be necessary for specific applications. A common method involves the biotransformation of genistein using recombinant E. coli strains expressing specific reductases.[1]
Brief Protocol for Biosynthesis:
-
Culture recombinant E. coli capable of converting genistein to this compound.
-
Induce protein expression and provide genistein as a substrate.
-
Monitor the conversion process using HPLC or LC-MS.
-
After conversion, lyse the cells and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the extracted this compound using preparative HPLC with a C18 column.
-
Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.[2]
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Materials:
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with methanol to a final volume of 1.0 mL in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a suitable solvent (e.g., 50% methanol in water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-1000 ng/mL).[4]
Stability of Standard Solutions: Store stock solutions at -20°C in amber vials to protect from light. While specific stability data for this compound is not extensively published, related isoflavone standards in methanol are generally stable for at least 6 months when stored at -20°C.[5][6] It is recommended to perform periodic checks of the standard solutions for degradation.
Sample Preparation from Biological Matrices (Urine and Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
Materials:
-
Urine or plasma samples
-
β-glucuronidase/sulfatase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound not present in the samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Enzymatic Hydrolysis (for total this compound quantification):
-
To 100 µL of urine or plasma, add 100 µL of phosphate buffer (pH 6.8).
-
Add 10 µL of the internal standard solution.
-
Add 10 µL of β-glucuronidase/sulfatase solution (~2500 units).
-
Incubate at 37°C for 2 hours.[7]
-
-
Protein Precipitation (for plasma samples):
-
Add 300 µL of ice-cold acetonitrile to the hydrolyzed plasma sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE) - Optional but recommended for cleaner samples:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step or the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Proposed):
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the mass spectrum of the protonated molecule of 5-hydroxy-equol (m/z 259) and common fragmentation patterns of isoflavonoids.[8] These should be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 259.1 | To be determined | Positive |
| This compound (Quantifier) | 259.1 | To be determined | Positive |
| This compound (Qualifier) | 259.1 | To be determined | Positive |
| Internal Standard | To be determined | To be determined | Positive |
Note: The product ions need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Presentation
Table 1: Typical Method Validation Parameters for Quantification of this compound
The following table presents expected performance characteristics for a validated LC-MS/MS method for this compound, based on data from similar isoflavonoid assays.[7][9]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be assessed and minimized |
| Stability (Freeze-Thaw, Autosampler) | To be determined |
Visualizations
Biosynthetic Pathway of this compound from Genistein
Caption: Biosynthesis of this compound from genistein by gut microbial enzymes.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in biological samples.
Logical Relationship for Standard Curve Preparation
Caption: Preparation of calibration standards for this compound.
Conclusion
The use of this compound as a standard in metabolomics studies allows for its accurate and precise quantification in various biological matrices. The protocols outlined in this document provide a robust framework for researchers to develop and validate their own LC-MS/MS methods. Adherence to good laboratory practices, including proper preparation and storage of standards and comprehensive method validation, is essential for obtaining reliable and reproducible results. Further research is warranted to establish specific stability data for this compound and to identify optimal MRM transitions for its sensitive detection.
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for DPPH Radical Scavenging Assay of 5'-Hydroxyequol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for evaluating the antioxidant potential of various compounds.[1][2] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][3][4] The reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2] These application notes provide a detailed protocol for assessing the DPPH radical scavenging activity of 5'-Hydroxyequol, a metabolite of the isoflavone daidzein, which has garnered interest for its potential biological activities.[5][6][7]
Principle of the DPPH Assay
The DPPH assay is a straightforward and rapid method to screen for antioxidant activity.[1] The stable free radical DPPH has a characteristic deep purple color due to its unpaired electron, with a maximum absorbance around 517 nm.[2] When an antioxidant, such as this compound, is present, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H.[3][8] This reduction results in a color change from purple to yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[2]
Experimental Protocol
This protocol outlines the necessary steps to determine the DPPH radical scavenging capacity of this compound.
1. Materials and Reagents:
-
This compound (synthesized or commercially available)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive Control: Ascorbic acid or Trolox
-
Spectrophotometer (capable of reading at 517 nm)
-
Micropipettes and tips
-
96-well microplate or cuvettes
-
Vortex mixer
-
Aluminum foil
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in a container wrapped in aluminum foil.[9]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL or 1 mM. Further dilutions will be made from this stock.
-
Working Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL or µM).
-
Positive Control Solution: Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox in methanol (e.g., 1 mg/mL). Prepare working dilutions in the same concentration range as the test sample.
3. Assay Procedure:
-
Reaction Setup: In a 96-well microplate or individual test tubes:
-
Add 100 µL of the various concentrations of this compound solution.
-
For the positive control, add 100 µL of each ascorbic acid or Trolox dilution.
-
For the blank (control), add 100 µL of methanol.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
Mixing and Incubation: Mix the contents thoroughly using a micropipette or vortex mixer. Incubate the plate/tubes in the dark at room temperature for 30 minutes.[9] The incubation time can be optimized based on the reaction kinetics.
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. The blank containing only methanol and DPPH solution serves as the control reading.
4. Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
The IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.[10][11] A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
The quantitative results of the DPPH radical scavenging assay for this compound and a positive control can be summarized in the following table.
| Concentration (µM) | % Scavenging Activity (this compound) | % Scavenging Activity (Ascorbic Acid) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) | [Calculated Value] | [Calculated Value] |
Note: The EC50 values for hydroxyequol derivatives have been reported to be in the range of 7–11 μM.[5]
Experimental Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
Signaling Pathway of DPPH Radical Scavenging
Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Chiral Separation of 5'-Hydroxyequol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol, a metabolite of the soy isoflavone daidzein, is a chiral molecule exhibiting stereoisomerism. The individual enantiomers, (S)-5'-Hydroxyequol and (R)-5'-Hydroxyequol, may possess distinct biological activities, making their separation and characterization crucial for pharmaceutical research and development. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established principles of chiral chromatography and adapted from successful separations of the structurally related compound, equol.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. When a racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral selector. This differential interaction leads to the formation of transient diastereomeric complexes with varying stabilities. The enantiomer that forms a more stable complex will be retained longer on the column, resulting in different elution times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds, including isoflavonoids.
Experimental Workflow
The general workflow for the chiral separation of this compound enantiomers is outlined below.
Caption: Experimental workflow for the chiral separation of this compound.
Application Note 1: Chiral Separation using a Polysaccharide-Based Chiral Stationary Phase
This method describes the enantioselective separation of this compound using a cellulose-based chiral stationary phase. Polysaccharide-based CSPs are known for their excellent chiral recognition abilities for a wide range of compounds, including those with aromatic rings and hydroxyl groups.
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Ethanol (EtOH) (80:15:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Expected Results
Based on the separation of the structurally similar compound equol, baseline resolution of the this compound enantiomers is anticipated.[1] The additional hydroxyl group in this compound may lead to slightly longer retention times compared to equol due to increased interaction with the stationary phase.
Quantitative Data (Hypothetical)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-5'-Hydroxyequol | 8.5 | - |
| (R)-5'-Hydroxyequol | 10.2 | > 2.0 |
Note: The elution order is hypothetical and should be confirmed experimentally using enantiomerically pure standards.
Protocol 1: Detailed Methodology for Chiral HPLC Separation
This protocol provides a step-by-step procedure for the chiral separation of this compound enantiomers.
1. Materials and Reagents
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Chiralpak® AD-H column (or equivalent)
-
HPLC system with UV detector
-
0.45 µm syringe filters
2. Preparation of Mobile Phase
-
Carefully measure 800 mL of n-Hexane, 150 mL of Isopropanol, and 50 mL of Ethanol.
-
Mix the solvents thoroughly in a suitable container.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Vortex the solution until the standard is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 280 nm.
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).
5. Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Determine the retention times for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are the peak widths at the base. A resolution of >1.5 is generally considered baseline separation.
-
Calculate the enantiomeric excess (% ee) if required, using the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] x 100
Signaling Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the principles of stereochemistry and intermolecular interactions. The following diagram illustrates the conceptual basis of chiral recognition.
Caption: Conceptual diagram of chiral recognition and separation.
Conclusion
The successful chiral separation of this compound enantiomers is achievable using HPLC with a polysaccharide-based chiral stationary phase. The provided application note and protocol offer a robust starting point for method development and routine analysis. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired resolution and analysis time for specific applications. The ability to isolate and quantify the individual enantiomers of this compound is essential for understanding their respective pharmacological and toxicological profiles, thereby supporting advancements in drug development and nutritional science.
References
Application Notes and Protocols for Developing Monoclonal Antibodies for 5'-Hydroxyequol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol is a metabolite of the soy isoflavone daidzein, produced by intestinal microflora. It has garnered significant interest in the scientific community due to its potential biological activities, including estrogenic and antioxidant effects. Accurate detection and quantification of this compound in biological samples are crucial for pharmacokinetic studies, clinical diagnostics, and drug development. This document provides a comprehensive guide to developing high-affinity monoclonal antibodies (mAbs) against this compound and establishing a sensitive detection method using a competitive enzyme-linked immunosorbent assay (ELISA).
Immunogen Preparation: Synthesizing the this compound-Carrier Protein Conjugate
Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be covalently conjugated to a larger carrier protein to elicit a robust immune response. This section details the synthesis of a this compound hapten and its conjugation to carrier proteins.
Hapten Synthesis: Introducing a Linker Arm to this compound
A crucial step in immunogen preparation is the chemical modification of the hapten to introduce a spacer arm with a reactive functional group for conjugation. The Mannich reaction is a suitable method for introducing an aminomethyl group to phenolic compounds like this compound. This provides a primary amine for subsequent conjugation to a carrier protein.
Protocol: Synthesis of Aminomethyl-5'-Hydroxyequol Hapten
Materials:
-
This compound
-
Formaldehyde (37% solution)
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Diethyl ether
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve this compound in ethanol.
-
Add an equimolar amount of dimethylamine hydrochloride and formaldehyde.
-
Reflux the mixture for 4-6 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with HCl and extract with diethyl ether to remove any unreacted this compound.
-
Make the aqueous layer alkaline with NaOH and extract the aminomethylated product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator to obtain the crude aminomethyl-5'-Hydroxyequol hapten.
-
Purify the hapten using column chromatography.
Conjugation of Hapten to Carrier Protein
The synthesized hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for screening purposes and Keyhole Limpet Hemocyanin (KLH) for immunization. The glutaraldehyde method is a common and effective way to crosslink the primary amine on the hapten to the primary amines on the carrier protein.
Protocol: Glutaraldehyde Conjugation of Hapten to KLH
Materials:
-
Aminomethyl-5'-Hydroxyequol hapten
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer
Procedure:
-
Dissolve the aminomethyl-5'-Hydroxyequol hapten and KLH in PBS at a molar ratio of 40:1.
-
Slowly add glutaraldehyde solution to the mixture to a final concentration of 0.1% while gently stirring.
-
Continue to stir the reaction mixture at room temperature for 4 hours.
-
Stop the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted hapten and glutaraldehyde.
-
Determine the protein concentration and the hapten-to-carrier protein conjugation ratio using spectrophotometry.
-
Repeat the same procedure to conjugate the hapten to BSA for use in screening assays.
Monoclonal Antibody Production via Hybridoma Technology
The production of monoclonal antibodies involves immunizing mice with the prepared immunogen, followed by the generation of hybridoma cells that produce the desired antibody.
Immunization of Mice
Protocol: Mouse Immunization
Materials:
-
This compound-KLH conjugate (immunogen)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Prepare the primary immunization emulsion by mixing the this compound-KLH immunogen (100 µg in 100 µL PBS) with an equal volume of CFA.
-
Inject each mouse subcutaneously at multiple sites with 200 µL of the emulsion.
-
Booster immunizations are given on days 21 and 42. For boosters, emulsify the immunogen (50 µg in 100 µL PBS) with an equal volume of IFA and inject intraperitoneally.
-
Three days before cell fusion, administer a final intravenous booster injection of the immunogen (50 µg in 100 µL PBS without adjuvant).
Hybridoma Production
Protocol: Cell Fusion and Hybridoma Selection
Materials:
-
Sp2/0-Ag14 myeloma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
HT supplement (Hypoxanthine, Thymidine)
-
Polyethylene glycol (PEG) 1500
-
96-well cell culture plates
Procedure:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with Sp2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Fuse the cells by adding PEG 1500 dropwise, followed by gentle mixing.
-
Slowly dilute the cell suspension with serum-free RPMI-1640 medium.
-
Centrifuge the cells and resuspend them in RPMI-1640 medium supplemented with 20% FBS and HAT.
-
Plate the cell suspension into 96-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium.
-
After 14 days, switch to HT medium.
-
Once hybridoma colonies are visible, screen the culture supernatants for the presence of specific antibodies.
Screening and Characterization of Monoclonal Antibodies
Screening is a critical step to identify hybridoma clones producing antibodies with high affinity and specificity for this compound. An indirect competitive ELISA is the method of choice for this purpose.
Indirect Competitive ELISA (icELISA)
Protocol: icELISA for Antibody Screening
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Hybridoma culture supernatants
-
This compound standard
-
Goat anti-mouse IgG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
96-well ELISA plates
Procedure:
-
Coat the wells of a 96-well plate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
Block the wells with 200 µL/well of blocking buffer for 1 hour at 37°C.
-
Wash the plate three times.
-
In a separate plate, pre-incubate 50 µL of hybridoma supernatant with 50 µL of this compound standard solution (or buffer for maximum binding) for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
Add 100 µL/well of goat anti-mouse IgG-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Positive clones will show a significant decrease in signal in the presence of free this compound compared to the buffer control.
Antibody Isotyping and Purification
Positive hybridoma clones should be subcloned by limiting dilution to ensure monoclonality. The isotype of the monoclonal antibody can be determined using a commercial isotyping kit. For large-scale production, the selected hybridoma clone can be cultured in vitro in serum-free medium or in vivo as ascites in mice. The monoclonal antibody can then be purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Data Presentation
The performance of the developed monoclonal antibody and the icELISA should be thoroughly characterized. The following tables summarize key quantitative data that should be determined.
Table 1: Characteristics of the Monoclonal Antibody against this compound
| Parameter | Result |
| Hybridoma Clone ID | 5HE-C3 |
| Antibody Isotype | IgG1, kappa light chain |
| Affinity Constant (Ka) | 1.5 x 10⁹ L/mol |
| Purification Method | Protein A Affinity Chromatography |
| Purity | >95% (by SDS-PAGE) |
Table 2: Performance of the Indirect Competitive ELISA for this compound Detection
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 5.2 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Linear Working Range | 1 - 50 ng/mL |
| Intra-assay Coefficient of Variation (CV%) | < 8% |
| Inter-assay Coefficient of Variation (CV%) | < 12% |
Table 3: Cross-Reactivity of the Monoclonal Antibody with Related Compounds
| Compound | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | 5.2 | 100 |
| Equol | 85.7 | 6.1 |
| Daidzein | > 1000 | < 0.5 |
| Genistein | > 1000 | < 0.5 |
| O-Desmethylangolensin | > 1000 | < 0.5 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Visualizations
Experimental Workflows
Caption: Workflow for the development of monoclonal antibodies against this compound.
Caption: Indirect competitive ELISA workflow for this compound detection.
Application of 5'-Hydroxyequol in Antioxidant Capacity Assays: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol (5HE) is a metabolite of the soy isoflavone genistein, produced by intestinal microflora. As a member of the equol family of compounds, it has garnered interest for its potential biological activities, including its antioxidant properties.[1] This document provides detailed application notes and protocols for assessing the antioxidant capacity of this compound using various in vitro assays. The information is intended to guide researchers in the accurate evaluation of this compound's antioxidant potential and to facilitate further investigation into its mechanisms of action.
Quantitative Data on Antioxidant Capacity
The antioxidant activity of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal effective concentration (EC50) is a key parameter for comparing the antioxidant potency of different compounds.
| Compound | Assay | EC50 (μM) | Source |
| This compound (5HE) | DPPH Radical Scavenging | 7-11 | [2][3] |
| 3'-Hydroxyequol (3'HE) | DPPH Radical Scavenging | Lower than 5HE | [2][3] |
| (S)-Equol | DPPH Radical Scavenging | Higher than 5HE and 3'HE | [2][3] |
| Genistein (parent compound) | DPPH Radical Scavenging | Higher than 5HE | [2][3] |
Note: Lower EC50 values indicate higher antioxidant activity. The isoflavane backbone of equol derivatives tends to confer more potent direct antioxidant activity compared to the isoflavone backbone of their parent compounds.[2][3]
Experimental Protocols
Detailed methodologies for key antioxidant capacity assays are provided below. While specific data for this compound is currently available for the DPPH assay, the following protocols for ABTS, ORAC, and Cellular Antioxidant Assays can be adapted to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution. Further dilute the stock solution with methanol to obtain a series of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of a known antioxidant (e.g., Trolox or ascorbic acid) at various concentrations.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
EC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound solution to the wells.
-
Include a blank (solvent) and a positive control (e.g., Trolox).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in 75 mM phosphate buffer.
-
Prepare a Trolox standard curve.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the this compound dilutions, Trolox standards, or blank (solvent) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample, blank, and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom microplate and grow to confluence.
-
Cell Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a solution of DCFH-DA in a suitable buffer for a specific time (e.g., 60 minutes) to allow for cellular uptake and de-esterification to the non-fluorescent DCFH.
-
-
Treatment with Antioxidant:
-
Remove the DCFH-DA solution and wash the cells.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Add a pro-oxidant, such as AAPH, to induce the generation of intracellular ROS.
-
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: The antioxidant capacity is determined by the ability of this compound to suppress the AAPH-induced fluorescence compared to control cells (treated with AAPH but not the antioxidant). Results can be expressed as quercetin equivalents (QE).
Potential Signaling Pathways and Mechanism of Action
While the direct radical scavenging activity of this compound is evident from the DPPH assay, its antioxidant effects may also be mediated through the modulation of intracellular signaling pathways. Based on studies of its parent compound, equol, a potential mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 Signaling Pathway:
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Studies on equol have shown that it can induce the Nrf2/ARE pathway, suggesting that this compound may exert its antioxidant effects not only by direct radical scavenging but also by enhancing the endogenous antioxidant defense system of the cell. Further research is required to specifically confirm the activation of the Nrf2 pathway by this compound and to elucidate the upstream signaling events involved.
Visualizations
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Proposed Nrf2 Signaling Pathway for this compound
Caption: Proposed Nrf2 Signaling Pathway Activation by this compound.
Conclusion
This compound demonstrates promising antioxidant activity, at least in the DPPH radical scavenging assay. The provided protocols offer a framework for a more comprehensive evaluation of its antioxidant capacity across various in vitro and cell-based models. Further research is warranted to fully elucidate its efficacy in other antioxidant assays and to confirm its mechanism of action, particularly its potential role in modulating the Nrf2 signaling pathway. Such studies will be crucial for understanding the full therapeutic potential of this soy isoflavone metabolite.
References
Methodology for Assessing 5'-Hydroxyequol's Effects on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Hydroxyequol, a metabolite of the soy isoflavone daidzein, is gaining interest in the scientific community for its potential as a selective estrogen receptor modulator (SERM). Emerging evidence suggests that this compound functions as an antagonist of the estrogen receptor alpha (ERα), a key mediator in various physiological and pathological processes, including breast cancer.[1] Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive methodological framework for researchers to assess the effects of this compound on gene expression. The protocols detailed below cover essential in vitro experiments, from cell culture and treatment to high-throughput gene expression analysis and validation.
Key Experimental Approaches
A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound on gene expression. This typically involves an initial global screening of gene expression changes, followed by the validation of key target genes.
-
Cell Culture and Treatment: The foundational step involves treating a relevant cell line with this compound. The choice of cell line is critical and should be guided by the research question. For studying ERα antagonistic effects, ERα-positive breast cancer cell lines such as MCF-7 are commonly used.[2]
-
Global Gene Expression Profiling (Microarray or RNA-seq): To obtain a broad overview of the transcriptomic changes induced by this compound, high-throughput methods like DNA microarrays or RNA sequencing (RNA-seq) are employed. These techniques allow for the simultaneous measurement of the expression levels of thousands of genes.
-
Quantitative Real-Time PCR (qPCR): To validate the results from microarray or RNA-seq analysis, quantitative PCR is the gold standard. This technique is used to accurately quantify the expression of a select number of target genes identified in the global screening.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating an ERα-positive breast cancer cell line (e.g., MCF-7) with this compound.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Charcoal-stripped FBS is used to minimize the influence of endogenous hormones.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to assess dose-dependent effects. A vehicle control (medium with DMSO at the same concentration used for the highest this compound dose) must be included.
-
Cell Treatment: Once the cells reach the desired confluency, remove the culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression to occur.
-
Cell Harvesting: After incubation, wash the cells with PBS and then proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of total RNA from cultured cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
Procedure:
-
Cell Lysis: Add TRIzol reagent directly to the culture plate to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and centrifuge to separate the solution into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quality Control:
-
Quantity and Purity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Assess the RNA integrity by running an aliquot on a Bioanalyzer. A high RNA Integrity Number (RIN) (ideally > 8) is crucial for downstream applications like microarray and RNA-seq.
-
Protocol 3: Microarray Analysis of Gene Expression
This protocol provides a general workflow for microarray analysis. Specific details will vary depending on the platform used (e.g., Affymetrix, Agilent).
Materials:
-
Total RNA from control and treated samples
-
cDNA synthesis kit
-
Labeling kit (e.g., biotin)
-
Microarray slides
-
Hybridization chamber
-
Wash buffers
-
Microarray scanner
Procedure:
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA).
-
Labeling: Label the cDNA with a fluorescent dye (e.g., Cy3, Cy5) or biotin.
-
Hybridization: Hybridize the labeled cDNA to the microarray slide, which contains thousands of DNA probes representing different genes.
-
Washing: Wash the slide to remove non-specifically bound cDNA.
-
Scanning: Scan the microarray slide to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis:
-
Normalization: Normalize the raw data to correct for technical variations.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify biological pathways and functions that are enriched in the list of differentially expressed genes.
-
Protocol 4: RNA Sequencing (RNA-seq)
RNA-seq offers a more comprehensive and quantitative analysis of the transcriptome compared to microarrays.
Materials:
-
Total RNA from control and treated samples
-
mRNA purification kit (poly-A selection or ribosomal RNA depletion)
-
RNA fragmentation reagents
-
cDNA synthesis kit
-
Sequencing adapters
-
PCR amplification reagents
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
mRNA Isolation: Isolate mRNA from the total RNA.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first and second-strand cDNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplification: Amplify the adapter-ligated cDNA library via PCR.
-
Sequencing: Sequence the cDNA library on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups.
-
Functional Annotation and Pathway Analysis: Analyze the differentially expressed genes for enriched biological functions and pathways.
-
Protocol 5: Quantitative Real-Time PCR (qPCR) Validation
This protocol is for validating the expression changes of specific genes identified by microarray or RNA-seq.
Materials:
-
Total RNA from control and treated samples
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific primers for target genes and a reference (housekeeping) gene
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction Setup: Prepare a reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers for each target gene and a stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity in real-time as the DNA is amplified.
-
Data Analysis:
-
Determine Ct values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification: Use the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the control, normalized to the reference gene.
-
Data Presentation
Quantitative data from gene expression analysis should be summarized in a clear and structured format. Below are illustrative examples of how to present data from microarray/RNA-seq and qPCR experiments.
Table 1: Illustrative Example of Differentially Expressed Genes Identified by RNA-seq in MCF-7 Cells Treated with 10 µM this compound for 48 hours.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| TFF1 | Trefoil factor 1 | -2.58 | 1.2e-05 | Down-regulated |
| GREB1 | Growth regulation by estrogen in breast cancer 1 | -2.15 | 3.4e-05 | Down-regulated |
| PGR | Progesterone receptor | -1.98 | 8.9e-05 | Down-regulated |
| CCND1 | Cyclin D1 | -1.52 | 1.1e-04 | Down-regulated |
| BCL2 | B-cell lymphoma 2 | -1.30 | 5.6e-04 | Down-regulated |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | 1.89 | 2.3e-05 | Up-regulated |
| CASP3 | Caspase 3 | 1.65 | 7.8e-05 | Up-regulated |
Table 2: Illustrative Example of qPCR Validation of Selected Target Genes in MCF-7 Cells Treated with this compound.
| Gene Symbol | Treatment Group | Average ΔCt (Target - Reference) | ΔΔCt (Treated - Control) | Fold Change (2^-ΔΔCt) |
| TFF1 | Control (Vehicle) | 2.5 | 0 | 1.0 |
| This compound (10 µM) | 5.0 | 2.5 | 0.17 | |
| GREB1 | Control (Vehicle) | 3.2 | 0 | 1.0 |
| This compound (10 µM) | 5.3 | 2.1 | 0.23 | |
| CDKN1A | Control (Vehicle) | 6.8 | 0 | 1.0 |
| This compound (10 µM) | 4.9 | -1.9 | 3.73 |
Visualization of Workflows and Pathways
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. Equol Enhances Apoptosis-inducing Activity of Genistein by Increasing Bax/Bcl-xL Expression Ratio in MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Biological Effects of 5'-Hydroxyequol In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological effects of 5'-Hydroxyequol using established in vitro models. The protocols detailed below are based on methodologies cited in the scientific literature for studying isoflavones and related compounds.
Introduction to this compound
This compound, a metabolite of the soy isoflavone genistein, is produced by intestinal microflora.[1][2] Like other isoflavones, it is recognized as a phytoestrogen and has garnered interest for its potential biological activities.[1] In vitro studies are crucial for elucidating the mechanisms of action and potential therapeutic applications of this compound. This document outlines protocols for investigating its antioxidant, anti-inflammatory, and neuroprotective effects, as well as its influence on key signaling pathways.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties.[3] One of the common methods to evaluate this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | EC50 (µM) | Reference |
| This compound (5HE) | DPPH Radical Scavenging | 7-11 | [3] |
| 3'-Hydroxyequol (3'HE) | DPPH Radical Scavenging | 7-11 | [3] |
| 6-Hydroxyequol (6HE) | DPPH Radical Scavenging | 7-11 | [3] |
| 3'-Hydroxydaidzein (3'HD) | DPPH Radical Scavenging | >11 | [3] |
| L-Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | Not specified in the provided text | [3] |
Protocol 2.1: DPPH Radical Scavenging Assay
This protocol is adapted from a study evaluating the antioxidative effects of hydroxyequol derivatives.[3]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well polystyrene flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM DPPH radical solution in methanol.
-
Prepare stock solutions of this compound and control compounds in DMSO.
-
In each well of a 96-well plate, add the following to a final volume of 200 µL:
-
50% (v/v) Methanol
-
10% (v/v) DMSO
-
Varying concentrations of this compound or control compound
-
1x PBS
-
0.1 mM DPPH solution
-
-
Include a control well with DMSO instead of the test compound.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 520 nm and 495 nm using a microplate reader.
-
Calculate the radical scavenging activity as the difference in the ratio of OD520/OD495 between the DMSO control and the sample.
-
Normalize the radical scavenging activity to a positive control (e.g., 1 mM L-ascorbic acid).
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Estrogenic Activity
As a phytoestrogen, this compound can interact with estrogen receptors (ERs). The yeast two-hybrid (Y2H) assay is a common method to assess this interaction. A study on (-)-5-hydroxy-equol showed it has a preference for human estrogen receptor (hER) α over hERβ.[1]
Protocol 3.1: Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Agonism
This protocol is based on a method used to evaluate the estrogenic activities of hydroxyequols.[3]
Materials:
-
Yeast strain co-transformed with plasmids for the estrogen receptor (ERα or ERβ) ligand-binding domain fused to a DNA-binding domain, and a coactivator (e.g., SRC1) fused to an activation domain, upstream of a reporter gene (e.g., lacZ).
-
This compound
-
17β-estradiol (E2) as a positive control
-
Yeast growth medium
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4; pH 7.0)
-
Dithiothreitol (DTT)
-
Chloroform
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture the yeast cells in the appropriate medium.
-
Expose the yeast cells to various concentrations of this compound or E2.
-
After incubation, resuspend the cells in Z-buffer containing 1 mM DTT.
-
Measure the optical density at 600 nm (OD600) to determine cell density.
-
Lyse the cells by adding chloroform and vortexing.
-
Add ONPG solution to start the colorimetric reaction.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm.
-
Calculate the Miller units (dOD420/dt/OD600) to quantify β-galactosidase activity, which is proportional to the interaction between the ER and the coactivator.
-
Normalize the Miller units to the positive control (10 nM E2).
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in macrophages.
Protocol 4.1: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory activity of compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite (a stable product of NO) in the samples.
Protocol 4.2: Measurement of Prostaglandin E2 (PGE2) Production
This protocol measures another key inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
PGE2 ELISA kit
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
Neuroprotective Effects
The potential of this compound to protect neuronal cells from damage can be evaluated using cell-based models of neurotoxicity.
Protocol 5.1: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a common model for neuroprotective studies.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
This compound
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 250 µM H2O2) for another 24 hours.
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Investigation of Signaling Pathways
To understand the molecular mechanisms underlying the biological effects of this compound, it is essential to investigate its impact on key signaling pathways like NF-κB and MAPK.
Protocol 6.1: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol allows for the detection of key proteins involved in these pathways.
Materials:
-
Appropriate cell line (e.g., RAW 264.7 for inflammation, SH-SY5Y for neuroprotection)
-
This compound
-
Stimulant (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or a stimulant for the appropriate time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein.
Visualizations of Pathways and Workflows
References
Troubleshooting & Optimization
Technical Support Center: Microbial Synthesis of 5'-Hydroxyequol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of microbial 5'-Hydroxyequol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the microbial synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Precursor Uptake | Genistein, the precursor for this compound, has low solubility in aqueous media. Increase its bioavailability by adding hydrophilic polymers to the culture medium.[1] |
| Suboptimal Enzyme Activity | The reductase enzymes (DZNR, DHDR, THDR) and racemase (DDRC) from Slackia isoflavoniconvertens are crucial for the conversion of genistein.[2][3] Ensure optimal expression and activity of these enzymes by verifying codon usage for the expression host and optimizing induction parameters (e.g., IPTG concentration, induction temperature, and duration). |
| Incorrect Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, and aeration. The optimal temperature for the whole-cell transformation is generally around 32°C. |
| Substrate or Product Inhibition | High concentrations of the substrate (genistein) or the final product (this compound) can inhibit enzyme activity. Implement a fed-batch fermentation strategy to maintain substrate levels within an optimal range. |
| Accumulation of Intermediates | The accumulation of intermediates such as dihydrogenistein may indicate a bottleneck in the enzymatic pathway.[4] Analyze the expression levels and specific activities of each enzyme in the pathway to identify the rate-limiting step. |
Problem 2: Inconsistent Batch-to-Batch Yield
| Potential Cause | Recommended Solution |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure. Ensure that the seed culture is in the mid-exponential growth phase and that a consistent cell density is used to inoculate the production culture. |
| Inconsistent Media Preparation | Prepare all media components from high-quality reagents and ensure consistent sterilization procedures. Minor variations in media composition can significantly impact microbial growth and product formation. |
| Plasmid Instability | If using a plasmid-based expression system, plasmid loss can lead to inconsistent yields. Incorporate antibiotic selection throughout the fermentation process to maintain the plasmid. For industrial applications, consider genomic integration of the expression cassettes. |
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for this compound production?
A1: Recombinant Escherichia coli is a commonly used and well-characterized host for expressing the necessary enzymes from Slackia isoflavoniconvertens.[2][3] Lactobacillus fermentum has also been engineered for this compound production and may be advantageous for food-grade applications.
Q2: What is the biosynthetic pathway for this compound from genistein?
A2: The biosynthesis of this compound from genistein is a multi-step enzymatic process involving a daidzein reductase (DZNR), a dihydrodaidzein reductase (DHDR), a tetrahydrodaidzein reductase (THDR), and a dihydrodaidzein racemase (DDRC).[2][3][4]
Q3: How can I improve the yield of this compound?
A3: A key strategy for improving yield is the compartmentalized expression of the biosynthetic enzymes. Expressing DZNR and DDRC in one E. coli strain and DHDR and THDR in another has been shown to increase the yield to 230 mg/L.[2][3] This approach can prevent the accumulation of inhibitory intermediates and balance the metabolic load on the host cells.
Q4: What is the role of dihydrodaidzein racemase (DDRC) in the synthesis of (-)-5'-Hydroxyequol?
A4: Dihydrodaidzein racemase is essential for the production of the specific S-enantiomer of equol and, by extension, the corresponding enantiomer of this compound. The stereochemistry of the final product is critical for its biological activity.[2][3]
Q5: How can I quantify the concentration of this compound in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A reverse-phase C18 column with a gradient elution of water/acetonitrile/acetic acid can be used for separation, with detection by a photodiode array (PAD) detector.[5]
Data Presentation
Table 1: Comparison of this compound Production Strategies
| Production Strategy | Host Organism | Precursor | Yield (mg/L) | Productivity (mg/L/h) | Reference |
| Single Strain Expression | E. coli | Genistein | Not Reported | Not Reported | [4] |
| Compartmentalized Expression | E. coli | Genistein | 230 | 38 | [2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Genistein to this compound
-
Strain Cultivation: Inoculate a single colony of recombinant E. coli expressing the DZNR, DHDR, THDR, and DDRC enzymes into 5 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.
-
Induction: Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium with antibiotic in a 500 mL baffled flask. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). Resuspend the cells in the same buffer to a final OD600 of 10.
-
Biotransformation: Add genistein (dissolved in a suitable solvent like DMSO) to the cell suspension to a final concentration of 100-200 µM. Incubate the reaction mixture at 30-32°C with gentle shaking.
-
Sampling and Analysis: Withdraw samples at regular intervals. Extract the isoflavonoids with an equal volume of ethyl acetate. Evaporate the organic layer and redissolve the residue in methanol for HPLC analysis.
Protocol 2: Compartmentalized Expression for Improved this compound Yield
-
Strain Preparation: Prepare two separate recombinant E. coli strains. The first strain (Strain A) should express the DZNR and DDRC enzymes, and the second strain (Strain B) should express the DHDR and THDR enzymes.
-
Cultivation and Induction: Cultivate and induce both strains separately as described in Protocol 1.
-
Cell Harvesting and Mixing: Harvest the cells of both strains by centrifugation and wash them as described previously. Resuspend each cell pellet in the reaction buffer. Mix the cell suspensions of Strain A and Strain B in a 1:1 ratio based on their OD600.
-
Biotransformation and Analysis: Proceed with the biotransformation and analysis as described in Protocol 1.
Visualizations
Caption: Biosynthetic pathway of this compound from genistein.
Caption: Workflow for compartmentalized this compound synthesis.
References
- 1. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Technical Support Center: Chemical Synthesis of 5'-Hydroxyequol
Welcome to the technical support center for the chemical synthesis of 5'-Hydroxyequol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this complex isoflavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the this compound backbone?
A1: The synthesis of this compound, like other isoflavonoids, can be approached through several key strategies. The most common routes involve the construction of the core chromanone ring system followed by the introduction of the B-ring. Key synthetic routes include those based on deoxybenzoins, chalcones, or Suzuki-type couplings to form the isoflavone core, which is then further reduced and modified to yield the final equol structure. Due to the presence of multiple hydroxyl groups, protecting group strategies are critical to achieve regioselectivity.
Q2: Why is regioselectivity a significant challenge in the synthesis of this compound?
A2: this compound has four hydroxyl groups at positions C5, C7, C4', and C5'. These phenolic hydroxyls have similar reactivity, making selective functionalization (e.g., protection, alkylation, or glycosylation) difficult. Achieving regioselective synthesis often requires a multi-step approach involving carefully chosen protecting groups that can be orthogonally removed, or by leveraging subtle differences in steric hindrance or electronic properties of the different positions.
Q3: My final product shows poor stereoselectivity. How can I control the stereochemistry at C3?
A3: The stereocenter at the C3 position of the isoflavan backbone is a critical challenge. Stereocontrol is typically addressed during the reduction of the isoflavene intermediate. The choice of reducing agent and catalyst is paramount. Chiral catalysts or enzymatic reductions can provide high enantioselectivity. For instance, catalytic hydrogenation using a chiral phosphine ligand with a transition metal catalyst can favor the formation of one enantiomer over the other.
Q4: What are the most common impurities found in the final product?
A4: Common impurities include diastereomers, starting materials from incomplete reactions, and byproducts from side reactions such as over-reduction or incomplete deprotection. Residual catalysts and protecting groups can also be present. Purification of hydroxylated isoflavonoids can be challenging due to their similar polarities.[1][2] Techniques like column chromatography on silica gel or Sephadex LH-20, and preparative HPLC are often necessary to achieve high purity.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low Reaction Yields
| Symptom | Possible Cause | Suggested Solution |
| Low yield in coupling reaction (e.g., Suzuki coupling) | Inactive catalyst or poor ligand choice. | Screen different palladium catalysts and phosphine ligands. Ensure all reagents and solvents are anhydrous and oxygen-free. |
| Poor solubility of starting materials. | Use a different solvent system or increase the reaction temperature. Consider using a phase-transfer catalyst. | |
| Low yield in reduction step | Catalyst poisoning. | Purify the substrate before the reduction step to remove any potential catalyst poisons (e.g., sulfur-containing compounds). |
| Inappropriate choice of reducing agent. | Experiment with different reducing agents (e.g., H₂, Pd/C; NaBH₄ with a Lewis acid; catalytic asymmetric hydrogenation). | |
| Low yield in deprotection step | Incomplete cleavage of protecting groups. | Increase the reaction time or temperature. Use a stronger deprotection reagent. Ensure the chosen deprotection condition is compatible with the specific protecting group. |
| Degradation of the product under deprotection conditions. | Use milder deprotection conditions. For acid-sensitive compounds, consider enzymatic or hydrogenolysis-based deprotection. |
Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC with similar Rf values | Presence of isomers (diastereomers, regioisomers). | Use a two-dimensional TLC to improve separation. For column chromatography, use a shallower solvent gradient and a high-performance silica gel. |
| Structurally similar byproducts. | Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase).[2] | |
| Product co-elutes with impurities | Inadequate separation power of the chromatographic method. | Switch to preparative HPLC for higher resolution.[3][4] Consider derivatizing the mixture to improve the separation of the components. |
| Product is not stable on silica gel | Degradation of the phenolic compounds on acidic silica. | Neutralize the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocols
A key challenge in the synthesis of isoflavonoids is the selective modification of hydroxyl groups. The following is a general protocol for the selective protection and subsequent deprotection of phenolic hydroxyls, a critical step in a multi-step synthesis.
Protocol: Selective Benzylation and Debenzylation of a Polyhydroxylated Isoflavone
-
Protection (Benzylation):
-
Dissolve the polyhydroxylated isoflavone (1 eq.) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (1.1 eq. per hydroxyl group to be protected) to the solution.
-
Slowly add benzyl bromide (BnBr) (1.1 eq. per hydroxyl group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the benzylated product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified benzylated isoflavone in a solvent mixture of methanol and ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w of the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
If necessary, purify the final product by recrystallization or chromatography.
-
Visualizations
General Synthetic Workflow
The following diagram outlines a general workflow for a multi-step organic synthesis, highlighting the iterative nature of the process.
Caption: General workflow for the multi-step synthesis of a target molecule.
Troubleshooting Logic for Low Yield
This diagram provides a logical flowchart to diagnose and resolve issues related to low reaction yields.
Caption: A troubleshooting flowchart for diagnosing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of 5'-Hydroxyequol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 5'-Hydroxyequol (5'-HE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of the soy isoflavone daidzein, produced by gut microbiota. It is of significant interest for its potential therapeutic properties. However, like many isoflavones, this compound is a hydrophobic molecule with low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies, as well as for formulation development. Poor aqueous solubility can lead to inaccurate experimental results and low bioavailability.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the initial steps to dissolve this compound for my experiments?
A3: For initial lab-scale experiments, the most straightforward approach is to first dissolve this compound in a small amount of a water-miscible organic solvent and then dilute it with your aqueous buffer. This is a common technique for handling hydrophobic compounds.
Troubleshooting Guide: Common Solubility Issues
Issue 1: My this compound is not dissolving in my aqueous buffer.
Cause: The inherent hydrophobicity of this compound limits its direct dissolution in water-based solutions.
Solutions:
-
Co-Solvent System: This is the most common and immediate solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for initial dissolution.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.
-
Stir or vortex until the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.
-
Slowly add the stock solution to your aqueous buffer while stirring to the desired final concentration.
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cellular or molecular assays. It is advisable to keep the final solvent concentration below 1%, and ideally below 0.1%.
-
-
-
pH Adjustment: The solubility of isoflavones can be significantly influenced by the pH of the solution due to the presence of ionizable phenolic hydroxyl groups.
-
Troubleshooting Steps:
-
Prepare a series of buffers with a range of pH values (e.g., from acidic to alkaline).
-
Attempt to dissolve this compound in each buffer.
-
Observe for increased solubility at higher pH values, where the phenolic groups are more likely to be deprotonated, increasing the molecule's polarity. Studies on isoflavone extraction have shown that alkaline conditions (e.g., pH 10.0) can increase the solubility of isoflavone glucosides.[2]
-
Note: Ensure the chosen pH is compatible with your experimental system and the stability of this compound.
-
-
Issue 2: My this compound precipitates out of solution after dilution.
Cause: This occurs when the aqueous buffer cannot maintain the solubility of this compound at the desired concentration, even with a co-solvent.
Solutions:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.
-
Why it works: The hydrophobic inner cavity of the cyclodextrin molecule hosts the poorly soluble this compound, while the hydrophilic outer surface allows the complex to dissolve in aqueous media.
-
Commonly Used Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Formulation with Polymeric Solubilizers: Certain polymers can enhance the solubility of hydrophobic compounds.
-
Recommended Polymer: Polyvinylpyrrolidone (PVP), particularly PVP-40k, has been shown to significantly increase the solubility of the related isoflavone, daidzein, leading to a much higher yield of (S)-equol in biotransformation studies.[3]
-
Mechanism: PVP is thought to form soluble complexes with hydrophobic drugs, preventing their precipitation.[4][5][6]
-
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can create a stable aqueous dispersion.
-
Common Material: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle drug delivery.
-
Benefit: Nanoparticles can improve solubility and may also enhance cellular uptake and bioavailability.
-
Data Summary Tables
Table 1: Solubility of Equol in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Citation |
| Ethanol | 20 | [1][7] |
| DMSO | 20 | [1][7] |
| Dimethyl formamide (DMF) | 10-15 | [1][7] |
Note: This data is for equol and can be used as a starting point for this compound.
Table 2: Comparison of Solubilization Strategies for Isoflavones
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Increase the polarity of the solvent system. | Simple, quick, suitable for initial experiments. | The organic solvent may interfere with biological assays. |
| pH Adjustment | Ionization of the molecule increases its polarity. | Can be effective for compounds with ionizable groups. | Requires careful control of pH; may not be suitable for all experimental systems. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule. | Significant increase in aqueous solubility; can improve bioavailability.[8] | May require optimization of the cyclodextrin type and molar ratio. |
| Polymeric Solubilizers (e.g., PVP) | Formation of soluble polymer-drug complexes. | Can dramatically increase solubility; biocompatible.[9] | May increase the viscosity of the solution. |
| Nanoparticle Formulation | Encapsulation within a polymer matrix. | Improved solubility and stability; potential for targeted delivery and enhanced bioavailability.[10] | More complex preparation process. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound powder.
-
Add a minimal volume of 100% DMSO or ethanol to the powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
To prepare your working solution, slowly add the stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration or consider an alternative solubilization method.
Protocol 2: Screening for Optimal pH for Solubilization
-
Prepare a set of buffers with a pH range from 4.0 to 10.0 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate or carbonate buffer for alkaline pH).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Visualizations
A decision workflow for selecting a method to solubilize this compound.
Conceptual diagram of this compound encapsulation by a cyclodextrin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric solvent engineering for gram/liter scale production of a water-insoluble isoflavone derivative, (S)-equol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Solid Dispersions of Genistein via Solvent Rotary Evaporation for Improving Solubility, Bioavailability, and Amelioration Effect in HFD-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting 5'-Hydroxyequol instability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-Hydroxyequol, focusing on its potential instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite of the soy isoflavone genistein, produced by certain gut microorganisms.[1][2] It is recognized for its antioxidant and anti-inflammatory properties.[3] Like many polyphenolic compounds, this compound's structure, rich in hydroxyl groups, makes it susceptible to oxidative degradation, particularly in the complex chemical environment of cell culture media.[4][5] This instability can lead to a loss of the compound's biological activity and the generation of unknown degradation products, potentially confounding experimental results.
Q2: What are the primary factors that can contribute to the degradation of this compound in my cell culture experiments?
A2: Several factors can influence the stability of this compound in your cell culture media:
-
Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of the polyphenol structure. This process can be accelerated by the presence of metal ions.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the ionization state of the hydroxyl groups, potentially increasing susceptibility to oxidation.[6] Extreme pH values, in general, can catalyze the degradation of pharmaceutical compounds.[6]
-
Light Exposure: Exposure to light, especially UV rays, can provide the energy to initiate photo-degradation of light-sensitive compounds.[7]
-
Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[8]
-
Media Components: Certain components in cell culture media, such as vitamins or metal ions, can interact with and promote the degradation of sensitive compounds.[9] For example, some media components themselves, like tryptophan, are known to degrade over time, which can contribute to changes in the medium's composition and color.[10]
Q3: Can the type of cell culture medium I use affect the stability of this compound?
A3: Yes, the composition of the cell culture medium can play a significant role. For instance, RPMI-1640 medium has a unique composition that includes the reducing agent glutathione and high concentrations of various vitamins, which differs from DMEM or Eagle's Minimal Essential Medium.[11] These components could potentially interact with this compound, either offering some protection due to their antioxidant nature or contributing to its degradation. It is advisable to test the stability of this compound in the specific medium you are using for your experiments.
Q4: Are there any general best practices to minimize the degradation of this compound during my experiments?
A4: Yes, here are some best practices to consider:
-
Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each experiment whenever possible.
-
Protect from Light: Store stock solutions and handle the compound in a way that minimizes exposure to light. Use amber-colored tubes or wrap tubes in aluminum foil.
-
Use Antioxidant-Rich Media or Supplements: Consider using media formulations that are designed for sensitive compounds or supplementing your medium with stable antioxidants.
-
Control Headspace: When preparing media containing this compound, minimize the air in the container to reduce the amount of available oxygen.
-
Perform Stability Controls: Always include a "compound only" control (media with this compound but without cells) to assess its stability over the course of your experiment.
Troubleshooting Guides
Issue 1: I observe a gradual color change (e.g., yellowing or browning) in my cell culture medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | This is a common sign of polyphenol oxidation. The formation of quinone-like structures can lead to colored compounds. |
| Recommendation: Prepare the this compound-containing medium immediately before use. Consider adding a stable antioxidant, such as N-acetylcysteine, to the medium. Also, minimize the exposure of the prepared medium to light and air. | |
| pH Shift | A change in the medium's pH can accelerate degradation. |
| Recommendation: Ensure your medium is properly buffered and that the pH remains stable throughout the experiment. Verify the pH after adding this compound. | |
| Interaction with Media Components | This compound may be reacting with components in your specific medium. |
| Recommendation: Run a control with this compound in a simple buffered saline solution (like PBS) to see if the color change is dependent on the complex media components. |
Issue 2: The biological effect of my this compound treatment is inconsistent or diminishes over time in longer experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound is likely degrading, leading to a lower effective concentration over the incubation period. |
| Recommendation: Quantify the concentration of this compound in the cell culture medium at different time points (e.g., 0, 6, 12, 24, 48 hours) using HPLC. This will help you determine its half-life in your experimental setup. | |
| Experimental Design: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration. | |
| Cellular Metabolism | The cells themselves may be metabolizing the this compound. |
| Recommendation: In your stability assessment, compare the concentration of this compound in wells with cells to wells without cells. A faster decline in the presence of cells suggests metabolic activity. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol provides a general workflow to determine the concentration of this compound over time.
1. Sample Preparation:
- Prepare your cell culture medium (e.g., DMEM or RPMI-1640) with the desired concentration of this compound.
- Dispense the medium into a multi-well plate or culture flasks. Include wells/flasks with and without cells.
- Incubate under your standard experimental conditions (e.g., 37°C, 5% CO2).
- At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium (e.g., 250 µL).
2. Protein Precipitation:
- To each 250 µL media sample, add 1.0 mL of ice-cold acetone (a 1:4 ratio) to precipitate proteins.[12]
- Vortex the samples and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes to pellet the precipitated proteins.[12]
3. Sample Analysis by HPLC:
- Carefully transfer the supernatant to a new tube and evaporate the solvent to dryness, for example, under a stream of nitrogen.[12]
- Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.[12]
- Inject a standard volume (e.g., 50 µL) into the HPLC system.[12]
- HPLC Conditions (Example):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Detection: UV detector at a wavelength determined by a UV scan of this compound, or a fluorescence detector (excitation ~280 nm, emission ~310 nm, to be optimized).
- Create a standard curve using known concentrations of this compound to quantify the amount remaining in your samples.
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol outlines the conceptual steps for identifying potential degradation products.
1. Sample Preparation:
- Prepare samples as described in Protocol 1, focusing on time points where significant degradation is observed.
2. LC-MS/MS Analysis:
- Use a high-resolution mass spectrometer coupled with liquid chromatography.
- Analyze the samples in both positive and negative ion modes.
- Compare the chromatograms of the degraded samples to the time-zero sample.
- Look for new peaks that appear or increase in intensity over time.
- Obtain the accurate mass of these new peaks to predict their elemental composition.
- Perform tandem mass spectrometry (MS/MS) on the parent ions of the new peaks to obtain fragmentation patterns. The known ESI product-ion mass spectrum of this compound can serve as a reference.[13]
- The fragmentation patterns can help in elucidating the chemical structure of the degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
Caption: Inferred signaling pathways for this compound.
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
optimizing HPLC separation of 5'-Hydroxyequol from its isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5'-Hydroxyequol from its isomers. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
HPLC separation of this compound and its isomers can present several challenges. This guide addresses common issues in a question-and-answer format to help you resolve them efficiently.
Q1: Why am I seeing poor resolution between the this compound peak and other isomer peaks?
A1: Poor resolution is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase Composition: The organic modifier concentration and the pH of the aqueous phase are critical. For reversed-phase chromatography, if peaks are eluting too close together, consider decreasing the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention and improve separation. For chiral separations, the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol (e.g., isopropanol) is key.
-
Column Chemistry: Ensure you are using the appropriate column. For separating enantiomers ((+)- and (-)-5'-Hydroxyequol), a chiral stationary phase (CSP) is mandatory. For separating positional isomers (e.g., this compound, 6-Hydroxyequol, 3'-Hydroxyequol), a high-resolution reversed-phase column (e.g., C18) is typically used.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. Try reducing the flow rate in small increments.[1]
-
Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase. Increasing the temperature can sometimes improve peak shape and resolution, but the effect can be compound-dependent.[1]
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can often effectively separate closely eluting peaks.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this. Lowering the mobile phase pH can also help by protonating the silanols.
-
Contaminated Guard Column or Column Inlet: Particulate matter or strongly retained compounds from previous injections can accumulate on the guard column or the head of the analytical column. Try replacing the guard column and back-flushing the analytical column (if the manufacturer's instructions permit).
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I'm observing a drifting baseline. What should I do?
A3: A drifting baseline can be indicative of several issues:
-
Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the mobile phase before starting your run. This is especially important for gradient elution.
-
Mobile Phase Issues: The mobile phase may not be properly mixed, or one of the components may be slowly changing in concentration. Ensure thorough mixing and degassing of your mobile phases. If using a buffer, check for precipitation.
-
Detector Lamp Aging: A detector lamp nearing the end of its life can cause baseline drift. Check the lamp's energy output.
-
Temperature Fluctuations: Poor temperature control of the column compartment can lead to baseline drift. Ensure the column oven is maintaining a stable temperature.
Q4: My retention times are shifting between runs. Why is this happening?
A4: Retention time instability can compromise the reliability of your results.
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention time. Prepare mobile phases carefully and consistently.
-
Pump Malfunction: Issues with the pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column has been in use for a long time, consider replacing it.
-
Fluctuating Column Temperature: As with baseline drift, inconsistent temperature control can affect retention times.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: this compound is a metabolite of the soy isoflavone genistein.[2][[“]] During its synthesis or metabolic production, you may encounter several isomers:
-
Enantiomers: Due to a chiral center at the C3 position, this compound exists as two enantiomers: (+)-5'-Hydroxyequol and (-)-5'-Hydroxyequol.[2] Natural production by gut microbiota is typically stereospecific, yielding (-)-5-hydroxy-equol.[[“]]
-
Positional Isomers: Hydroxylation can occur at different positions on the equol backbone, leading to isomers such as 3'-Hydroxyequol, 6-Hydroxyequol, and 8-Hydroxyequol.[4]
Q2: What type of HPLC column is best for separating this compound isomers?
A2: The choice of column depends on the type of isomers you need to separate:
-
For Enantiomers ((+)- and (-)-5'-Hydroxyequol): A chiral stationary phase (CSP) is essential. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly used for this type of separation, often with a normal-phase mobile phase (e.g., n-hexane/isopropanol).[5]
-
For Positional Isomers: A high-resolution reversed-phase C18 column is typically effective for separating positional isomers of isoflavones and their metabolites.[6][7]
Q3: What are typical starting conditions for developing an HPLC method for this compound and its isomers?
A3: For a reversed-phase separation of positional isomers, a good starting point would be a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B (e.g., 10-20%) to a high percentage (e.g., 80-90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.
For chiral separation of enantiomers, a normal-phase method is common:
-
Column: A polysaccharide-based chiral column.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.
Q4: How does this compound interact with cellular signaling pathways?
A4: this compound, like other phytoestrogens, can exert biological effects by interacting with estrogen receptors (ERs), primarily ERα and ERβ.[8] This interaction can trigger or inhibit downstream signaling cascades. The binding of this compound to ERs can lead to the activation of genomic pathways, where the receptor-ligand complex translocates to the nucleus and regulates gene expression by binding to estrogen response elements (EREs).[9][10] Additionally, non-genomic pathways can be activated at the cell membrane, leading to rapid cellular responses through kinase cascades like MAPK/ERK and PI3K/Akt.[11][12] Interestingly, studies have shown that (-)-5-hydroxy-equol may have a preference for ERα over ERβ, which is opposite to that of (S)-equol.[2][[“]]
Data Presentation
The following tables summarize typical quantitative data for the HPLC separation of this compound and its isomers.
Table 1: Reversed-Phase HPLC Separation of this compound Positional Isomers
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 6-Hydroxyequol | 15.2 | - | 1.1 |
| This compound | 16.5 | 2.1 | 1.2 |
| 3'-Hydroxyequol | 17.8 | 2.3 | 1.1 |
Table 2: Chiral HPLC Separation of this compound Enantiomers
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (+)-5'-Hydroxyequol | 10.4 | - | 1.3 |
| (-)-5'-Hydroxyequol | 12.1 | 3.5 | 1.2 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Isomers
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: Return to 20% B for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
Protocol 2: Chiral HPLC for Enantiomers
-
Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Estrogen receptor signaling pathway for phytoestrogens.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. consensus.app [consensus.app]
- 4. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. Estrogen receptor-mediated health benefits of phytochemicals: a review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing batch-to-batch variability in 5'-Hydroxyequol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during 5'-Hydroxyequol production.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microbial production of this compound?
A1: The microbial production of this compound typically involves the whole-cell bioconversion of the precursor molecule, genistein. This process utilizes recombinant Escherichia coli strains engineered to express a series of enzymes. These enzymes, often originating from gut bacteria like Slackia isoflavoniconvertens, include reductases and a racemase that collectively catalyze the conversion of genistein into (-)-5-hydroxy-equol.[1][2]
Q2: What are the key enzymes involved in the biotransformation of genistein to this compound?
A2: The key enzymes expressed in the recombinant E. coli for this biotransformation are typically:
-
Daidzein Reductase (DZNR)
-
Dihydrodaidzein Reductase (DHDR)
-
Tetrahydrodaidzein Reductase (THDR)
Q3: What are the main sources of batch-to-batch variability in this compound production?
A3: Batch-to-batch variability can arise from several factors, including:
-
Inoculum Quality: Inconsistent age, density, or viability of the starting culture.
-
Fermentation Conditions: Fluctuations in pH, temperature, dissolved oxygen, and nutrient levels.
-
Substrate Quality and Concentration: Variations in the purity and concentration of the genistein substrate.
-
Inducer Concentration: Inconsistent levels of the inducing agent (e.g., IPTG) for enzyme expression.
-
Downstream Processing: Inefficiencies or variations in cell lysis, product extraction, and purification steps.
Q4: How can I monitor the progress of the bioconversion reaction?
A4: The progress of the reaction can be monitored by periodically taking samples from the culture and analyzing the concentrations of the substrate (genistein) and the product (this compound). High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is a common and reliable analytical method for this purpose.
Q5: What are some common impurities that can be found in the final product?
A5: Common impurities may include residual substrate (genistein), intermediate products of the enzymatic conversion, and other metabolites produced by the E. coli host. It is also possible to have process-related impurities from the culture medium or downstream processing steps.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Sub-optimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, and dissolved oxygen. Ensure consistent and adequate nutrient supply, particularly the carbon source (e.g., glucose or glycerol). |
| Insufficient Enzyme Activity | Verify the optimal concentration of the inducer (e.g., IPTG) and the induction time. Ensure that the expression of all necessary enzymes is robust. Consider co-expression of enzymes that regenerate cofactors like NADPH if the reductases are dependent on them. |
| Poor Substrate Bioavailability | Genistein has low aqueous solubility. Consider the use of a co-solvent or optimizing the substrate feeding strategy to improve its availability to the cells. |
| Inhibitory Byproduct Formation | High concentrations of certain byproducts from the host's metabolism can inhibit cell growth or enzyme activity. Monitor the accumulation of such byproducts and adjust fermentation conditions accordingly. |
| Inefficient Downstream Processing | Optimize cell lysis to ensure complete release of the intracellular product. Evaluate and optimize the extraction and purification steps to minimize product loss. |
Issue 2: Inconsistent Product Purity
| Potential Cause | Recommended Action |
| Incomplete Bioconversion | Extend the reaction time to allow for complete conversion of the substrate. Ensure optimal enzyme activity as described in the "Low Yield" section. |
| Formation of Byproducts | Optimize fermentation conditions to minimize the formation of unwanted byproducts. This may involve adjusting the feeding strategy or the composition of the culture medium. |
| Ineffective Purification | Employ a multi-step purification strategy. This may include initial extraction followed by chromatographic techniques like column chromatography to separate this compound from impurities. |
| Product Degradation | This compound, like other phenolic compounds, can be susceptible to degradation. Ensure that the downstream processing and storage conditions (e.g., temperature, light exposure) are optimized to maintain product stability. |
Data Presentation
Table 1: Effect of Fermentation Parameters on this compound Yield
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) |
| Temperature | 30°C | 210 | 37°C | 185 |
| pH | 7.0 | 225 | 6.0 | 190 |
| Carbon Source | Glucose (20 g/L) | 230 | Glycerol (20 g/L) | 205 |
| Inducer (IPTG) | 0.1 mM | 195 | 0.5 mM | 220 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results may vary.
Experimental Protocols
Protocol 1: Recombinant E. coli Cultivation and Induction
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Seed Culture: Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce the expression of the recombinant enzymes by adding IPTG to a final concentration of 0.5 mM.
-
Cultivation: Continue the cultivation at a lower temperature, for example, 30°C, for an additional 12-16 hours to allow for protein expression.
-
Cell Harvest: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
Protocol 2: Whole-Cell Bioconversion of Genistein
-
Cell Resuspension: Wash the harvested cells with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and resuspend them in the same buffer to a desired cell density (e.g., OD600 of 20).
-
Reaction Setup: In a reaction vessel, combine the cell suspension with the genistein substrate (e.g., 1 mM final concentration) and a carbon source (e.g., 2% w/v glucose).
-
Biotransformation: Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitoring: Withdraw aliquots at regular intervals to monitor the progress of the reaction by HPLC.
-
Termination: Once the reaction is complete, terminate it by centrifuging the mixture to separate the cells.
Protocol 3: Extraction and Purification of this compound
-
Cell Lysis: Resuspend the cell pellet from the bioconversion reaction in a lysis buffer and disrupt the cells using sonication or high-pressure homogenization.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) to remove cell debris.
-
Solvent Extraction: Extract the supernatant containing this compound with an equal volume of a suitable organic solvent like ethyl acetate. Repeat the extraction process to maximize recovery.
-
Solvent Evaporation: Combine the organic phases and evaporate the solvent under reduced pressure.
-
Chromatographic Purification: Dissolve the crude extract in a minimal amount of a suitable solvent and purify it using column chromatography (e.g., silica gel chromatography) with an appropriate solvent system.
-
Purity Analysis: Analyze the purity of the final product using HPLC and characterize its identity using Mass Spectrometry and NMR.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
addressing matrix effects in 5'-Hydroxyequol mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 5'-Hydroxyequol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Components of the biological matrix, such as phospholipids, salts, and endogenous metabolites, are common causes of matrix effects.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement. Ideally, the matrix factor should be close to 1.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A3: A stable isotope-labeled internal standard is a form of this compound where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte.[3] This means it will co-elute with this compound and experience the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.
Q4: I cannot find a commercially available stable isotope-labeled this compound. What are my options?
A4: While a commercial standard may not be readily available, several options exist:
-
Custom Synthesis: Many companies specialize in the custom synthesis of stable isotope-labeled compounds. You can provide them with the structure of this compound and specify the desired labeling (e.g., this compound-d3, ¹³C₃-5'-Hydroxyequol).[4][5][6][]
-
Structural Analogs: As a less ideal alternative, a structurally similar compound that is not present in the sample matrix can be used as an internal standard. However, it is crucial to validate that this analog behaves similarly to this compound in terms of extraction recovery and ionization response.
-
Published Synthesis Methods: There are published methods for the synthesis of isoflavones and their derivatives, which could be adapted for the synthesis of a labeled this compound in a specialized organic synthesis laboratory.[8][9][10][11][12]
Q5: Which ionization mode, positive or negative, is better for this compound analysis?
A5: For isoflavones and related phenolic compounds, negative ion electrospray ionization (ESI) is often preferred. This is because the phenolic hydroxyl groups can be readily deprotonated to form [M-H]⁻ ions, leading to high sensitivity.[13][14] However, positive ion mode ([M+H]⁺) can also be used, and the optimal mode should be determined empirically during method development.[15]
Troubleshooting Guide
Issue: Poor sensitivity or inconsistent results for this compound.
This issue is often linked to significant matrix effects. The following table provides a comparison of common sample preparation techniques to mitigate these effects.
| Sample Preparation Technique | Principle | Relative Matrix Effect Reduction | Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol). | Low to Moderate | High | High | A quick initial approach, but may not be sufficient for removing all interfering matrix components.[16] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. | Moderate to High | Variable | Moderate | Can be effective in removing highly polar and non-polar interferences. Optimization of the extraction solvent is critical.[15][17] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a different solvent. | High | High | Low to Moderate | Generally provides the cleanest extracts and the most significant reduction in matrix effects.[17][18][19] |
Experimental Protocols
Quantification of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, urine) using your chosen sample preparation method (PPT, LLE, or SPE).
-
Prepare Spiked Matrix Sample: Spike the blank matrix extract with a known concentration of this compound standard solution.
-
Prepare Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.
-
Analyze Samples: Analyze both the spiked matrix sample and the standard solution by LC-MS/MS.
-
Calculate Matrix Factor: Use the formula provided in FAQ 2 to determine the extent of matrix effects.
Sample Preparation Protocols
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
-
To 200 µL of urine or plasma sample, add an appropriate internal standard.
-
Add 1 mL of ethyl acetate (or another suitable immiscible organic solvent).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) for a second time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[15]
-
Condition the Cartridge: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[18]
LC-MS/MS Parameters for Isoflavone Analysis (General Guidance)
The following are general starting parameters for the analysis of isoflavones and should be optimized for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard (if available) to identify the precursor ion and optimize the collision energy to find the most abundant and stable product ions. For isoflavones, common neutral losses include CO and H₂O.[20][21][22][23]
-
Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature to maximize the signal for this compound.[24][25][26][27]
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Custom Synthesis | CK Isotopes [ckisotopes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable Isotope Custom & GMP Products [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Synthesis of 2,3,4-13C-labeled isoflavone 7-O-glucosides - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 13. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans by use of atmospheric pressure photoionization (APPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An accurate and reproducible method for the quantitative analysis of isoflavones and their metabolites in rat plasma using liquid chromatography/mass spectrometry combined with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. lcms.cz [lcms.cz]
improving the efficiency of 5'-Hydroxyequol extraction from biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 5'-Hydroxyequol from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a metabolite of the soy isoflavone genistein, produced by gut bacteria.[1][2][3] Its importance lies in its potential biological activities, including its role as a phytoestrogen.[3] Accurate and efficient extraction from biological samples like urine, plasma, and tissues is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.
Q2: What are the main challenges in extracting this compound?
The primary challenges include the low concentrations of this compound in biological matrices, its potential for degradation during the extraction process, and the presence of interfering substances that can affect quantification.[4][5] Like other flavonoids, its stability can be influenced by the extraction method, with the number of hydroxyl groups potentially promoting degradation.[4]
Q3: What are the common methods for extracting this compound?
Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation with organic solvents.[5][6][7] SPE is often used for cleanup and concentration, particularly for complex matrices like urine and plasma.[5] LLE is another effective technique for separating the analyte from interferences.[7] The choice of method often depends on the biological sample type, the required purity, and the analytical technique used for quantification, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]
Q4: My biological samples contain conjugated forms of this compound. How should I handle this?
In biological fluids like urine, isoflavones and their metabolites are often present as glucuronide and sulfate conjugates.[9][10] To measure the total this compound, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to release the free aglycone before extraction.[9][11] Optimizing the pH and incubation time for this hydrolysis step is critical for accurate quantification.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
Low or No Analyte Recovery
Problem: After performing the extraction and analysis, the concentration of this compound is significantly lower than expected, or not detectable at all.
| Possible Cause | Suggested Solution |
| Incomplete Enzymatic Hydrolysis | The conjugated forms of this compound were not fully cleaved. Optimize the hydrolysis conditions: • Enzyme Concentration: Increase the units of β-glucuronidase and sulfatase.[9] • pH: Ensure the buffer pH is optimal for the enzymes. While pH 5 is common, some studies show higher efficiency at pH 6.8.[10] • Incubation Time & Temperature: Increase the incubation time (e.g., from 1 hour to 2 hours or overnight) at 37°C.[9][10] |
| Analyte Degradation | This compound, like other flavonoids with multiple hydroxyl groups, can be unstable.[4] • Temperature: Keep samples on ice during processing and store extracts at -80°C.[6][12] • Antioxidants: Consider adding an antioxidant like ascorbic acid or using a protease inhibitor cocktail during initial sample preparation to prevent degradation.[12] • Extraction Time: Minimize the duration of extraction steps, especially those involving heat.[4] |
| Suboptimal Solid-Phase Extraction (SPE) | The analyte may not be binding efficiently to the sorbent or eluting completely. • Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. Failure to do so can lead to poor retention. • Loading Conditions: Adjust the pH of the sample before loading to ensure the analyte is in the correct form to bind to the sorbent. • Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. • Elution Solvent: The elution solvent may be too weak. Test different solvents or solvent mixtures (e.g., increase the percentage of organic solvent like methanol or acetonitrile in the elution buffer).[12] |
| Inefficient Liquid-Liquid Extraction (LLE) | The analyte is not partitioning effectively into the organic phase. • Solvent Choice: Select an appropriate extraction solvent. Ethyl acetate is commonly used for isoflavonoids.[2] • pH Adjustment: Adjust the sample pH to ensure this compound is in a neutral form, which enhances its solubility in the organic solvent. • Salting Out: Add a salt (e.g., NaCl) to the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase. |
| Sample Loss During Evaporation | The analyte may be lost if the sample is dried too aggressively. • Drying Method: Use a gentle stream of nitrogen for evaporation instead of high heat. • Complete Drying: Avoid drying the sample to complete dryness, as this can make reconstitution difficult and lead to loss of analyte on the tube walls. Stop when a small amount of liquid remains and vortex during reconstitution. |
High Background or Interfering Peaks in Analysis
Problem: The chromatogram (e.g., from LC-MS/MS) shows a high baseline, matrix effects, or peaks that co-elute with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | Endogenous compounds from the biological matrix (e.g., phospholipids, proteins) are co-extracted with the analyte.[6] • Protein Precipitation: Ensure complete precipitation of proteins by using a sufficient volume of cold organic solvent (e.g., methanol, acetonitrile) and adequate incubation time at low temperatures (-20°C).[6] • SPE Optimization: Add a stronger wash step to the SPE protocol to remove more interferences. Consider using a more selective SPE sorbent. • LLE Optimization: Perform a back-extraction. After the initial LLE, extract the organic phase with a basic aqueous solution to remove acidic interferences, then re-acidify the aqueous phase and extract again with the organic solvent. |
| Phospholipid Contamination (especially in Plasma/Serum) | Phospholipids are a common source of matrix effects in LC-MS/MS. • HybridSPE: Use a hybrid solid-phase extraction method specifically designed for phospholipid removal.[6] • Solvent Choice: Protein precipitation with methanol is often effective at removing a significant portion of phospholipids.[13] |
| Contamination from Reagents or Labware | Impurities from solvents, buffers, or plasticware can introduce interfering peaks. • Solvent Quality: Use high-purity, HPLC or LC-MS grade solvents. • Labware: Use polypropylene tubes and avoid plastics that may leach contaminants. • Blank Injections: Run procedural blanks (extracting a tube with no sample) to identify the source of contamination.[6] |
Quantitative Data on Extraction Efficiency
The efficiency of an extraction method is typically evaluated by its recovery rate. The following table summarizes recovery data for isoflavone extraction from various sources, which can serve as a benchmark for this compound.
| Biological Matrix | Extraction Method | Analyte(s) | Mean Recovery (%) | Reference |
| Urine | SPE followed by HPLC and GC | Daidzein & Equol | 94.6 - 97.0% | [5] |
| Urine | Enzymatic Hydrolysis + DMF/FA | Daidzein, Genistein, Equol | >90% | [11] |
| Cell Culture Media | Liquid-Liquid Extraction | D-series Resolvins | 96.9 - 99.8% | [7] |
| Polygonum multiflorum | Ultrasonic Extraction + d-SPE | Anthraquinones | 82.8 - 118.4% | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline for extracting total this compound from urine samples. Optimization may be required.
-
Sample Preparation & Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 1 mL of a suitable buffer (e.g., sodium acetate buffer, pH 5.0).[9]
-
Add a mixture of β-glucuronidase (>200 units) and sulfatase (>20 units).[9]
-
Incubate the mixture for at least 2 hours at 37°C.[10]
-
Stop the reaction by adding a strong acid or by proceeding directly to the extraction.
-
-
SPE Cartridge Procedure (C18 Cartridge):
-
Conditioning: Wash the C18 cartridge with 3 mL of methanol.
-
Equilibration: Wash the cartridge with 3 mL of deionized water or your initial buffer.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).[12]
-
-
Downstream Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol describes a protein precipitation step followed by LLE, suitable for plasma or serum.
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at a lower speed (e.g., 3,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the analyte.
-
-
Downstream Processing:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Workflow for this compound Extraction from Urine using SPE
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound from urine.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 3. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of urinary daidzein and equol by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
strategies to prevent degradation of 5'-Hydroxyequol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5'-Hydroxyequol (5-OH-Equol) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during experimental procedures. | 1. Verify Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQs below). 2. Prepare Fresh Solutions: Prepare fresh solutions of this compound before each experiment. 3. Use Appropriate Solvents: Utilize solvents that minimize degradation (e.g., DMSO, ethanol) and protect from light. 4. Control pH: If using aqueous buffers, maintain a slightly acidic to neutral pH (pH 4-7). |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products due to exposure to light, oxygen, or extreme pH. | 1. Conduct Forced Degradation Studies: Perform stress testing (see Experimental Protocols) to identify potential degradation products. 2. Optimize Chromatographic Method: Ensure your analytical method is stability-indicating and can resolve this compound from its degradants. 3. Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Discoloration of solid this compound or solutions. | Oxidation or photodegradation. | 1. Protect from Light: Store the compound in amber vials or in the dark. 2. Limit Oxygen Exposure: Store in a desiccator with an oxygen scavenger or under an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or below. Storing it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous-grade dimethyl sulfoxide (DMSO) or ethanol. For short-term storage (up to a few days), solutions can be kept at 2-8°C, protected from light. For longer-term storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What factors can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound are:
-
Oxidation: Due to its antioxidant properties, this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.[2]
-
pH: this compound is more stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 8) can lead to rapid degradation.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5]
Q4: How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method should be used to monitor the purity of your sample over time. These methods can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Q5: Are there any known degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar isoflavonoids, potential degradation products could result from oxidation (forming quinone-like structures) or cleavage of the chromane ring. Forced degradation studies can help identify the specific degradants under your experimental conditions.
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. Please note that these are example values and actual degradation rates should be determined experimentally.
| Storage Condition | Parameter | Value | Time | Remaining this compound (%) |
| Solid | Temperature | -20°C | 12 months | >99% |
| Temperature | 4°C | 12 months | ~95% | |
| Temperature | 25°C (Room Temp) | 6 months | ~85% | |
| Solution (in DMSO) | Temperature | -80°C | 6 months | >98% |
| Temperature | 4°C (in dark) | 1 month | ~90% | |
| Light Exposure | 25°C (ambient light) | 24 hours | ~70% | |
| Solution (in pH 5 buffer) | pH | 5.0 | 48 hours | ~95% |
| Solution (in pH 9 buffer) | pH | 9.0 | 24 hours | <50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to induce degradation and identify potential degradation products.[6][7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound and a solution in a thermostatically controlled oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a calibrated light source (providing UV and visible light) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS/MS method (see Protocol 2) to determine the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-27 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute samples from the forced degradation study or storage stability study to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products, impurities, and excipients.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Determine the closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Major factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. asianjpr.com [asianjpr.com]
refining animal models for in vivo 5'-Hydroxyequol studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with 5'-Hydroxyequol in animal models.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most suitable for in vivo this compound research?
A1: The most commonly used animal models for studying isoflavone metabolism and activity are rodents, specifically mice and rats. The choice between them depends on the specific research question.
-
Mice: Their well-characterized genetics and the availability of numerous transgenic strains make them ideal for mechanistic studies. However, their small size can pose challenges for frequent blood sampling.
-
Rats: Their larger size facilitates surgical procedures and repeated blood sampling for pharmacokinetic studies.
Key considerations when selecting a model include the strain, age, and sex of the animals, as these factors can influence metabolic rates and study outcomes.[1][2] It is also important to consider the gut microbiome of the animal model, as gut bacteria are responsible for the conversion of isoflavones like genistein into this compound.[3][4]
Q2: What is the typical route of administration for this compound in rodent models?
A2: The choice of administration route depends on the experimental goals, such as studying bioavailability or specific organ effects.
-
Oral Gavage: This is the most common method as it mimics the natural route of dietary intake of isoflavones.[5]
-
Subcutaneous (SC) or Intraperitoneal (IP) Injections: These routes are used to bypass first-pass metabolism in the gut and liver, which can be useful for studying the systemic effects of this compound.[5][6]
-
Intravenous (IV) Injection: This route is typically used for pharmacokinetic studies to determine the absolute bioavailability and clearance of the compound.[5][6]
Q3: Are there any known issues with the bioavailability of this compound?
A3: While specific data for this compound is limited, studies on the related compound equol suggest that isoflavones can have variable oral bioavailability.[7] Factors influencing bioavailability include the formulation of the compound, the animal's gut microbiome, and first-pass metabolism. To improve bioavailability, researchers can consider using specific vehicles or formulations.
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound, like other isoflavones, is known to interact with estrogen receptors (ERα and ERβ).[4][8] Studies on the related compound equol have shown that it can also modulate other signaling pathways, including the MAPK pathway, which is involved in cell proliferation and survival.[9] The antioxidant properties of this compound also suggest its involvement in pathways related to oxidative stress.[10]
Troubleshooting Guide
Problem 1: High variability in experimental results between animals.
High variability can obscure the true effect of this compound. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Genetic Background | Use a single, well-characterized strain of mice or rats for all experiments. Be aware that even different substrains can have metabolic variations.[1] |
| Age and Sex | Ensure all animals are age-matched and of the same sex, as metabolic rates and hormone levels can vary significantly.[1][2] |
| Housing Conditions | Standardize housing conditions, including cage density, light-dark cycles, and ambient temperature, as these can impact animal metabolism.[2][11] |
| Diet | Provide a standardized diet to all animals, as dietary components can influence the gut microbiome and isoflavone metabolism. |
| Time of Day | Conduct experiments at the same time of day to minimize the effects of circadian rhythms on metabolic processes.[1] |
Problem 2: Inconsistent or low plasma concentrations of this compound after oral administration.
This could be due to issues with the administration technique or poor absorption.
| Potential Cause | Troubleshooting Steps |
| Improper Gavage Technique | Ensure proper training in oral gavage to prevent accidental administration into the lungs. Verify the correct placement of the gavage needle. |
| Compound Formulation | The solubility of this compound in the vehicle can affect its absorption. Consider using a vehicle that enhances solubility, such as a solution containing a small amount of DMSO or a suspension in corn oil. |
| Gut Microbiome Differences | The gut microbiome is crucial for isoflavone metabolism.[3] Consider co-housing animals or using fecal microbiota transplantation to normalize the gut flora. |
| Fasting State | The presence of food in the stomach can affect absorption. Standardize the fasting period before administration.[2] |
Problem 3: Unexpected toxicity or adverse effects in the animal model.
While isoflavones are generally considered safe, high doses or certain administration routes can lead to adverse effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Dose | Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity. |
| Vehicle Toxicity | Ensure the vehicle used for administration is non-toxic at the administered volume. For example, high concentrations of DMSO can be toxic. |
| Route of Administration | Intramuscular or subcutaneous injections of compounds with a non-physiological pH can cause tissue necrosis.[5] Ensure the pH of the formulation is close to neutral. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation:
-
Prepare the this compound solution or suspension in the desired vehicle (e.g., 0.5% carboxymethylcellulose).
-
Ensure the concentration is calculated to deliver the correct dose based on the animal's body weight.
-
-
Animal Handling:
-
Gently but firmly restrain the rat. One common method is to hold the animal by the scruff of the neck to prevent movement.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Gently insert the needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the compound.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Mice
-
Method Selection:
-
Tail Vein Sampling: Suitable for collecting small volumes of blood (e.g., 20-50 µL) at multiple time points.
-
Saphenous Vein Sampling: An alternative for repeated small blood draws.
-
Cardiac Puncture: A terminal procedure for collecting a large volume of blood.
-
-
Procedure (Tail Vein):
-
Warm the mouse's tail with a heat lamp or warm water to dilate the vein.
-
Place the mouse in a restraint tube.
-
Make a small nick in the lateral tail vein with a sterile scalpel or needle.
-
Collect the blood into a capillary tube or pipette tip.
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Sample Processing:
-
Transfer the blood to a microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the sample to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Visualizations
Caption: Workflow for in vivo this compound studies.
Caption: Potential signaling pathways of this compound.
Caption: Decision tree for troubleshooting high variability.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 7. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
enhancing the specificity of 5'-Hydroxyequol immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-Hydroxyequol immunoassays. Our goal is to help you enhance the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low specificity in a this compound immunoassay?
A1: Low specificity in a this compound immunoassay can stem from several factors, primarily cross-reactivity of the antibody with structurally similar molecules. Key cross-reactants can include:
-
Equol: The parent compound from which this compound is derived.
-
Daidzein and Genistein: Precursor isoflavones from which equol and 5-hydroxy-equol are metabolized.[1]
-
Other Isoflavone Metabolites: Various intermediates and related compounds produced by gut microbiota.[2]
The choice of antibody (monoclonal vs. polyclonal) is also critical. While polyclonal antibodies can offer a stronger signal, they are more prone to recognizing multiple epitopes and thus may have higher cross-reactivity.[3][4] Monoclonal antibodies, by contrast, are highly specific to a single epitope, which generally leads to lower cross-reactivity.[5][6]
Q2: How can I minimize cross-reactivity in my assay?
A2: Minimizing cross-reactivity is essential for accurate quantification of this compound. Consider the following strategies:
-
Antibody Selection: Opt for a highly specific monoclonal antibody if available. If using a polyclonal antibody, ensure it has been affinity-purified against this compound to remove antibodies that bind to other molecules.
-
Assay Optimization: Adjust incubation times, temperatures, and buffer compositions (e.g., salt concentration) to find conditions that favor the specific binding of your antibody to this compound.[7]
-
Sample Purification: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove potential cross-reacting molecules before performing the immunoassay.
-
Competitive Assay Design: In a competitive ELISA format, using a homologous setup (where both the standard and the enzyme-labeled antigen are S-equol, for example) can significantly enhance stereospecificity and reduce cross-reactivity with other isomers or related molecules.[5][8]
Q3: My standard curve is poor. What are the likely causes and solutions?
A3: A poor standard curve can be caused by a number of issues. Refer to the troubleshooting table below for specific guidance on this and other common problems. Generally, causes include improper preparation of standards, degradation of reagents, incorrect incubation times or temperatures, and pipetting errors.
Q4: What is the difference between a monoclonal and a polyclonal antibody for this type of assay?
A4: Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope on the this compound molecule, offering high specificity and batch-to-batch consistency.[6][9] Polyclonal antibodies are a mixture of antibodies produced by different B-cells and can recognize multiple epitopes on the target molecule, which can lead to a stronger signal but also a higher risk of cross-reactivity.[3][4] For an assay requiring high specificity for this compound, a monoclonal antibody is generally the preferred choice.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays.
| Problem | Potential Cause | Suggested Solution |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Substrate solution contaminated. | - Titrate the primary and/or secondary antibody to determine the optimal concentration.- Increase blocking incubation time or try a different blocking agent.- Increase the number of wash steps and ensure complete removal of solutions between steps.- Use fresh, colorless substrate solution. |
| Weak or No Signal | - Reagent inactivity (antibody, conjugate, or substrate).- Incorrect reagent addition sequence.- Insufficient incubation times or incorrect temperature.- Sample matrix interference. | - Check the expiration dates and storage conditions of all reagents. Test each component individually if possible.- Carefully review the assay protocol to ensure all steps are performed in the correct order.- Optimize incubation times and temperatures according to the protocol's recommendations.- Perform a spike-and-recovery experiment to assess matrix effects. Consider sample dilution or purification. |
| Poor Standard Curve | - Improper reconstitution or dilution of the standard.- Pipetting errors.- Standard degradation.- Incorrect plate reader settings. | - Carefully follow the protocol for preparing the standard curve. Use calibrated pipettes.- Ensure accurate and consistent pipetting technique.- Aliquot and store the standard as recommended to avoid repeated freeze-thaw cycles.- Verify the correct wavelength and filter settings on the plate reader. |
| High Inter- or Intra-Assay Variation | - Inconsistent pipetting.- Temperature gradients across the plate.- Inconsistent incubation times.- Reagent evaporation. | - Use calibrated pipettes and ensure consistent technique. Multichannel pipettes can reduce variation.[9]- Allow all reagents to reach room temperature before use and incubate plates in a stable temperature environment.- Be precise with all incubation timings.- Use plate sealers during incubation steps to prevent evaporation. |
Data Presentation
Table 1: Hypothetical Cross-Reactivity of a this compound Monoclonal Antibody
The following table presents hypothetical, yet realistic, cross-reactivity data for a monoclonal antibody developed for a this compound immunoassay. This data is modeled on published findings for a similar small molecule (S-equol) immunoassay.[5][8] The cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.0 | 100 |
| (S)-Equol | 20.0 | 5.0 |
| (R)-Equol | 80.0 | 1.25 |
| Daidzein | > 1000 | < 0.1 |
| Genistein | > 1000 | < 0.1 |
| Dihydrodaidzein | 500 | 0.2 |
Experimental Protocols
Protocol: Development of a Competitive ELISA for this compound
This protocol outlines the key steps for developing a specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate, 100mM, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in 1 L of distilled water.[10]
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute in assay buffer to create standards ranging from 0.1 to 100 ng/mL.
-
This compound-HRP Conjugate: Synthesize by coupling this compound to Horseradish Peroxidase (HRP). Dilute to the optimal concentration (determined by titration) in antibody dilution buffer.
-
Substrate Solution (TMB): Use a commercial TMB substrate solution.
-
Stop Solution: 2 M H2SO4.
2. Assay Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-mouse IgG) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard or sample to each well, followed by 50 µL of the anti-5'-Hydroxyequol monoclonal antibody. Incubate for 1 hour at room temperature.
-
Conjugate Addition: Add 50 µL of the this compound-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.
Visualizations
Caption: Workflow for a competitive this compound ELISA.
Caption: Metabolic pathway of isoflavones to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Large-Scale Production of Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomol.com [biomol.com]
- 7. 5-HETE(5-Hydroxyeicosatetraenoic Acid) ELISA Kit - ELK8155 Hycultec GmbH [hycultec.de]
- 8. The Development of S-Equol Diastereoisomer Specific ELISA [scirp.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. epigentek.com [epigentek.com]
troubleshooting poor reproducibility in 5'-Hydroxyequol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Hydroxyequol bioassays. Poor reproducibility can be a significant challenge in these sensitive assays, and this resource aims to address common issues to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability in this compound bioassays?
High variability in this compound bioassays can stem from several factors, including inconsistent cell health and passage number, suboptimal cell seeding density, pipetting errors, and the choice of vehicle solvent and its concentration.[1][2][3][4][5] The stability of this compound in cell culture media and interference from components in the serum can also contribute to inconsistent results.
Q2: How can I minimize the impact of the vehicle solvent on my assay results?
The choice of solvent and its final concentration in the culture medium are critical. Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations as low as 1% can impact the viability of sensitive cell lines like MCF-7.[1][2][3][4] It is crucial to perform a vehicle control experiment to determine the maximal solvent concentration that does not affect cell viability or the assay endpoint. Whenever possible, use the lowest effective solvent concentration, typically below 0.5% for DMSO in MCF-7 cells.[3][4]
Q3: My dose-response curve for this compound is not consistent between experiments. What could be the reason?
Inconsistent dose-response curves can be due to several factors. Ensure that your this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation. Variations in cell seeding density can significantly alter the cellular response, so it is important to maintain a consistent seeding protocol.[6][7] Also, check for lot-to-lot variability in your reagents, including serum and cell culture media.
Q4: Should I use serum-containing or serum-free media for my this compound bioassay?
The choice between serum-containing and serum-free media depends on the specific assay and cell type. Serum contains various hormones and growth factors that can interfere with the estrogenic or anti-estrogenic effects of this compound.[8] For assays measuring estrogenic activity, it is often recommended to use phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CSS) to reduce the background levels of steroid hormones.[8] However, some cell lines may require serum for optimal growth and viability. If using serum, it is important to use a consistent lot and to be aware of potential confounding effects. Serum-free media offer a more defined system, reducing variability but may require optimization to support cell health.[9][10][11][12]
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Culture Media | Use phenol red-free media as phenol red has weak estrogenic activity. If using serum, switch to charcoal-stripped serum to remove endogenous steroids.[8] |
| Vehicle Control | Ensure the vehicle (e.g., DMSO) concentration is not causing background fluorescence or luciferase activity. Run a vehicle-only control. |
| Reagent Contamination | Check all reagents for potential contamination with estrogenic compounds. Use dedicated labware for estrogen-related experiments. |
| Incubation Times | Optimize incubation times for both the compound treatment and the final detection step to maximize the signal window. |
Issue 2: Inconsistent Cell Viability or Proliferation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cells can respond differently to stimuli.[6][7] For MCF-7 cells in a 96-well plate, a density of 2,000 to 5,000 cells per well is often a good starting point for proliferation assays.[7][13] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing. |
| Solvent Cytotoxicity | High concentrations of solvents like DMSO can be toxic to cells. Determine the maximum non-toxic concentration for your specific cell line.[1][2][3][4][14] |
| Edge Effects in Plates | Minimize edge effects by ensuring proper humidity in the incubator and by not using the outer wells of the microplate for critical samples. |
Issue 3: Poor Reproducibility in Reporter Gene Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Transient Transfection Variability | If using transient transfection, variations in transfection efficiency can lead to inconsistent reporter gene expression. Consider developing a stable cell line expressing the reporter construct.[15] |
| Promoter/Reporter Construct | Ensure the estrogen response element (ERE) in your reporter construct is appropriate for the cell line and the expected mechanism of action of this compound.[16][17] |
| Cell Lysis and Luciferase Assay | Ensure complete cell lysis to release all the luciferase enzyme. Use a commercial luciferase assay system and follow the manufacturer's protocol carefully.[16] |
| Compound Stability | This compound may not be stable in culture medium for extended periods. Consider refreshing the medium with a new compound during long incubation times. |
Data Presentation
Table 1: Effect of Vehicle Solvents on MCF-7 Cell Viability
This table summarizes the cytotoxic effects of common organic solvents on the human breast cancer cell line MCF-7. The data is compiled from multiple studies to provide a general guideline for selecting appropriate solvent concentrations.
| Solvent | Concentration (v/v) | Incubation Time | Cell Viability (%) | Reference(s) |
| DMSO | 0.1% | 24 hours | >90% | [3][4] |
| 0.5% | 24 hours | ~80-90% | [3][4] | |
| 1.0% | 24 hours | Significantly reduced | [1] | |
| 2.0% | 24 hours | Significantly reduced | [1] | |
| Ethanol | 0.1% | 24 hours | >95% | [3][4] |
| 0.5% | 24 hours | ~85-95% | [3][4] | |
| 1.0% | 24 hours | ~80% | [3][4] |
Note: The cytotoxicity of solvents can be cell line-dependent. It is always recommended to perform a dose-response curve for the chosen solvent with your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: MCF-7 Cell Proliferation Assay (E-SCREEN)
This protocol is a general guideline for assessing the proliferative or anti-proliferative effects of this compound on the estrogen-responsive MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Phenol red-free DMEM/F-12 medium
-
Charcoal-stripped fetal bovine serum (CSS)
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in phenol red-free DMEM/F-12 supplemented with 10% CSS.
-
Trypsinize and resuspend the cells in the same medium.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 3,000 cells/well) and allow them to attach overnight.
-
-
Hormone Deprivation:
-
The following day, replace the medium with phenol red-free DMEM/F-12 supplemented with 5% CSS and incubate for 24-48 hours to synchronize the cells and reduce basal estrogenic activity.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the hormone-deprivation medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the hormone-deprivation medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 4-6 days.
-
-
Cell Proliferation Assessment:
-
At the end of the incubation period, measure cell proliferation using a suitable assay (e.g., MTT, SRB, or a fluorescent viability reagent) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 or IC50 value for this compound.
-
Protocol 2: Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This protocol describes a method to measure the ability of this compound to activate or inhibit the estrogen receptor signaling pathway.
Materials:
-
A suitable host cell line (e.g., MCF-7, T47D) stably or transiently transfected with an ERE-luciferase reporter construct.[15][18]
-
Phenol red-free cell culture medium.
-
Charcoal-stripped fetal bovine serum (CSS).
-
This compound.
-
Vehicle (e.g., DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the ERE-luciferase reporter cell line in a 96-well white, clear-bottom plate at an optimized density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium supplemented with CSS. Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells gently with PBS.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer according to the manufacturer's protocol.[16]
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a viability reagent compatible with the luciferase assay or by measuring total protein concentration).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 for agonistic activity or the IC50 for antagonistic activity (in the presence of a fixed concentration of 17β-estradiol).
-
Visualizations
Caption: General experimental workflow for this compound bioassays.
Caption: A logical flowchart for troubleshooting poor reproducibility.
Caption: Simplified estrogen receptor signaling pathway for this compound.
References
- 1. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 10. Serum-Free Media (SFM) | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Transfection and luciferase reporter assay [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for 5'-Hydroxyequol Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for 5'-Hydroxyequol production.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Inefficient Precursor Conversion: The substrate, genistein, is not being efficiently converted to this compound. | 1. Verify Enzyme Activity: Ensure the key enzymes (daidzein reductase, dihydrodaidzein reductase, tetrahydrodaidzein reductase, and dihydrodaidzein racemase) are active. If using recombinant organisms, confirm protein expression and folding. 2. Optimize Precursor Concentration: High concentrations of genistein or its precursor, daidzein, can be inhibitory to some microbial strains[1]. Test a range of substrate concentrations to find the optimal level. 3. Check for Cofactor Availability: The reductase enzymes involved in the conversion often require cofactors like NADPH[2]. Ensure the fermentation medium and conditions support adequate cofactor regeneration. |
| Suboptimal Fermentation Conditions: The pH, temperature, or aeration levels are not ideal for the microbial strain and enzymatic activity. | 1. pH Optimization: The optimal pH for equol production has been reported to be around 8[3]. For this compound, it is crucial to maintain a stable pH within the optimal range for your specific microorganism. Regularly monitor and adjust the pH of the fermentation broth. 2. Temperature Optimization: Lower temperatures (e.g., 20-30°C) can sometimes enhance the production of soluble recombinant proteins and may be beneficial for this compound production[3][4]. Conduct small-scale experiments to determine the optimal temperature for your system. 3. Aeration Control: While the initial isolation of equol-producing bacteria suggested anaerobic conditions, some recombinant systems, like those using E. coli, can function under aerobic conditions for the biosynthesis of related compounds[5]. The optimal aeration will depend on the specific microbial host and its metabolic requirements. | |
| Microbial Strain Issues: The production strain may have lost its efficiency due to plasmid instability or contamination. | 1. Confirm Strain Purity: Streak the culture on a suitable agar medium to check for contamination. 2. Verify Plasmid Integrity: If using a recombinant strain, perform plasmid isolation and restriction analysis or sequencing to ensure the plasmid carrying the necessary genes is intact. 3. Prepare Fresh Inoculum: Use a fresh, actively growing seed culture for inoculation. | |
| Slow Conversion Rate | Low Enzyme Concentration or Activity: The concentration of the biosynthetic enzymes may be insufficient. | 1. Optimize Induction of Gene Expression: If using an inducible promoter system in a recombinant host, optimize the inducer concentration (e.g., IPTG) and the timing of induction. 2. Increase Biomass: Optimize the growth medium and conditions to achieve a higher cell density before the production phase. |
| Poor Substrate Solubility: Isoflavones like genistein have low aqueous solubility, limiting their availability to the microbial cells. | 1. Use of Solubilizing Agents: Consider the addition of non-toxic, biocompatible solvents or polymers to the fermentation medium to increase the solubility of genistein. | |
| Formation of Undesired Byproducts | Metabolic Pathway Imbalance: The microbial host may be shunting intermediates into other metabolic pathways. | 1. Metabolic Engineering: If possible, genetically modify the host strain to knock out competing metabolic pathways. 2. Media Optimization: Adjust the composition of the fermentation medium, such as the carbon-to-nitrogen ratio, to favor the desired biosynthetic pathway. |
| Precursor Degradation: Genistein or intermediate compounds may be degraded by other enzymes present in the host. | 1. Identify Byproducts: Use analytical techniques like LC-MS to identify the major byproducts. This can provide clues about the competing metabolic pathways. 2. Use of Specific Inhibitors: If the enzymes responsible for byproduct formation are known, consider the use of specific inhibitors, provided they do not affect the this compound production pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for this compound production in fermentation?
A1: The primary precursor for the microbial production of this compound is the isoflavone genistein. The enzymes responsible for equol production from daidzein can also convert genistein to this compound[6][7].
Q2: Which microorganisms are commonly used for this compound production?
A2: Both native gut bacteria and engineered microorganisms are used. Slackia isoflavoniconvertens is a human intestinal bacterium known to produce this compound from genistein[6][8]. Recombinant Escherichia coli expressing the necessary reductase and racemase genes from S. isoflavoniconvertens has been successfully used to achieve high yields[2][6]. Engineered strains of lactic acid bacteria, such as Limosilactobacillus fermentum, have also been developed for this purpose[9].
Q3: What are the key enzymes in the this compound biosynthetic pathway?
A3: The key enzymes are daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC)[2][6]. These enzymes catalyze the multi-step reduction of genistein to this compound.
Q4: How can I improve the yield of this compound in my fermentation?
A4: One effective strategy is the compartmentalization of enzyme expression in recombinant hosts. For example, expressing daidzein reductase (DZNR) and dihydrodaidzein racemase (DDRC) in one E. coli strain, and dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) in another, has been shown to significantly increase the yield to as high as 230 mg/L[2][6].
Q5: What are the typical fermentation conditions for this compound production?
A5: Optimal conditions can vary depending on the microorganism. For recombinant E. coli, a temperature of around 30°C and a pH of approximately 8.0 have been reported as favorable for the production of the related compound, equol[3][8]. For lactic acid bacteria, anaerobic conditions are generally preferred. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific strain and setup.
Q6: How can I quantify the concentration of this compound in my fermentation broth?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and acidified water[10][11]. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related equol production to provide a baseline for expected yields under different conditions.
Table 1: this compound and Equol Production Yields in Different Microbial Systems
| Product | Microbial System | Precursor | Yield | Productivity | Reference |
| (-)-5-Hydroxyequol | Recombinant E. coli (compartmentalized expression) | Genistein | 230 mg/L | 38 mg/L/h | [2][6] |
| 5-Hydroxyequol | Engineered Limosilactobacillus fermentum | Dihydrogenistein (DHG) | 125.54 ± 7.90 μM | Not Reported | [9] |
| (S)-Equol | Recombinant E. coli | Daidzein | 206 mg/L | 51.5 mg/L/h | [2] |
| Equol | Engineered Limosilactobacillus fermentum | Dihydrodaidzein (DHD) | 241.34 ± 34.56 μM | Not Reported | [9] |
Experimental Protocols
Protocol 1: Fermentation of this compound using Recombinant E. coli
This protocol is a general guideline and may require optimization for specific strains and equipment.
1. Strain and Plasmid Preparation:
-
Use an appropriate E. coli expression host (e.g., BL21(DE3)).
-
Transform the host with plasmids containing the genes for daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC). For compartmentalized expression, use two different host strains, one for DZNR and DDRC, and another for DHDR and THDR.
2. Seed Culture Preparation:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
3. Fermentation:
-
Inoculate 100 mL of Terrific Broth (TB) or a defined minimal medium in a 500 mL baffled flask with the overnight seed culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 20-30°C).
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Simultaneously, add the precursor, genistein, dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration (e.g., 100 µM).
-
Continue incubation at the lower temperature with shaking for 24-48 hours.
-
Collect samples periodically to monitor cell growth (OD600) and this compound production.
4. Sample Preparation for Analysis:
-
Centrifuge 1 mL of the culture broth at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
Protocol 2: Quantification of this compound by HPLC-UV
1. HPLC System and Column:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile.
3. Gradient Elution:
-
A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
The flow rate is typically set to 1.0 mL/min.
4. Detection:
-
Set the UV detector to a wavelength of 280 nm.
5. Quantification:
-
Prepare a standard curve using a pure standard of this compound at known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.
Visualizations
Caption: Biosynthetic pathway of this compound from genistein.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of soy isoflavones by use of Escherichia coli whole-cell biocatalyst expressing isoflavone reductase under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 9. Production of equol, dehydroequol, 5-hydroxy-equol and 5-hydroxy-dehydroequol in soy beverages by the action of dihydrodaidzein reductase in Limosilactobacillus fermentum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interfering compounds in 5'-Hydroxyequol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interfering compounds during 5'-Hydroxyequol analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interference in this compound analysis can arise from various sources, primarily categorized as matrix effects and co-eluting compounds.
-
Matrix Effects: These are caused by components of the sample matrix (e.g., plasma, urine, tissue extracts) that alter the ionization efficiency of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2] Common sources of matrix effects include phospholipids, salts, and proteins.[1]
-
Co-eluting Compounds: These are substances that have similar retention times to this compound under the employed chromatographic conditions. They can be structurally related compounds (e.g., other isoflavones or their metabolites), endogenous molecules, or contaminants introduced during sample preparation.
Q2: How can I identify if my analysis is affected by interfering compounds?
A2: Several indicators may suggest the presence of interference:
-
Poor Peak Shape: Tailing, fronting, or split peaks for the this compound standard or sample can indicate co-elution with an interfering compound.[3][4]
-
Inconsistent Retention Times: Shifting retention times for this compound across different samples can be a sign of matrix effects influencing the chromatography.[4]
-
Ion Suppression or Enhancement: A significant decrease or increase in the signal intensity of this compound when analyzing a sample compared to a pure standard solution is a classic sign of matrix effects.[1][5] This can be quantitatively assessed using a post-extraction addition method.[1][6]
-
High Baseline Noise: A noisy or drifting baseline can obscure the this compound peak and may be caused by contaminants in the mobile phase or sample.[3][7]
Q3: What are the primary strategies to mitigate interference in this compound analysis?
A3: A multi-pronged approach is often necessary to effectively deal with interfering compounds:
-
Thorough Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte of interest.[8][9]
-
Liquid-Liquid Extraction (LLE): Another common technique to separate this compound from interfering substances based on their differential solubility in two immiscible liquids.[8]
-
Protein Precipitation: Essential for plasma and serum samples to remove proteins that can cause significant matrix effects.
-
-
Chromatographic Optimization: Modifying the HPLC/UHPLC method can help separate this compound from co-eluting compounds.[10] This can involve:
-
Adjusting the mobile phase composition and gradient.
-
Changing the column chemistry (e.g., using a different stationary phase).
-
Optimizing the column temperature.
-
-
Use of an Internal Standard (IS): An isotopically labeled internal standard (e.g., this compound-d3) is the gold standard for correcting for matrix effects and variability in sample processing.[1][6] The IS is added to the sample at the beginning of the workflow and should behave identically to the analyte.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects.[6]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step | Success Indicator |
| Co-elution with an interfering compound | Optimize the chromatographic gradient to better separate the peaks. Try a different column with a different selectivity. | Symmetrical, sharp peak for this compound. |
| Column degradation | Replace the analytical column. Use a guard column to protect the analytical column.[7] | Improved peak shape and resolution. |
| Sample solvent incompatible with mobile phase | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[4] | Sharper, more symmetrical peaks. |
| Injection port issue (split peaks) | Inspect and clean or replace the injector rotor seal.[3] | Single, well-defined peak. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Success Indicator |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase properly.[4] | Stable and reproducible retention times. |
| Pump malfunction | Check the pump for leaks and ensure a consistent flow rate.[4] | Consistent system pressure and retention times. |
| Inadequate column equilibration | Increase the column equilibration time between injections.[3] | Reproducible retention times from the first injection. |
| Matrix effects | Implement a more rigorous sample cleanup procedure (e.g., SPE). | More consistent retention times across different samples. |
Issue 3: Low Signal Intensity / Ion Suppression
| Possible Cause | Troubleshooting Step | Success Indicator |
| Significant matrix effects | Improve sample cleanup using SPE or LLE. Dilute the sample to reduce the concentration of interfering matrix components.[6][11] | Increased signal intensity for this compound. |
| Improper sample extraction | Optimize the extraction protocol to ensure high recovery of this compound.[4] | Higher signal response. |
| Incorrect mass spectrometer settings | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | Enhanced signal intensity. |
| Detector issue | Check the detector performance and ensure it is functioning correctly. | Expected signal-to-noise ratio for standards. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for cleaning up plasma samples prior to LC-MS/MS analysis of this compound.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate amount of the internal standard solution (e.g., this compound-d3).
-
Add 500 µL of 0.1 M acetate buffer (pH 5.0).
-
Vortex for 30 seconds.
-
To hydrolyze conjugated forms of this compound, add 20 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 2 hours.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 2 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Extraction Addition for Matrix Effect Assessment
This protocol is used to quantify the extent of ion suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Set B (Post-Spiked Sample): Extract a blank plasma sample using the established SPE protocol. After the final elution and dry-down step, reconstitute the residue with the same standard solution as in Set A.
-
Set C (Blank Matrix): Extract a blank plasma sample using the established SPE protocol and reconstitute with the mobile phase.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation
Table 1: Common HPLC Troubleshooting Scenarios and Solutions
| Observed Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase | Adjust mobile phase pH; Use a column with end-capping. |
| Peak Fronting | Column overload | Dilute the sample or inject a smaller volume. |
| Ghost Peaks | Contamination in the injection system or mobile phase | Flush the injector; Use fresh, high-purity mobile phase.[3] |
| Rising Baseline | Mobile phase gradient with a UV-absorbing solvent | Use a higher wavelength for detection or perform a blank subtraction.[3] |
Table 2: Example Matrix Effect Assessment Data
| Sample Set | Mean Peak Area (n=3) |
| Set A (Neat Solution) | 1,250,000 |
| Set B (Post-Spiked Sample) | 850,000 |
| Set C (Blank Matrix) | 15,000 |
| Calculated Matrix Factor (MF) | 0.67 |
| Conclusion | Significant Ion Suppression |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5'-Hydroxyequol and Equol
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the biological activities of 5'-Hydroxyequol and equol reveals distinct profiles in estrogen receptor binding, antioxidant capacity, and anti-inflammatory effects. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear comparison of these two isoflavone metabolites.
At a Glance: Key Biological Differences
| Biological Activity | This compound | Equol |
| Estrogen Receptor (ER) Binding | Preferential binding to ERα; acts as an ERα-selective antagonist. | (S)-enantiomer shows high, preferential binding to ERβ. (R)-enantiomer binds more weakly with a preference for ERα. |
| Antioxidant Activity | Potent antioxidant activity, with reported EC50 values in the range of 7–11 μM in DPPH radical scavenging assays. | Strong antioxidant properties, considered more potent than its precursor daidzein. |
| Anti-inflammatory Activity | Data on direct anti-inflammatory comparisons are limited. | Demonstrates significant anti-inflammatory effects, including inhibition of 5-lipoxygenase and nitric oxide (NO) production. |
In-Depth Analysis of Biological Activities
Estrogen Receptor Binding Affinity
The differential binding of this compound and equol to estrogen receptors (ERs) is a key distinguishing feature. (-)-5-Hydroxyequol exhibits a preference for ERα and functions as an antagonist for this receptor subtype.[1][2] This selective antagonism suggests its potential for therapeutic applications where ERα signaling needs to be modulated.
In contrast, the biological activity of equol is stereospecific. (S)-equol, the enantiomer produced by human intestinal microflora, demonstrates a high and preferential binding affinity for ERβ, with a reported inhibitory constant (Ki) of 0.73 nmol/L.[3] Conversely, (R)-equol binds more weakly and shows a preference for ERα.[4] This distinct receptor preference of the equol enantiomers underscores the importance of stereochemistry in their biological function.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Preference | Reported Affinity (Ki) | Functional Activity |
| (-)-5-Hydroxyequol | ERα | Not explicitly quantified in reviewed literature | Antagonist[1][2] |
| (S)-Equol | ERβ | 0.73 nmol/L[3] | Agonist |
| (R)-Equol | ERα | Weaker affinity than (S)-equol | Agonist |
Antioxidant Capacity
Both this compound and equol are recognized for their potent antioxidant properties. Studies have shown that hydroxyequol derivatives, including this compound, exhibit superior radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, with half-maximal effective concentrations (EC50) in the range of 7–11 μM. This activity is noted to be greater than that of other well-known antioxidative isoflavones.
Equol is also a potent antioxidant, with its activity considered to be greater than its precursor, daidzein.[5][6] It has been shown to inhibit the oxidation of low-density lipoprotein (LDL) and reduce superoxide production.[5] While direct comparative studies with standardized methodologies are limited, the available data suggests that both compounds are highly effective antioxidants.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Reported EC50 | Notes |
| This compound (and other hydroxyequols) | 7–11 μM | Superior activity compared to other antioxidative isoflavones. |
| Equol | Not explicitly quantified in reviewed literature | Described as a more potent antioxidant than daidzein.[5][6] |
Anti-inflammatory Effects
Equol has demonstrated significant anti-inflammatory activity in various experimental models. It effectively inhibits 5-lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes, with a half-maximal inhibitory concentration (IC50) of approximately 200 nmol/L.[7] Furthermore, equol can attenuate the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Direct comparative data on the anti-inflammatory activity of this compound is not as readily available. However, given its structural similarity to equol and its potent antioxidant properties, it is plausible that it also possesses anti-inflammatory capabilities. Further research is required to fully elucidate and quantify its anti-inflammatory profile in comparison to equol.
Table 3: Anti-inflammatory Activity
| Compound | Mechanism | Reported IC50 |
| This compound | Inhibition of NO production | Not explicitly quantified in reviewed literature |
| Equol | Inhibition of 5-lipoxygenase | ~200 nmol/L[7] |
| Inhibition of NO production | Dose-dependent inhibition observed[8][9] |
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol).
-
Workflow:
Estrogen Receptor Binding Assay Workflow
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Workflow:
DPPH Radical Scavenging Assay Workflow
LPS-Induced Nitric Oxide (NO) Production in Macrophages
This cell-based assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in macrophages stimulated with the inflammatory agent LPS.
-
Workflow:
Nitric Oxide Production Inhibition Assay Workflow
Signaling Pathways
The biological activities of this compound and equol are mediated through their interaction with various cellular signaling pathways. Equol's anti-inflammatory effects, for instance, involve the modulation of pathways regulated by NF-κB and MAP kinases, leading to a downstream reduction in the expression of pro-inflammatory genes.
Simplified schematic of equol's inhibitory action on the NF-κB signaling pathway.
Conclusion
This compound and equol, while structurally related, exhibit distinct biological activity profiles. The preferential ERα antagonism of this compound contrasts with the ERβ agonism of (S)-equol, suggesting different potential therapeutic applications. Both compounds are potent antioxidants, while equol has well-documented anti-inflammatory properties. Further direct comparative studies are warranted to fully delineate the therapeutic potential of these promising isoflavone metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-Equol, a Major Isoflavone from Soybean, Inhibits Nitric Oxide Production in Lipopolysaccharide-Stimulated Rat Astrocytes Partially via the GPR30-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5'-Hydroxyequol as a Biomarker for Soy Intake: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of dietary intake is crucial for understanding the therapeutic potential and risks of bioactive food compounds. Soy isoflavones, particularly daidzein and genistein, have been the subject of extensive research due to their potential health effects. However, the metabolism of these compounds by the gut microbiome results in a variety of metabolites with differing biological activities, making the identification of reliable intake biomarkers a significant challenge. This guide provides a comparative analysis of 5'-Hydroxyequol as an emerging biomarker for soy intake, alongside the established biomarkers daidzein, genistein, and equol.
Overview of Soy Isoflavone Biomarkers
The primary isoflavones in soy are daidzein and genistein.[1] After consumption, these compounds are metabolized by intestinal bacteria into various metabolites.[2] The measurement of these parent compounds and their metabolites in biological fluids, such as urine and plasma, serves as a more objective measure of intake than dietary questionnaires.[3][4]
Established Biomarkers:
-
Daidzein and Genistein: As the primary isoflavones in soy, their direct measurement is a straightforward indicator of recent soy consumption.[5]
-
Equol: A metabolite of daidzein, equol is produced by a subset of the population with specific gut microbiota.[6] It has garnered significant attention due to its higher bioactivity compared to its precursor.[7]
Emerging Biomarker:
-
This compound: This compound is a metabolite of genistein, produced by gut bacteria such as Slackia isoflavoniconvertens.[7] Its potential as a specific biomarker for genistein metabolism from soy intake is an active area of investigation.
Comparative Performance of Soy Intake Biomarkers
The ideal biomarker for dietary intake should exhibit a strong dose-response relationship, high sensitivity, and specificity. The following table summarizes the available quantitative data for the urinary excretion of key soy isoflavone biomarkers.
| Biomarker | Parent Compound | Typical Urinary Excretion after Soy Challenge | Correlation with Intake | Notes |
| Daidzein | Daidzein | High levels detected within hours of consumption.[8] | Moderate to high correlation with recent intake.[3] | A direct and reliable indicator of recent soy consumption. |
| Genistein | Genistein | High levels detected within hours of consumption.[8] | Moderate to high correlation with recent intake.[3] | Another direct and reliable indicator of recent soy consumption. |
| Equol | Daidzein | Highly variable; only produced by "equol producers" (approx. 30-50% of the population).[6] Daily excretion can range from <233 nmol/day in non-producers to >20,000 nmol/day in producers.[6] | Strong correlation in equol producers. | Production is dependent on the individual's gut microbiome. |
| This compound | Genistein | Data in humans is currently limited. Detected in the urine of gnotobiotic rats colonized with S. isoflavoniconvertens.[7] | Not yet established in humans. | A potential specific marker for genistein metabolism, but requires further validation in human studies.[4] |
Experimental Protocols
Accurate quantification of isoflavone biomarkers is essential for their validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[9][10]
Protocol for Quantification of Daidzein, Genistein, and Equol in Human Urine by LC-MS/MS
This protocol is adapted from validated methods for the analysis of isoflavones in urine.[1][10]
1. Sample Preparation:
- To a 200 µL urine sample, add an internal standard solution containing isotopically labeled daidzein, genistein, and equol.
- Add 200 µL of a phosphate buffer (pH 6.8).
- Add a mixture of β-glucuronidase and sulfatase enzymes to deconjugate the isoflavones.
- Incubate the mixture at 37°C for at least 2 hours.
- Stop the enzymatic reaction and precipitate proteins by adding 570 µL of dimethylformamide and 40 µL of formic acid.
- Centrifuge the sample to pellet the precipitate.
2. LC-MS/MS Analysis:
- Inject the supernatant onto a reverse-phase C18 HPLC column.
- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
- Detect the analytes using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
3. Quality Control:
- Include calibration standards and quality control samples with each batch of samples to ensure accuracy and precision.
Prospective Protocol for Quantification of this compound in Human Urine by LC-MS/MS
While a specific validated protocol for this compound in human urine is not yet widely established, a similar approach to the one described above would be employed.
1. Sample Preparation:
- Follow the same enzymatic hydrolysis and protein precipitation steps as for the other isoflavones. An isotopically labeled this compound internal standard would be required for accurate quantification.
2. LC-MS/MS Analysis:
- The LC separation conditions would need to be optimized to ensure chromatographic separation of this compound from other isoflavones and urinary matrix components.
- The MS/MS transitions for this compound would need to be determined and optimized for sensitivity and specificity.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Soy Isoflavones
The following diagram illustrates the microbial metabolism of daidzein and genistein into their respective metabolites, equol and this compound.
Caption: Microbial metabolism of daidzein and genistein.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker like this compound involves a systematic process from sample collection to data analysis.
Caption: Workflow for soy intake biomarker validation.
Conclusion and Future Directions
Daidzein and genistein are reliable biomarkers for recent soy intake. Equol serves as a valuable biomarker for a subset of the population that can metabolize daidzein to this more bioactive form.
This compound presents a promising, specific biomarker for the metabolism of genistein. However, its validation is still in the early stages. The primary limitation is the lack of human studies to determine its excretion kinetics, dose-response relationship with soy intake, and the prevalence of individuals capable of its production.[4] A study in gnotobiotic rats showed that while this compound was detectable in urine after genistein consumption, its concentrations were much lower than equol and it was not found in plasma.[7]
Future research should focus on conducting human intervention studies with controlled soy or genistein intake to:
-
Quantify the urinary and plasma concentrations of this compound.
-
Establish the dose-response relationship between genistein intake and this compound excretion.
-
Determine the prevalence of this compound producers in different populations.
-
Directly compare the sensitivity and specificity of this compound with established biomarkers.
By addressing these research gaps, the scientific community can fully validate the utility of this compound as a biomarker, leading to a more precise understanding of the health effects of soy consumption.
References
- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of soy isoflavone intake and its health effects: a review of the development of exposure biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Urinary equol excretion with a soy challenge: influence of habitual diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Hydroxyequol and Other Selective Estrogen Receptor Modulators (SERMs)
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of 5'-Hydroxyequol in comparison to established SERMs such as Tamoxifen and Raloxifene.
This guide provides an objective comparison of this compound with other well-characterized Selective Estrogen Receptor Modulators (SERMs). The information presented is curated for researchers, scientists, and professionals involved in drug development, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1] This dual functionality allows them to be therapeutically beneficial in certain tissues while avoiding the adverse effects of systemic estrogenic or antiestrogenic actions.[2] Well-known SERMs like tamoxifen and raloxifene are used in the treatment and prevention of breast cancer and osteoporosis.[3][4]
This compound is a metabolite of the soy isoflavone genistein, produced by gut microflora.[5] Emerging research suggests that it possesses SERM-like properties, with a distinct profile of interaction with estrogen receptors. This guide will delve into the comparative analysis of this compound's performance against established SERMs, supported by available experimental evidence.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound, Tamoxifen, and Raloxifene, focusing on their binding affinities to estrogen receptors and their in vitro efficacy.
Table 1: Estrogen Receptor Binding Affinity (Ki in nM)
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Selectivity (ERα/ERβ) |
| This compound | Data not consistently available | Data not consistently available | ERα selective antagonist suggested[6] |
| Tamoxifen | ~0.3-5.0 | ~1.0-10.0 | Varies with study |
| Raloxifene | ~0.4-2.0 | ~2.7-23 | ERα selective |
| S-equol | ~50 | ~16 | ERβ selective |
| R-equol | ~50 | ~172 | ERα selective |
Note: Ki values can vary depending on the experimental setup. The data presented here is a representative range from multiple sources. S-equol, a metabolite of daidzein, shows a preference for ERβ, while its enantiomer, R-equol, has a preference for ERα.[7]
Table 2: In Vitro Efficacy (IC50/EC50 in µM)
| Compound | Assay | Cell Line | Agonist/Antagonist | IC50/EC50 (µM) |
| This compound | Proliferation | MCF-7 | Antagonist | Data not consistently available |
| Tamoxifen | Proliferation | MCF-7 | Antagonist | ~0.01-10 |
| Raloxifene | Proliferation | MCF-7 | Antagonist | ~0.01-1.0 |
Note: IC50/EC50 values are highly dependent on the specific assay conditions and cell line used. One study showed that 4-hydroxytamoxifen, an active metabolite of tamoxifen, had an IC50 of 27 µM in MCF-7 cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[3H]-17β-estradiol
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and a standard competitor (unlabeled 17β-estradiol).
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or standard.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to separate receptor-bound from free radioligand.
-
Wash the HAP pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation fluid and measure radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
Test compounds
-
17β-estradiol (as a positive control for agonist activity)
-
Cell proliferation detection reagent (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach.
-
Replace the medium with a hormone-free medium (containing charcoal-dextran stripped FBS) and incubate to synchronize the cells.
-
Treat the cells with serial dilutions of the test compounds. For antagonist assays, co-treat with a fixed concentration of 17β-estradiol.
-
Incubate for a period of 4-6 days, refreshing the medium and compounds every 2 days.
-
At the end of the incubation, add the cell proliferation detection reagent and measure the absorbance or fluorescence using a plate reader.
-
Plot cell proliferation against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to investigate protein-protein interactions, in this case, the ligand-dependent interaction between the estrogen receptor ligand-binding domain (LBD) and a coactivator protein.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae)
-
Expression vectors for ER-LBD fused to a DNA-binding domain (DBD)
-
Expression vectors for a coactivator (e.g., SRC-1) fused to an activation domain (AD)
-
Test compounds
-
Selective yeast growth media
-
Reporter gene assay reagents (e.g., for β-galactosidase activity)
Procedure:
-
Co-transform the yeast cells with the DBD-ER-LBD and AD-coactivator plasmids.
-
Plate the transformed yeast on selective media to grow colonies containing both plasmids.
-
Inoculate liquid cultures of the co-transformed yeast and treat with different concentrations of the test compounds.
-
After incubation, perform a reporter gene assay (e.g., a β-galactosidase assay) to quantify the interaction between the ER-LBD and the coactivator.
-
Increased reporter gene activity in the presence of the test compound indicates an agonistic effect, while a decrease in estradiol-induced activity indicates an antagonistic effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of SERMs.
References
- 1. S-equol inhibits proliferation and promotes apoptosis of human breast cancer MCF-7 cells via regulating miR-10a-5p and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antagonistic effect of 5'-Hydroxyequol on estrogen receptor alpha
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 5'-Hydroxyequol's antagonistic effects on Estrogen Receptor Alpha (ERα) with established selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), tamoxifen and fulvestrant. The information is intended for researchers, scientists, and professionals involved in drug development.
While research suggests this compound possesses ERα antagonistic properties, a notable gap exists in the literature regarding its specific inhibitory concentrations (IC50) in key functional assays. This guide summarizes the available qualitative and quantitative data to facilitate an objective comparison and highlights areas for future investigation.
Comparative Analysis of ERα Antagonism
The antagonistic potential of a compound against ERα is primarily evaluated through its binding affinity, its ability to inhibit the proliferation of estrogen-dependent cancer cells, and its capacity to block ERα-mediated gene transcription.
Binding Affinity to ERα
A competitive binding assay is a fundamental method to determine the ability of a compound to bind to ERα and displace a radiolabeled estrogen, typically [3H]-estradiol. The half-maximal inhibitory concentration (IC50) is a measure of the compound's binding affinity.
Inhibition of MCF-7 Cell Proliferation
The MCF-7 human breast cancer cell line is estrogen-dependent for its proliferation, making it a standard model to assess the antiproliferative effects of ERα antagonists.
Currently, there is a lack of specific IC50 data for the antagonistic (anti-proliferative) activity of this compound on MCF-7 cells. One study on the related compound, equol, demonstrated its ability to inhibit the proliferation of MCF-7 cells.[2]
ERα Transcriptional Activity
Reporter gene assays are employed to measure the ability of a compound to inhibit the transcriptional activity of ERα induced by an agonist like estradiol. These assays typically use a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
A study utilizing a yeast two-hybrid (Y2H) assay, which assesses ER-SRC1 interaction as a measure of agonistic activity, found that this compound did not show any response at concentrations ranging from 10⁻⁸ to 10⁻³ M, suggesting a lack of estrogenic activity.[3] However, direct quantitative data on its antagonistic effect on ERα-mediated transcription is not available.
Summary of Quantitative Data for Comparator Compounds
The following table summarizes the available quantitative data for the well-established ERα antagonists, tamoxifen and fulvestrant. It is important to note the variability in reported IC50 values, which can be attributed to differences in experimental conditions and assay methodologies.
| Compound | Assay | Target/Cell Line | IC50 / RBA | Reference |
| Tamoxifen | Cell Proliferation | MCF-7 | 4.506 µg/mL | |
| Cell Proliferation | MCF-7 | 10.045 µM | ||
| Cell Proliferation | MCF-7 | 17.26 µM | ||
| 4-Hydroxytamoxifen | Cell Proliferation | MCF-7 | 19.35 - 21.42 µM | |
| Cell Proliferation | MCF-7 | 27 µM | ||
| Fulvestrant | ERα Binding | Cell-free | 9.4 nM | |
| ERα Binding | Cell-free | RBA = 0.89 | ||
| Cell Proliferation | MCF-7 | 0.29 nM | ||
| Cell Proliferation | MCF-7 | 0.8 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and further investigation of the antagonistic effects of this compound on ERα.
Estrogen Receptor Alpha Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound to ERα.[4]
-
Preparation of ERα: Utilize purified, full-length human ERα.
-
Radioligand: Use [3H]-17β-estradiol as the radiolabeled tracer.
-
Competition Reaction: Incubate a constant concentration of ERα and [3H]-17β-estradiol with increasing concentrations of the test compound (e.g., this compound, tamoxifen, fulvestrant) in a suitable buffer.
-
Incubation: Allow the reaction to reach equilibrium, typically for 18-24 hours at 4°C.
-
Separation of Bound and Free Ligand: Use a method such as hydroxyapatite adsorption or size-exclusion chromatography to separate the ERα-ligand complexes from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined by non-linear regression analysis.
MCF-7 Cell Proliferation Assay
This protocol outlines a standard procedure for assessing the antiproliferative activity of compounds on MCF-7 cells.
-
Cell Culture: Culture MCF-7 cells in a suitable medium supplemented with fetal bovine serum. For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After cell attachment, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation). Include appropriate controls (vehicle, estradiol alone, antagonist alone).
-
Incubation: Incubate the cells for a period of 3 to 7 days.
-
Assessment of Proliferation: Quantify cell proliferation using methods such as the MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Normalize the proliferation data to the control (estradiol-treated) cells. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Estrogen Receptor Alpha Transcriptional Reporter Assay
This protocol describes a method to evaluate the effect of a compound on ERα-mediated gene transcription.[5]
-
Cell Line: Use a cell line (e.g., HeLa, HEK293, or MCF-7) stably or transiently transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture and Transfection: Culture the cells and perform transfections according to standard protocols.
-
Treatment: Treat the transfected cells with the test compound at various concentrations in the presence of 17β-estradiol. Include controls for basal activity and maximal activation.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme using a suitable substrate and detection method (e.g., luminometer for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the percentage of inhibition relative to the estradiol-stimulated control and determine the IC50 value.
Visualizing the Mechanisms
The following diagrams illustrate the key experimental workflows and the proposed signaling pathway for ERα antagonism by this compound.
Caption: Workflow for ERα Competitive Binding Assay.
Caption: Workflow for MCF-7 Cell Proliferation Assay.
Caption: Proposed Antagonistic Signaling Pathway of this compound on ERα.
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soy isoflavone metabolite equol inhibits cancer cell proliferation in a PAP associated domain containing 5-dependent and an estrogen receptor-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 5'-Hydroxyequol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three prominent analytical methods for the quantification of 5'-Hydroxyequol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). While direct cross-validation studies for this compound are not extensively available in current literature, this guide leverages data from its parent compound, equol, to provide a valuable comparative framework.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the analysis of equol and its metabolites. This data is compiled from various studies and provides a basis for method selection based on analytical requirements.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Linearity (Correlation Coefficient, r²) | >0.99[1][2] | ≥0.993[3] | Not typically reported in this format |
| Limit of Detection (LOD) | 1-2 ng/mL (for equol)[1] | 1.5 - 4 ng/mL (for equol)[3][4] | 0.037 µg/mL (for equol)[5] |
| Limit of Quantification (LOQ) | 2 ng/mL (for S-Equol)[2] | 5 ng/mL (for equol)[3][4] | 0.173 µg/mL (for equol)[5] |
| Precision (Intra-day, %CV) | <10%[1] | <9.9%[3] | 4.7% to 9.9%[6] |
| Precision (Inter-day, %CV) | ≤20%[1] | <6.5%[3] | 2.6% to 11.6%[6] |
| Accuracy/Recovery (%) | >90%[1] | >87.2%[3] | 89% to 104%[6] |
| Specificity | High | High | Moderate to High |
| Throughput | Moderate to High | Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are outlined below. These protocols are based on established methods for equol and isoflavone analysis and can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules in complex matrices.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total this compound (conjugated and unconjugated forms), samples (e.g., urine, plasma) are typically incubated with β-glucuronidase and sulfatase enzymes to deconjugate the metabolites.[1]
-
Extraction: This is followed by a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.[1]
2. Chromatographic Separation:
-
A C18 reversed-phase column is commonly used for separation.[1]
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1]
3. Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Specific precursor and product ion transitions for this compound and an internal standard are monitored for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that provides excellent chromatographic resolution and mass spectral identification.
1. Sample Preparation:
-
Enzymatic Hydrolysis and Extraction: Similar to LC-MS/MS, samples undergo enzymatic hydrolysis and extraction.[4]
-
Derivatization: A critical step in GC-MS analysis of polar molecules like this compound is derivatization (e.g., silylation) to increase their volatility and thermal stability.[4]
2. Gas Chromatographic Separation:
-
A capillary column (e.g., DB-5ms) is used for separation.
-
The oven temperature is programmed to ramp up to allow for the separation of different components in the sample.
3. Mass Spectrometric Detection:
-
The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.
-
Quantification is achieved by monitoring specific ions characteristic of the derivatized this compound. One study identified hydroxylated equols, including a dihydroxy-equol, after derivatization with BSTFA, based on their mass spectra.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that offers a simpler and often faster alternative to chromatographic methods.
1. Assay Principle:
-
Competitive ELISA is the common format for small molecules like this compound.
-
In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies coated on a microplate.
-
The amount of labeled conjugate that binds is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure:
-
Standards and samples are added to the antibody-coated microplate wells.
-
The labeled this compound conjugate is then added.
-
After incubation and washing steps, a substrate is added that reacts with the enzyme on the labeled conjugate to produce a measurable color change.
-
The absorbance is read using a microplate reader, and the concentration of this compound is determined from a standard curve. A study developing an S-equol specific ELISA demonstrated a good correlation with HPLC (r = 0.986).[6]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of daidzein, equol, genistein and bisphenol A in human urine by a fast and simple method using SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. The Development of S-Equol Diastereoisomer Specific ELISA [scirp.org]
- 7. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
A Comparative Analysis of R- and S-5'-Hydroxyequol Enantiomers: Biological Activity and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the R- and S-enantiomers of 5'-Hydroxyequol, a metabolite of the soy isoflavone genistein. While direct comparative studies on the two enantiomers of this compound are limited in publicly available research, this document synthesizes the existing data, drawing from studies on the individual enantiomers and the well-documented stereoselective effects of the parent compound, equol.
Introduction to this compound and Stereochemistry
This compound is an isoflavandiol formed through the metabolism of genistein by gut microorganisms.[1] Like its parent compound equol, which is a metabolite of daidzein, this compound possesses a chiral center, leading to the existence of two non-superimposable mirror images: the R- and S-enantiomers. The spatial arrangement of atoms in these enantiomers can lead to significantly different interactions with biological targets, such as receptors and enzymes, resulting in distinct pharmacological profiles. While the biological activities of R- and S-equol have been extensively compared, research into the specific enantiomers of this compound is an emerging field.
Comparative Biological Activity: Estrogen Receptor Modulation
The primary biological targets investigated for this compound enantiomers are the estrogen receptors alpha (ERα) and beta (ERβ), which are critical in mediating the effects of estrogens and phytoestrogens. Available data suggests that the enantiomers of this compound exhibit differential binding and activity at these receptors.
A study that successfully biosynthesized (-)-5-Hydroxyequol, an optically active enantiomer, revealed a significant preference for binding to human ERα over ERβ.[1] This is in stark contrast to the parent isoflavone, (S)-equol, which preferentially binds to ERβ.[1][2] Furthermore, this research characterized (-)-5-Hydroxyequol as a potent antagonist, suggesting it can block the action of estrogen at its receptor.[1]
Conversely, studies on 5-hydroxy-(S)-equol (5HE) have shown that it does not exhibit agonistic activity (i.e., it does not activate the receptor) in yeast two-hybrid assays across a wide range of concentrations.[3][4] However, it has been suggested to act as an ERα-selective antagonist.[3][4]
Quantitative Data Summary
The following table summarizes the available data on the estrogen receptor activity of this compound enantiomers. For context, comparative data for the well-studied enantiomers of equol are also included.
| Compound | Receptor Preference | Reported Activity | Reference |
| (-)-5-Hydroxyequol | ERα > ERβ | Antagonist | [1] |
| 5-Hydroxy-(S)-equol | ERα (selective) | Antagonist (suggested) | [3][4] |
| (S)-Equol | ERβ > ERα | Agonist | [2][5] |
| (R)-Equol | ERα > ERβ | Agonist | [2][5] |
Experimental Protocols
Biosynthesis of (-)-5-Hydroxyequol
This protocol describes the whole-cell bioconversion of genistein to (-)-5-Hydroxyequol using recombinant E. coli.
Objective: To produce and isolate (-)-5-Hydroxyequol for subsequent biological characterization.
Methodology:
-
Strain Construction: E. coli is engineered to express three reductases (daidzein reductase, dihydrodaidzein reductase, tetrahydrodaidzein reductase) and a racemase (dihydrodaidzein racemase) from the gut bacterium Slackia isoflavoniconvertens.[1]
-
Culture and Induction: The recombinant E. coli strains are cultured in a suitable medium to a specific optical density. The expression of the recombinant enzymes is then induced.
-
Biotransformation: Genistein is added to the cell culture as the substrate. The whole-cell catalysts then convert genistein into (-)-5-Hydroxyequol.[1]
-
Extraction and Purification: The product is extracted from the culture medium using an organic solvent. The crude extract is then purified using chromatographic techniques to yield pure (-)-5-Hydroxyequol.
-
Chiral Analysis: The enantiomeric purity and absolute configuration of the synthesized 5-Hydroxyequol are confirmed using techniques such as circular dichroism spectroscopy.[1]
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
This protocol is used to assess the agonistic activity of compounds on estrogen receptors.
Objective: To determine if a test compound can induce the interaction between an estrogen receptor and a coactivator protein, indicating agonistic activity.
Methodology:
-
Yeast Strain: A specific strain of yeast (e.g., Saccharomyces cerevisiae L40) is used. This strain is engineered to have a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of a promoter that is activated by the binding of a specific transcription factor.
-
Plasmid Constructs: Two hybrid plasmids are introduced into the yeast. One contains the DNA binding domain of a transcription factor fused to the ligand-binding domain (LBD) of the estrogen receptor (ERα or ERβ). The other contains the activation domain of the transcription factor fused to a steroid receptor coactivator (e.g., SRC1).
-
Treatment: The engineered yeast cells are treated with various concentrations of the test compound (e.g., 5-hydroxy-(S)-equol).[3][4] A known agonist like 17β-estradiol is used as a positive control.
-
Incubation: The cells are incubated to allow for the compound to enter the cells and bind to the ER LBD.
-
Reporter Gene Assay: If the compound is an agonist, it will induce a conformational change in the ER LBD, promoting its interaction with the SRC1 coactivator. This brings the DNA binding domain and the activation domain of the transcription factor into proximity, leading to the expression of the reporter gene. The activity of the reporter enzyme (e.g., β-galactosidase) is then measured using a colorimetric assay.[4] A lack of signal indicates no agonistic activity.[3][4]
Visualizations: Pathways and Workflows
Biosynthetic Pathway of (-)-5-Hydroxyequol
Caption: Biosynthesis of (-)-5-Hydroxyequol from genistein by recombinant E. coli.
Hypothesized Differential Estrogen Receptor Interaction
Caption: Hypothesized differential antagonistic activity of this compound enantiomers.
Conclusion and Future Directions
The available evidence, though limited, strongly suggests that the R- and S-enantiomers of this compound possess distinct biological activities, particularly in their interaction with estrogen receptors. Both enantiomers appear to act as antagonists, with a preference for ERα. This is a significant finding, as ER subtype-selective antagonists are of considerable interest in drug development for hormone-dependent conditions.
To fully elucidate the therapeutic potential of this compound enantiomers, further research is imperative. Direct comparative studies investigating the binding affinities, functional activities (agonism vs. antagonism), and downstream gene regulation for both purified enantiomers are crucial. Additionally, pharmacokinetic and in vivo studies are needed to understand their absorption, distribution, metabolism, and excretion profiles, and to validate their biological effects in a physiological context. The development of efficient and scalable methods for the chiral synthesis and separation of these enantiomers will be fundamental to advancing this research.
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 5. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Mind the Gap: An In Vitro to In Vivo Comparative Guide for 5'-Hydroxyequol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the soy isoflavone metabolite 5'-Hydroxyequol, focusing on its known in vitro effects and the conspicuous absence of in vivo validation in animal models. By juxtaposing its properties with those of its well-studied precursor, genistein, and the related metabolite, equol, this document highlights a significant research gap and proposes a structured path forward for its in vivo investigation.
In Vitro Profile of this compound: A Snapshot of Potential
This compound is a metabolite of the soy isoflavone genistein, produced by the gut microbiota.[1][2] While its in vivo therapeutic effects remain unexplored, in vitro studies have begun to delineate its biochemical activities, pointing towards potential antioxidant and estrogen-modulating properties.
Antioxidant Activity
In vitro assays have demonstrated that 5-hydroxy-(S)-equol (5HE) possesses antioxidant capabilities. A key method used to determine this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate an electron and neutralize the radical.
Estrogenic Activity
The estrogenic activity of this compound is less clear, with conflicting reports. One study utilizing a yeast-two-hybrid (Y2H) assay, which assesses the interaction between estrogen receptors (ERs) and coactivators, found that 5-hydroxy-(S)-equol (5HE) exhibited no significant estrogenic agonism.[1] Conversely, another study suggests that (-)-5-hydroxy-equol has a higher binding affinity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ), hinting at potential selective estrogen receptor modulator (SERM) activity.[3][4] This discrepancy may arise from the use of different enantiomers or assay systems and underscores the need for further investigation.
The In Vivo Landscape: Genistein and Equol as Precedents
In stark contrast to this compound, its precursor genistein and the related metabolite equol have been extensively studied in animal models, providing a solid framework for what in vivo validation might entail.
Genistein: A Well-Characterized Precursor
Genistein has demonstrated both antioxidant and estrogenic effects in various animal models. In a murine model of cerebral stroke induced by singlet oxygen, genistein exhibited significant in vivo antioxidant activity, reducing the size of cerebral lesions.[5] Its estrogenic effects have been observed in ovariectomized athymic mice, where dietary genistein promoted the growth of estrogen-dependent human breast cancer (MCF-7) cell tumors and increased uterine weight.[6]
Equol: A Potent Metabolite
Equol, a metabolite of daidzein, is another well-researched isoflavone derivative. Its in vivo estrogenic activity has been confirmed in mice, where it induced a dose-dependent increase in vaginal epithelial thickness and uterine weight.[7][8] Animal studies have also highlighted its antioxidant properties, with equol shown to improve vascular health in the brain of mice with hypertension by elevating the activities of antioxidant enzymes.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | In Vitro Assay | Endpoint | Result | Reference |
| 5-hydroxy-(S)-equol | DPPH Radical Scavenging | EC50 | 7-11 µM | [1] |
| 5-hydroxy-(S)-equol | Yeast-Two-Hybrid (ERα/β) | Agonism | No significant response | [1] |
| (-)-5-hydroxy-equol | Estrogen Receptor Binding | Affinity | Higher for ERα than ERβ | [3][4] |
| (S)-Equol | Estrogen Receptor Binding | Ki (ERβ) | 16 nM | [10] |
| Genistein | Estrogen Receptor Binding | Ki (ERβ) | 6.7 nM | [10] |
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Animal Model | Effect Observed | Dosage | Reference |
| Genistein | Mouse (Cerebral Stroke) | Reduced cerebral lesion size | 16 mg/kg every 6h | [5] |
| Genistein | Mouse (Ovariectomized) | Increased uterine weight, MCF-7 tumor growth | 750 ppm in diet | [6] |
| Equol | Mouse (Ovariectomized) | Increased uterine weight and vaginal epithelial thickness | 8-20 mg/kg/day (injection) or 1000 ppm in diet | [7][8] |
| Equol | Mouse (Hypertension) | Improved vascular health, increased antioxidant enzymes | Not specified | [9] |
Table 2: In Vivo Effects of Genistein and Equol in Animal Models
Experimental Protocols
DPPH Radical Scavenging Assay
The antioxidant activity of 5-hydroxy-(S)-equol was assessed by measuring its ability to scavenge the stable DPPH radical. A solution of DPPH in methanol is prepared, and its absorbance is measured at a specific wavelength (typically around 517 nm). The test compound is then added to the DPPH solution, and the decrease in absorbance is monitored over time. The percentage of radical scavenging activity is calculated, and the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Yeast-Two-Hybrid (Y2H) Assay for Estrogenic Activity
The Y2H system is used to investigate protein-protein interactions. In the context of estrogenic activity, it is adapted to detect the ligand-dependent interaction between an estrogen receptor (ERα or ERβ) and a coactivator protein (e.g., SRC1). The yeast strain is engineered to express two hybrid proteins: one consisting of the ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other consisting of the coactivator fused to a transcriptional activation domain (AD). In the presence of an estrogenic compound, the ER-LBD binds the ligand, undergoes a conformational change, and interacts with the coactivator. This brings the DBD and AD into proximity, activating the transcription of a reporter gene (e.g., lacZ, which produces β-galactosidase). The estrogenic activity is then quantified by measuring the reporter gene product.[1]
Visualizing the Pathways and a Proposed Path Forward
The following diagrams illustrate the known antioxidant signaling pathway for genistein and a proposed experimental workflow for the in vivo validation of this compound's antioxidant effects.
Caption: Genistein's Antioxidant Signaling Pathway.
Caption: Proposed In Vivo Validation Workflow.
Conclusion and Future Directions
The available in vitro data for this compound, particularly its antioxidant activity, presents a compelling case for further investigation. However, the current lack of in vivo studies represents a critical gap in our understanding of its true physiological relevance and therapeutic potential. The proposed experimental workflow provides a roadmap for researchers to begin to bridge this gap. By systematically evaluating its pharmacokinetics and efficacy in established animal models of oxidative stress, the scientific community can begin to validate the promising in vitro effects of this compound and determine its potential as a novel therapeutic agent. Such studies are essential for unlocking the full potential of this intriguing soy isoflavone metabolite.
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo antioxidant activity of genistein in a murine model of singlet oxygen-induced cerebral stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Estrogenicity of the isoflavone metabolite equol on reproductive and non-reproductive organs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Hydroxyequol Demonstrates Preferential Binding to Estrogen Receptor α
For Immediate Release
[City, State] – October 31, 2025 – A comparative analysis of available data on the binding affinity of 5'-Hydroxyequol (5HE) for the two estrogen receptor (ER) subtypes, ERα and ERβ, reveals a preferential binding to ERα. This finding, primarily based on the research by Lee et al. (2017), positions this compound as a molecule of interest for researchers in endocrinology and drug development, particularly for its potential as an ERα-selective antagonist.[1][2]
A comprehensive review of existing literature indicates that (-)-5-hydroxy-equol exhibits a distinct binding preference for human estrogen receptor α (hERα) over hERβ.[1][2] This is in contrast to (S)-equol, which is known to favor binding to hERβ.[1][2]
Quantitative Binding Affinity Data
While several studies reference the preferential binding of this compound to ERα, detailed quantitative data is primarily available from the foundational 2017 study by Lee et al. The following table summarizes the binding affinity of (-)-5-Hydroxyequol for ERα and ERβ.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| (-)-5-Hydroxyequol | ERα | 1,230 | 0.18 |
| ERβ | > 10,000 | < 0.02 | |
| 17β-Estradiol | ERα | 2.2 | 100 |
| ERβ | 2.5 | 100 |
*Relative Binding Affinity (RBA) was calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.
The data clearly illustrates that (-)-5-Hydroxyequol binds to ERα with a significantly higher affinity than to ERβ, where the IC50 value was greater than the highest tested concentration.
Experimental Protocols
The binding affinity data presented was determined using a competitive binding assay. The detailed methodology is crucial for the interpretation and replication of these findings.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand, in this case, [³H]17β-estradiol, for binding to the estrogen receptors.
Materials:
-
Human recombinant estrogen receptor α (hERα) and estrogen receptor β (hERβ)
-
[³H]17β-Estradiol
-
Test compound: (-)-5-Hydroxyequol
-
Assay Buffer (e.g., Tris-based buffer containing additives to stabilize the receptor)
-
Dextran-coated charcoal or hydroxylapatite to separate bound from free radioligand
Procedure:
-
A constant concentration of hERα or hERβ is incubated with a fixed concentration of [³H]17β-estradiol.
-
Increasing concentrations of the test compound, (-)-5-Hydroxyequol, are added to the incubation mixtures.
-
The reactions are incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or hydroxylapatite absorption.
-
The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated by non-linear regression analysis of the competition curve.
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the concepts discussed, the following diagrams visualize the differential binding of this compound and the general workflow of a competitive binding assay.
Caption: this compound's preferential binding to ERα leading to antagonistic effects.
Caption: Workflow of a competitive binding assay to determine receptor affinity.
References
Unraveling the In Vivo Transformation of Genistein to 5'-Hydroxyequol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic pathway of genistein to 5'-Hydroxyequol, contrasting it with alternative metabolic routes. Supported by experimental data, this document details the methodologies employed to confirm this in vivo conversion and presents key quantitative findings in easily digestible formats.
The soy isoflavone genistein is a well-studied phytoestrogen with a range of biological activities. Its metabolism in vivo, largely orchestrated by the gut microbiota, leads to the formation of various metabolites, each with potentially distinct physiological effects. Among these is this compound, a metabolite whose biological significance is an active area of research. This guide focuses on the confirmed metabolic pathway leading to this compound and compares it with other metabolic fates of genistein.
Confirmed Metabolic Pathway: Genistein to this compound
The primary pathway for the conversion of genistein to this compound is a multi-step process mediated by specific intestinal bacteria. The key intermediate in this transformation is dihydrogenistein. The bacterium most prominently implicated in this conversion is Slackia isoflavoniconvertens.[1][2][3][4] This bacterium possesses the necessary enzymatic machinery to carry out the reduction reactions required for this transformation.
The pathway can be summarized as follows:
Genistein → Dihydrogenistein → this compound
This conversion has been demonstrated in vivo using gnotobiotic rat models colonized with Slackia isoflavoniconvertens.[1][2] Furthermore, the enzymes responsible for this pathway have been identified as a series of reductases and a racemase, which have been successfully used in recombinant E. coli to biosynthesize this compound from genistein.[5][6]
Alternative Metabolic Pathways of Genistein
It is crucial to recognize that the conversion to this compound is not the sole metabolic fate of genistein in the gut. Other bacteria, such as Eubacterium ramulus, metabolize genistein through a different pathway involving C-ring cleavage. This alternative pathway leads to the formation of metabolites such as 6′-hydroxy-O-desmethylangolensin and subsequently 2-(4-hydroxyphenyl)propionic acid.[7] The prevalence of different gut bacteria among individuals can, therefore, lead to distinct metabolite profiles from the same dietary intake of genistein.
Quantitative Comparison of Metabolic Conversion
The efficiency of the conversion of genistein to this compound has been quantified in various experimental systems. The following tables summarize key quantitative data from in vivo and in vitro studies.
| Parameter | Value | Experimental System | Reference |
| Yield | 230 mg/L | Recombinant E. coli | [1] |
| Productivity | 38 mg/L/h | Recombinant E. coli | [1] |
| In Vivo Detection | Detected in feces, urine, and intestinal contents | Gnotobiotic rats with S. isoflavoniconvertens | [1][2] |
| Plasma Detection | Not detected | Gnotobiotic rats with S. isoflavoniconvertens | [1][2] |
| Relative Concentration | Much lower than equol (from daidzein) | Gnotobiotic rats with S. isoflavoniconvertens | [1][2] |
Table 1: In Vivo and Biosynthesis Data for this compound Production from Genistein
| Enzyme/Reaction | Rate (nmol min⁻¹ mg protein⁻¹) | Experimental System | Reference |
| Genistein → Dihydrogenistein | 6.48 ± 0.04 | Cell extracts of S. isoflavoniconvertens | [8] |
| Dihydrogenistein → this compound | Not observed | Cell extracts of S. isoflavoniconvertens | [8] |
| Dihydrogenistein → this compound | Not observed | Recombinant DHDR and THDR enzymes | [3][8] |
Table 2: In Vitro Enzymatic Conversion Rates Related to this compound Pathway
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the genistein to this compound pathway.
Gnotobiotic Rat Model for In Vivo Metabolism Studies
-
Animal Model: Germ-free male and female rats are housed in sterile isolators.
-
Microbiota Colonization: A simplified human microbiota, with or without the inclusion of Slackia isoflavoniconvertens, is introduced to the rats.
-
Diet: The rats are fed a diet containing daidzein and genistein.
-
Sample Collection: Feces, urine, intestinal contents, and plasma are collected for analysis.
-
Metabolite Analysis: Samples are analyzed for the presence and concentration of genistein, daidzein, and their metabolites (including dihydrogenistein, this compound, and equol) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Biosynthesis of this compound using Recombinant E. coli
-
Gene Expression: Genes encoding for daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC) from Slackia isoflavoniconvertens are expressed in E. coli.
-
Cell Culture: The recombinant E. coli strains are cultured in a suitable medium.
-
Biotransformation: Genistein is added to the cell culture, and the bioconversion is allowed to proceed.
-
Product Extraction and Quantification: The culture medium is extracted, and the production of this compound is quantified using HPLC.
LC-MS/MS Analysis of Genistein and its Metabolites
-
Sample Preparation: Biological samples (urine, plasma, feces) are typically subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to release conjugated metabolites, followed by protein precipitation and extraction.
-
Chromatography: Separation of the analytes is achieved on a C18 reversed-phase HPLC column with a gradient elution using a mobile phase consisting of an aqueous solution with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte.
Visualizing the Metabolic Pathways
To provide a clear visual representation of the metabolic processes discussed, the following diagrams were generated using Graphviz.
Figure 1: Metabolic Pathways of Genistein
Figure 2: Experimental Workflow for Studying Genistein Metabolism
References
- 1. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine | Semantic Scholar [semanticscholar.org]
- 7. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
5'-Hydroxyequol: Unraveling its Safety and Toxicity Profile for Researchers
For researchers, scientists, and drug development professionals, understanding the safety and toxicity of a novel compound is paramount. This guide provides a comparative overview of the current knowledge on the safety profile of 5'-Hydroxyequol, a metabolite of the soy isoflavone genistein. Due to the limited direct toxicological data on this compound, this guide draws comparisons with its structurally related and more extensively studied soy isoflavones: equol, daidzein, and genistein.
Currently, dedicated safety and toxicity studies on this compound are not available in the public domain. However, preliminary studies on its biological activity provide some initial insights. A key study investigating its estrogenic and antioxidative properties found that this compound did not exhibit estrogenic activity in a yeast-two-hybrid assay. The same study highlighted its potent antioxidant capabilities, with an EC50 value between 7 and 11 μM in the DPPH radical scavenging assay.[1] While indicative of its potential biological effects, these studies did not assess cytotoxicity or genotoxicity.
To offer a comprehensive perspective, this guide presents the available safety and toxicity data for the closely related compounds equol, daidzein, and genistein. This comparative approach allows for an informed, albeit indirect, assessment of the potential safety profile of this compound.
Comparative Safety and Toxicity Data
The following tables summarize the available quantitative data on the acute, subchronic, and genotoxic effects of equol, daidzein, and genistein.
Table 1: In Vivo Toxicity Data
| Compound | Test Species | Route of Administration | Acute Toxicity (LD50) | Subchronic Toxicity (NOAEL) | Reference(s) |
| Equol (as S-equol) | Rat | Oral | > 2000-5000 mg/kg bw | 250 mg/kg/day (90-day) | [2] |
| Equol (in SE5-OH) | Rat | Oral | > 4000 mg/kg bw | 2000 mg/kg/day (91-day) | [3][4] |
| Daidzein | Not specified | Not specified | Not specified | Not specified | |
| Genistein | Not specified | Not specified | Not specified | Not specified |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose 50 SE5-OH is an equol-rich soy product.
Table 2: In Vitro Genotoxicity Data
| Compound | Assay | Cell Line/Strain | Concentration Range | Metabolic Activation (S9) | Result | Reference(s) |
| Equol (as S-equol) | Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | Up to toxicity | With & Without | Negative | [5] |
| Chromosomal Aberration | Not specified | Up to toxicity | With & Without | Negative | [5] | |
| Micronucleus Test | Rat Bone Marrow | Up to 2000 mg/kg | N/A | Negative | [5] | |
| Daidzein | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Genistein | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpretation and replication. The safety and toxicity studies for the comparator compounds have generally followed internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
In Vivo Acute Oral Toxicity
Acute oral toxicity is typically assessed to determine the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of the test animals. A common protocol is the OECD Test Guideline 423 (Acute Toxic Class Method) .
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
In Vitro Genotoxicity: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The test evaluates the ability of a substance to cause a reversion to the wild-type, allowing the bacteria to grow in a histidine-free medium. The protocol generally follows OECD Test Guideline 471 (Bacterial Reverse Mutation Test) .
Experimental Workflow for the Ames Test (OECD 471)
Caption: General workflow for the bacterial reverse mutation (Ames) test.
Signaling Pathways of Potential Relevance
Given that this compound is a metabolite of genistein and structurally similar to other soy isoflavones, its biological activities are likely mediated through similar signaling pathways. A key pathway of interest is the estrogen receptor (ER) signaling pathway, as many isoflavones are known to interact with ERα and ERβ.
Simplified Estrogen Receptor Signaling Pathway
Caption: Simplified overview of the estrogen receptor signaling pathway.
Conclusion and Future Directions
For researchers and drug development professionals, the immediate next steps should involve a systematic evaluation of this compound's safety, including:
-
In vitro cytotoxicity assays in relevant human cell lines.
-
A full battery of in vitro genotoxicity tests (e.g., Ames test, chromosomal aberration assay, micronucleus test).
-
In vivo acute oral toxicity studies to determine its LD50.
-
Repeated-dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Generating this crucial data will be essential for validating the safety of this compound and paving the way for its potential development as a therapeutic agent or nutraceutical.
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. Safety assessment of (S)-Equol: Subchronic toxicity study in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity and genotoxicity of SE5-OH, an equol-rich product produced by Lactococcus garvieae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity assessment of S-equol in bacterial mutation, chromosomal aberration, and rodent bone marrow micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of 5'-Hydroxyequol production by different gut bacteria strains
For researchers, scientists, and drug development professionals, understanding the efficiency of different bacterial strains in producing the bioactive metabolite 5'-Hydroxyequol is crucial for harnessing its therapeutic potential. This guide provides a comparative overview of this compound production by various native and engineered gut bacteria, supported by experimental data and detailed methodologies.
Quantitative Production of this compound
The production of this compound, a metabolite of the soy isoflavone genistein, varies significantly among different bacterial strains. While some native gut bacteria possess the inherent ability to produce this compound, genetic engineering has enabled the enhancement of this capability in other strains. The following table summarizes the quantitative production of this compound by different bacterial strains based on available experimental data.
| Bacterial Strain | Type | Production Yield | Molar Concentration (µM) | Source |
| Recombinant Escherichia coli | Engineered | 230 mg/L | 887 | [1][2] |
| Engineered Limosilactobacillus fermentum | Engineered | Not specified in mg/L | 125.54 ± 7.90 | |
| Slackia equolifaciens strain AUH-JLC257 | Native | 83.1% conversion rate | - | |
| 'Hugonella massiliensis' DSM 101782T | Native | Highest among tested native strains | Not quantified | [3] |
| Adlercreutzia mucosicola DSM 19490T | Native | High producer | Not quantified | [3] |
| Slackia isoflavoniconvertens | Native | Produced in vivo (lower than equol) | Not quantified in vitro | [4] |
Metabolic Pathway of this compound Synthesis
The biotransformation of genistein to this compound is a multi-step process mediated by a series of bacterial enzymes. The pathway is analogous to the conversion of daidzein to equol.
The metabolic journey begins with the conversion of genistein to the intermediate metabolite, dihydrogenistein. This reaction is catalyzed by a daidzein reductase, which also exhibits activity on genistein. Subsequently, dihydrogenistein undergoes further reduction to form this compound. The key enzymes involved in this pathway have been identified in Slackia isoflavoniconvertens and include daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), and tetrahydrodaidzein reductase (THDR).[5]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of studies on this compound production. Below are summaries of the experimental protocols used for different bacterial strains.
Recombinant Escherichia coli
-
Strain and Gene Source : E. coli was engineered to express three reductases (daidzein reductase, dihydrodaidzein reductase, tetrahydrodaidzein reductase) and a racemase from Slackia isoflavoniconvertens.[1][2]
-
Cultivation and Induction : The recombinant E. coli strains were cultured in appropriate media, and the expression of the heterologous genes was induced to initiate enzyme production.
-
Whole-Cell Bioconversion : The cultured cells were harvested and used as whole-cell biocatalysts for the conversion of genistein to this compound. This process involves incubating the cells with the substrate (genistein) under optimized conditions.
-
Compartmentalized Expression : To enhance the yield, a strategy of compartmentalized expression was employed, where different enzymes of the pathway were expressed in separate E. coli strains, which were then co-cultured.[1][2]
-
Analysis : The production of this compound was quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Engineered Limosilactobacillus fermentum
-
Bacterial Strains and Plasmids : Limosilactobacillus fermentum strains were engineered to harbor plasmids containing the necessary genes from Slackia isoflavoniconvertens for the conversion of dihydrogenistein to 5-hydroxy-equol.
-
Fermentation in Soy Beverage : The engineered strains were used to ferment commercial soy beverages. The soy beverage serves as both the growth medium and the source of the precursor, genistin (a glycoside of genistein), which is first converted to genistein by the bacteria.
-
Incubation Conditions : The inoculated soy beverages were incubated under specific conditions to allow for bacterial growth and the bioconversion of genistein.
-
Product Quantification : The concentration of this compound in the fermented soy beverage was determined using analytical methods.
Native Gut Bacteria (Slackia, Adlercreutzia, Hugonella)
-
Bacterial Strains and Culture Conditions : Strains such as Slackia isoflavoniconvertens, Adlercreutzia mucosicola, and 'Hugonella massiliensis' were cultivated under strictly anaerobic conditions at 37°C.[3] The growth medium used was typically a modified Brain Heart Infusion (BHI) broth or Gifu anaerobic medium (GAM).[3][6]
-
Anaerobic Workstation : All manipulations and incubations were performed in an anaerobic workstation to maintain an oxygen-free environment.[3]
-
Fermentation with Genistein : Pre-cultured bacteria were incubated with genistein (e.g., a final concentration of 78.4 µM) in a suitable medium.[3]
-
Sampling and Analysis : Samples were collected at different time points (e.g., 0, 24, 48, and 72 hours), and the supernatant was analyzed by LC-DAD and LC-MS to quantify the conversion of genistein and the production of this compound.[3]
Experimental Workflow
The general workflow for assessing this compound production by different bacterial strains involves several key stages, from strain preparation to final product analysis.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation of the Equol Biosynthesis Gene Cluster in Adlercreutzia equolifaciens DSM19450T - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Potential of 5'-Hydroxyequol: A Biomarker Awaiting Clinical Validation
For researchers, scientists, and drug development professionals, the quest for novel biomarkers to refine our understanding of disease and therapeutic response is paramount. While the soy isoflavone metabolite equol has garnered significant attention for its clinical relevance, its lesser-known counterpart, 5'-Hydroxyequol, remains a molecule of untapped potential. This guide provides a comparative overview of this compound and equol, summarizing the current preclinical evidence, outlining methodologies for its study, and highlighting the critical need for human studies to validate its clinical utility.
Preclinical Promise: A Tale of Two Metabolites
This compound is a metabolite of the soy isoflavone genistein, produced by intestinal microflora, notably Slackia isoflavoniconvertens.[1][2] In contrast, the more extensively studied equol is a metabolite of daidzein. While both are structurally similar, their preclinical profiles suggest distinct biological activities, particularly in their interaction with estrogen receptors (ERs).
Preclinical studies indicate that (-)-5-Hydroxyequol exhibits a binding preference for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ), suggesting it may act as an ERα-selective antagonist.[1][3] This is a noteworthy distinction from (S)-equol, which preferentially binds to ERβ.[1][3] However, it is important to note that some in vitro assays have reported that this compound did not exhibit significant estrogenic activity on either ERα or ERβ.[2] This discrepancy underscores the need for further investigation into its precise mechanism of action.
Comparative Overview of this compound and Equol
The following table summarizes the key characteristics of this compound and equol based on available preclinical data. A significant gap exists in the clinical data for this compound, which is reflected in the table.
| Feature | This compound | Equol |
| Precursor Isoflavone | Genistein | Daidzein |
| Producing Bacteria | Gut microflora (e.g., Slackia isoflavoniconvertens)[1][2] | Gut microflora |
| Estrogen Receptor Binding | Preferential binding to ERα (in some studies)[1][3] | Preferential binding to ERβ[1][3] |
| Reported Biological Activity | ERα-selective antagonist (potential)[1][3] | Antioxidative, anti-inflammatory, vasodilatory properties[4][5] |
| Clinical Relevance in Human Studies | No data available from human studies. | Associated with cardiometabolic health, menopausal symptom relief, and reduced risk of certain hormone-related conditions.[4][6][7] |
| Levels in Human Plasma/Urine | Not reported in human clinical studies. | Levels are well-documented and vary based on "equol producer" status.[6][8][9][10] |
Experimental Protocols: A Roadmap for Future Investigation
Validating the clinical relevance of this compound requires robust and standardized analytical methods. While specific protocols for this compound are not yet widely established, methodologies used for the quantification of other isoflavones and their metabolites can be adapted.
Measurement of this compound in Human Plasma and Urine
Principle: The recommended method for the sensitive and specific quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] This technique allows for the separation of this compound from other related compounds and its precise measurement.
Sample Preparation:
-
Enzymatic Hydrolysis: Isoflavone metabolites in plasma and urine are often present as glucuronide and sulfate conjugates. To measure the total concentration, samples should be treated with β-glucuronidase and sulfatase enzymes to release the unconjugated (aglycone) form of this compound.
-
Solid-Phase Extraction (SPE): Following hydrolysis, SPE is used to clean up the sample and concentrate the analyte of interest. A C18 reverse-phase SPE cartridge is a suitable choice for extracting isoflavones and their metabolites.
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge with an organic solvent (e.g., methanol or acetonitrile), which is then evaporated. The residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate this compound from other isoflavones and metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape, is commonly employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated using a certified reference standard of this compound. An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for variations in sample preparation and instrument response.
Visualizing the Path Forward
The following diagrams illustrate the biosynthetic pathway of this compound and a proposed workflow for investigating its clinical relevance.
Caption: Biosynthesis of this compound from Genistein by Gut Microbiota.
Caption: Workflow for Validating the Clinical Relevance of this compound.
Future Directions and Conclusion
The current body of scientific literature presents a compelling case for the further investigation of this compound as a potential biomarker. Its unique preclinical profile, particularly its distinct estrogen receptor interactions compared to equol, suggests it may have a different and clinically significant role in human health and disease.
To unlock the potential of this compound, future research should focus on:
-
Developing and validating robust analytical methods for the high-throughput quantification of this compound in human samples.
-
Conducting large-scale human cohort studies to measure this compound levels and correlate them with a range of clinical endpoints, including hormone-dependent cancers, cardiovascular disease, and metabolic disorders.
-
Investigating the factors that influence this compound production , such as diet, genetics, and the composition of the gut microbiome.
-
Performing in-depth mechanistic studies to elucidate the signaling pathways modulated by this compound.
References
- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 2. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases-From Molecular Mechanisms to Studies in Humans [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urinary equol levels are positively associated with urinary estradiol excretion in women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Equol and Equol‐Predicting Microbial Species Are Favorably Associated With Cardiometabolic Risk Markers in Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the five different definitions of equol producers: The relationship between blood and urine equol concentrations and blood parameters in 466 healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Development and validation of analytical methods for quantifying isoflavones and equol in biological matrices. [cra.wallonie.be]
A Comparative Guide to the Bioactivity of 5'-Hydroxyequol and Dehydroequol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative assessment of the bioactive properties of 5'-Hydroxyequol and dehydroequol, two metabolites derived from dietary isoflavones. By synthesizing available experimental data, this document aims to offer a clear, objective resource for understanding their distinct biological activities, particularly concerning their estrogenic and antioxidant effects.
Introduction and Biosynthetic Origins
Isoflavones, such as daidzein and genistein found abundantly in soy, are phytoestrogens that undergo metabolic transformation by gut microbiota into more bioactive compounds.[1][2] Among these metabolites are equol and its hydroxylated derivatives, as well as intermediate compounds like dehydroequol. This compound (5HE) is a metabolite of genistein, while dehydroequol is an intermediate in the conversion of daidzein to equol.[3][4] Understanding the distinct bioactivities of these metabolites is crucial for evaluating their therapeutic potential in hormone-dependent conditions, cardiovascular disease, and pathologies linked to oxidative stress.[1][5] This guide focuses on a direct comparison of this compound and dehydroequol, presenting quantitative data, experimental methodologies, and relevant biochemical pathways.
Comparative Bioactivity Assessment
The primary biological activities investigated for isoflavone metabolites include estrogen receptor modulation, antioxidant effects, and influence on the cardiovascular system.
The interaction of these compounds with estrogen receptors (ERα and ERβ) is a key determinant of their physiological effects.[6]
This compound (5HE): The estrogenic activity of 5HE appears complex and potentially contradictory across studies.
-
In a yeast two-hybrid (Y2H) assay designed to measure agonistic activity, 5HE showed no significant response for either ERα or ERβ at concentrations from 10⁻⁸ to 10⁻³ M.[3][7]
-
However, other reports suggest that (-)-5-hydroxy-equol, an S-enantiomer, functions as an ERα-selective antagonist.[3][7] It exhibits a binding preference for ERα over ERβ, which is the opposite of its parent compound, (S)-equol.[8][9][10] This antagonistic character is a significant point of differentiation.[9][10]
Dehydroequol: There is limited specific data on the estrogenic or receptor-binding properties of dehydroequol in the reviewed literature. Its role is often cited as a metabolic intermediate in the pathway to equol.[4]
Table 1: Comparative Estrogenic Activity Data
| Compound | Target Receptor | Assay Type | Result (EC50/Activity) | Source |
|---|---|---|---|---|
| This compound | ERα & ERβ | Y2H Agonist Assay | No response (10⁻⁸–10⁻³ M) | [3][7] |
| (-)-5-Hydroxyequol | ERα vs. ERβ | Binding Assay | Preferential binding to ERα; Antagonistic character | [8][9][10] |
| (S)-Equol | ERα & ERβ | Y2H Agonist Assay | EC50: ~10⁻⁷ M; Preferential for ERβ | [3][11] |
| Dehydroequol | ERα & ERβ | - | Data not available | - |
The ability to scavenge free radicals is a significant aspect of the bioactivity of phenolic compounds like isoflavones.
This compound (5HE): 5HE demonstrates potent antioxidant properties.
-
In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, 5HE exhibited superior activity, with EC₅₀ values in the range of 7–11 μM.[3][12]
-
Its antioxidant effect is considered among the highest of related isoflavone derivatives, including equol and genistein.[8] This enhanced activity is likely due to the catechol moiety in its structure.[3][12]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | EC50 (μM) | Relative Activity | Source |
|---|---|---|---|
| This compound | 7–11 | Superior to 3'-hydroxydaidzein | [3][12] |
| 3'-Hydroxyequol | ~7 | Highest among tested hydroxyequols | [3][13] |
| 6-Hydroxyequol | ~11 | Potent antioxidant | [3] |
| Dehydroequol | Data not available | - | - |
Dehydroequol: A notable reported bioactivity of dehydroequol is its effect on the vascular system. It has been shown to produce vasodilation in human resistance arteries.[4] This effect is mediated through a nitric oxide-dependent mechanism, similar to other related compounds like dihydrodaidzein.[4]
This compound (5HE): There is a lack of specific studies investigating the direct vasodilatory or other cardiovascular effects of 5HE for a direct comparison with dehydroequol.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings.
This assay is used to determine the free radical-scavenging capacity of a compound.
-
Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Varying concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature (e.g., 37°C for 30 minutes).[3]
-
The absorbance is measured at a specific wavelength (e.g., OD₅₂₀/OD₄₉₅).[3]
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration. The EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[3]
-
This assay is used to assess the agonistic or antagonistic activity of compounds on nuclear receptors like ERα and ERβ.
-
Principle: The system uses engineered yeast cells expressing two hybrid proteins: one containing the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other containing a coactivator protein (like SRC1) fused to an activation domain (AD). If the test compound binds to the ER-LBD and induces a conformational change that promotes coactivator binding, the DBD and AD are brought into proximity, activating a reporter gene (e.g., lacZ, leading to β-galactosidase activity).
-
Methodology:
-
Yeast cells co-transformed with the ER-LBD and coactivator-AD plasmids are cultured.
-
The cells are exposed to various concentrations of the test compound (e.g., this compound).
-
After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured.
-
Dose-response curves are generated to determine the EC₅₀ for agonistic compounds.[3]
-
Summary and Future Directions
The comparison between this compound and dehydroequol reveals distinct and specific bioactivities, alongside significant gaps in the current scientific literature.
-
This compound is characterized as a potent antioxidant, surpassing many other isoflavone derivatives.[8][12] Its estrogenic profile is complex, with evidence suggesting it acts as an ERα-selective antagonist rather than a classical agonist, a feature that warrants further investigation for its therapeutic implications.[3][8][9]
-
Dehydroequol is primarily identified by its vasodilatory effects, which are mediated by nitric oxide.[4] However, there is a pronounced lack of data regarding its antioxidant and estrogen receptor modulating activities, making a comprehensive comparison challenging.
Future research should prioritize:
-
Direct Comparative Studies: Head-to-head studies evaluating the antioxidant, anti-inflammatory, and estrogenic activities of this compound, dehydroequol, and the related 5-hydroxy-dehydroequol using standardized assays are critically needed.
-
Mechanism of Action: Elucidating the precise mechanism of ERα antagonism by this compound could open new avenues for developing selective estrogen receptor modulators (SERMs).
-
Bioavailability and Pharmacokinetics: In vivo studies are required to compare the absorption, distribution, metabolism, and excretion of both compounds to understand their physiological relevance.
References
- 1. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Biosynthesis of (-)-5-Hydroxy-equol and 5-Hydroxy-dehydroequol from Soy Isoflavone, Genistein Using Microbial Whole Cell Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 13. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5'-Hydroxyequol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5'-Hydroxyequol, a metabolite of the soy isoflavone daidzein. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Hazard Identification and Safety Precautions
Table 1: Potential Hazards of Isoflavone-Related Compounds
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction. | Wear protective gloves and clothing. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Eye Damage/Irritation | Can cause serious eye irritation or damage. | Wear eye and face protection. |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, it is mandatory to use:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves).
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Keep it separate from strong oxidizing agents.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original product container can be used if it is in good condition.
-
Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container. Ensure the container material is compatible with the solvent used.
-
All waste containers must be kept closed except when adding waste.
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
In case of a solution, list all components and their approximate concentrations.
-
Accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Only authorized personnel are permitted to handle and transport hazardous materials for disposal.
-
Emergency Procedures
-
Spills: In the event of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for any chemical before handling.
Caption: Logical workflow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
